molecular formula C21H16N2O3S B2363223 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 328539-51-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Número de catálogo: B2363223
Número CAS: 328539-51-1
Peso molecular: 376.43
Clave InChI: CXROXKDEDGWZGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a research-grade chemical compound offered for investigative purposes in biochemical and pharmacological studies. This benzothiazole derivative is structurally analogous to novel compounds being explored in oncology research for their antiproliferative effects. Related benzothiazole analogs have demonstrated significant promise in bioactivity assessments, showing the ability to inhibit the proliferation of human cancer cell lines such as epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) . The core benzothiazole framework is associated with a broad spectrum of biological activities, positioning this compound as a candidate for exploring new anti-tumor small molecule drugs with dual anticancer and anti-inflammatory properties . Research on similar structures indicates potential mechanisms of action that may involve promoting apoptosis, arresting the cell cycle, and hindering cancer cell migration . Furthermore, studies suggest that active benzothiazole derivatives can simultaneously inhibit key signaling pathways like AKT and ERK, and decrease the expression levels of pivotal inflammatory cytokines such as IL-6 and TNF-α, addressing both tumor survival and the inflammatory tumor microenvironment . This product is intended for use in early discovery research, including in vitro assays and target identification. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use. Researchers are responsible for conducting all necessary experiments to determine the specific efficacy and properties of this compound.

Propiedades

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-25-17-12-7-13-18-19(17)22-21(27-18)23-20(24)15-10-5-6-11-16(15)26-14-8-3-2-4-9-14/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXROXKDEDGWZGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. In the absence of direct literature for this specific molecule, this document outlines a robust and well-precedented synthetic methodology. It further presents a full suite of predicted characterization data, derived from analogous structures and established spectroscopic principles, to facilitate its identification and verification. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a foundational resource to stimulate further investigation into this and related compounds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Benzothiazole derivatives have garnered significant attention for their potential as antimicrobial, antiviral, anti-inflammatory, antidiabetic, and anticancer agents.[1][2] The 2-aminobenzothiazole moiety, in particular, serves as a versatile intermediate for the synthesis of various biologically active molecules.[3] The N-acylation of the 2-amino group is a common and effective strategy to modulate the physicochemical properties and biological target specificity of these compounds.[4]

This guide focuses on the synthesis and characterization of a novel derivative, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. This molecule uniquely combines the 2-aminobenzothiazole core, substituted with a methoxy group at the 4-position, with a 2-phenoxybenzoic acid side chain. The methoxy substituent on the benzothiazole ring and the phenoxy group on the benzamide moiety are expected to influence the compound's electronic properties, lipophilicity, and conformational flexibility, potentially leading to novel biological activities. This document provides a detailed, step-by-step protocol for its synthesis via amide coupling and a comprehensive analysis of its expected spectroscopic and physicochemical properties.

Proposed Synthesis and Experimental Protocols

A logical and efficient synthetic route to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves the amide coupling of two key intermediates: 2-amino-4-methoxy-1,3-benzothiazole and 2-phenoxybenzoic acid. This approach is well-established for the synthesis of N-acylated 2-aminobenzothiazoles.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2-amino-4-methoxy-1,3-benzothiazole cluster_1 Part 2: Synthesis of 2-phenoxybenzoyl chloride cluster_2 Part 3: Amide Coupling A 3-Methoxyaniline D Cyclization A->D B Potassium Thiocyanate B->D C Bromine C->D E 2-amino-4-methoxy-1,3-benzothiazole D->E J N-(4-methoxy-1,3-benzothiazol-2-yl)- 2-phenoxybenzamide E->J Amide Coupling F 2-Phenoxybenzoic acid H Acyl Chloride Formation F->H G Thionyl Chloride G->H I 2-phenoxybenzoyl chloride H->I I->J

Caption: Proposed synthetic workflow for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Step-by-Step Experimental Protocol
Part 1: Synthesis of 2-amino-4-methoxy-1,3-benzothiazole

The synthesis of substituted 2-aminobenzothiazoles from anilines is a well-documented process.[5]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-methoxyaniline (12.3 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add potassium thiocyanate (10.7 g, 0.11 mol) portion-wise while maintaining the temperature below 10 °C.

  • Bromination and Cyclization: Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 12 hours.

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

  • Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to yield pure 2-amino-4-methoxy-1,3-benzothiazole.

Part 2: Synthesis of 2-phenoxybenzoyl chloride

The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a standard and efficient method.

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap, add 2-phenoxybenzoic acid (10.7 g, 0.05 mol).

  • Chlorination: Add thionyl chloride (7.3 mL, 0.1 mol) dropwise to the flask.

  • Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Isolation: Distill off the excess thionyl chloride under reduced pressure. The resulting crude 2-phenoxybenzoyl chloride can be used in the next step without further purification.

Part 3: Amide Coupling

The final step involves the acylation of the 2-aminobenzothiazole with the prepared acyl chloride.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-methoxy-1,3-benzothiazole (9.0 g, 0.05 mol) and triethylamine (7.0 mL, 0.05 mol) in 100 mL of anhydrous dichloromethane.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-phenoxybenzoyl chloride (11.6 g, 0.05 mol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Physicochemical and Spectroscopic Characterization

The following tables summarize the predicted physicochemical and spectroscopic data for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₂₁H₁₆N₂O₃S
Molecular Weight392.43 g/mol
AppearanceWhite to off-white solid
Melting Point>200 °C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.
logP (Octanol/Water)4.8 (Predicted)
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
~12.5Singlet-NH (amide)
~8.0-8.2MultipletAromatic CH
~7.0-7.8MultipletAromatic CH
~6.8DoubletAromatic CH
~3.9Singlet-OCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~165C=O (amide)
~158C (aromatic C-O)
~155C (aromatic C-O)
~150C=N (benzothiazole)
~148C (aromatic C-S)
~115-135Aromatic CH and C
~56-OCH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

Frequency (ν) cm⁻¹Assignment
~3300-3400N-H Stretching (amide)
~3000-3100Aromatic C-H Stretching
~1680C=O Stretching (amide)
~1600-1450Aromatic C=C Stretching
~1250C-O Stretching (ether)
~1050C-O Stretching (ether)
~750C-S Stretching
Mass Spectrometry (MS)
Ionization ModePredicted m/z
ESI-MS [M+H]⁺393.09

Potential Biological Significance and Mechanism of Action

While the biological activity of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has not been empirically determined, its structural motifs suggest potential as a biologically active agent. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[6] The introduction of the 2-phenoxybenzamide moiety may confer novel target specificities.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this class of compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway Compound N-(4-methoxy-1,3-benzothiazol-2-yl) -2-phenoxybenzamide Kinase Protein Kinase (e.g., PI3K, AKT, ERK) Compound->Kinase Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Protein Substrate Substrate->Kinase Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Activates

Caption: Hypothesized mechanism of action via protein kinase inhibition.

The benzothiazole core can act as a scaffold that positions the phenoxybenzamide side chain to interact with the ATP-binding pocket of a target kinase. The methoxy and phenoxy groups can form hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to competitive inhibition of ATP binding and subsequent downstream signaling.[3][6]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data serve as a valuable reference for its identification and purity assessment. Based on the known biological activities of related benzothiazole derivatives, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammation. The hypotheses presented regarding its potential mechanism of action offer a starting point for future pharmacological studies.

References

  • Khandelwal, R., Vasava, M., & Parmar, C. (2026).
  • Dadmal, T. L., & Singh, T. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances, 7(85), 54087-54109.
  • A. K. (2008). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. E-Journal of Chemistry, 5(3), 517-522.
  • Chen, J., et al. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.
  • Siddiqui, H. L., et al. (2016).
  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 16(11), 1548.
  • BenchChem. (2025).
  • Tan, S. P., et al. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1143-1150.
  • Shabbir, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4150.
  • El-Gamel, N. E. A., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry, 40(2).
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Sharma, R., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-10.
  • Pisano, C., et al. (2020). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 9(11), 1126.
  • Reddy, T. S., et al. (2018). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. Organic & Biomolecular Chemistry, 16(15), 2686-2690.
  • Gising, J., et al. (2013). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and related heterocycles. Tetrahedron Letters, 54(33), 4443-4446.
  • Gomha, S. M., et al. (2024). Biologically active compounds having 2-arylbenzothiazole scaffold.
  • Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12.
  • Capps, K. P., et al. (2012). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 17(10), 12056-12066.
  • Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Dhaka University Journal of Pharmaceutical Sciences, 20(2), 199-206.
  • Abd AN, A. A., et al. (2021). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. Natural Volatiles & Essential Oils, 8(4), 7868-7883.
  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(5-6), 141-146.
  • Cheméo. (n.d.). Chemical Properties of N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide.
  • BenchChem. (2025). An In-depth Technical Guide to the Characterization of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. BenchChem.
  • Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11339-11356.
  • Gomha, S. M., et al. (2008).
  • Krátký, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095.
  • Stevens, M. F. G., et al. (2001). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648). Journal of Medicinal Chemistry, 44(26), 4687-4697.
  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • E-Nunu, A. A., et al. (2013). Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug. Chemical Research in Toxicology, 26(11), 1649-1658.

Sources

The Pivotal Role of Physicochemical Properties in the Development of Novel Benzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising hit compound to a viable drug candidate is, however, fraught with challenges, many of which are intrinsically linked to the molecule's physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the critical physicochemical parameters of novel benzothiazole derivatives, offering a blend of theoretical understanding and practical, field-proven experimental protocols. By elucidating the causal relationships between a molecule's structural attributes, its physicochemical characteristics, and its ultimate biological efficacy, this guide aims to empower researchers to make more informed decisions in the design and optimization of next-generation benzothiazole-based therapeutics.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[2] This structural motif is not only prevalent in numerous natural products but has also been a fertile ground for the synthesis of a vast library of bioactive molecules.[3] The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) confer upon the benzothiazole nucleus unique electronic and structural features that enable it to interact with a diverse array of biological targets.[4]

The therapeutic potential of benzothiazole derivatives is vast, with compounds demonstrating efficacy as:

  • Anticancer Agents: Inducing apoptosis and inhibiting key signaling pathways in various cancer cell lines.[1][5]

  • Antimicrobial Agents: Exhibiting potent activity against a range of bacterial and fungal pathogens.[6][7]

  • Anti-inflammatory Agents: Modulating inflammatory pathways to mitigate disease.[5]

  • Neuroprotective Agents: Showing promise in the context of neurodegenerative diseases.[8]

However, the mere presence of the benzothiazole core does not guarantee therapeutic success. The journey to a clinically effective drug is critically dependent on a delicate balance of physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The Triad of Influence: Structure, Physicochemical Properties, and Biological Activity

The biological activity of a benzothiazole derivative is not solely determined by its interaction with a specific target. Its ability to reach that target in a sufficient concentration and for an appropriate duration is governed by its physicochemical properties. These properties, in turn, are a direct consequence of the molecule's chemical structure. Understanding this intricate interplay is paramount for rational drug design.

Caption: The relationship between chemical structure, physicochemical properties, and biological activity.

Key Physicochemical Properties and Their Determination

A thorough understanding and precise measurement of several key physicochemical properties are essential during the development of novel benzothiazole derivatives.

Aqueous Solubility (Log S)

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must possess a certain degree of aqueous solubility to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This method remains the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid benzothiazole derivative to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand, or centrifuge it at a high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The aqueous solubility is then calculated based on the measured concentration in the saturated solution.

Lipophilicity (Log P)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (Log P), which describes the distribution of a compound between an aqueous and an immiscible organic phase (typically n-octanol), is the most common measure of lipophilicity.

Experimental Protocol: Determination of Log P using HPLC

While the shake-flask method can be used, HPLC-based methods are often preferred for their speed and lower sample consumption.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection: Utilize a reverse-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known Log P values onto the HPLC system and record their retention times.

  • Sample Analysis: Inject the benzothiazole derivative of interest and determine its retention time under the same chromatographic conditions.

  • Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known Log P values of the standards. The Log P of the test compound is then extrapolated from this calibration curve based on its retention factor.

Ionization Constant (pKa)

The pKa of a compound is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. Since the ionization state of a molecule significantly affects its solubility, permeability, and interaction with biological targets, determining the pKa is of paramount importance.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of the compound in each buffer solution.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed using appropriate software to determine the inflection point, which corresponds to the pKa value.

Caption: A generalized experimental workflow for the physicochemical and biological evaluation of novel benzothiazole derivatives.

Case Study: The Interplay of Physicochemical Properties and Antimicrobial Activity in Novel Benzothiazole Derivatives

A recent study on a series of newly synthesized benzothiazole derivatives provides a compelling example of how physicochemical properties directly influence biological activity.[9] In this study, a series of N-arylsulfonylpyridone and pyrazolone derivatives of benzothiazole were synthesized and evaluated for their antimicrobial activity.[9]

Table 1: Physicochemical Properties and Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives against S. aureus

Compound IDMolecular Weight ( g/mol )Log PH-Bond DonorsH-Bond AcceptorsMIC against S. aureus (mM)
12a 552.024.8519> 2.609
14b 463.574.12260.864
16a 451.523.55360.221
16b 485.974.31260.103
16c 500.004.41260.025
Ampicillin349.41---0.179
Sulfadiazine250.28---1.998

Data adapted from a study by Al-Suwaidan et al. (2022).[9]

Analysis and Interpretation:

The data presented in Table 1 clearly demonstrates a correlation between the physicochemical properties of these benzothiazole derivatives and their antimicrobial activity against Staphylococcus aureus.

  • Lipophilicity (Log P): A general trend can be observed where compounds with moderate Log P values (around 3.5-4.5) exhibit better antimicrobial activity. For instance, compound 16a with a Log P of 3.55 is significantly more active than compound 12a with a Log P of 4.85. However, a simple linear relationship is not always evident, suggesting that an optimal lipophilicity range exists for effective cell penetration without excessive non-specific binding.

  • Molecular Weight: While not a strict rule, the more active compounds in this series tend to have a molecular weight below 500 g/mol , which is in line with Lipinski's Rule of Five for drug-likeness.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors also plays a role in membrane permeability and target binding. The most active compound, 16c , possesses a balanced number of hydrogen bond donors and acceptors.

This case study underscores the importance of a multi-parameter optimization approach. It is not a single physicochemical property but rather a finely tuned combination of these attributes that leads to enhanced biological activity.

Conclusion and Future Directions

The benzothiazole scaffold will undoubtedly continue to be a prolific source of novel therapeutic agents. However, to translate the promise of these molecules into clinical reality, a deep and practical understanding of their physicochemical properties is indispensable. By integrating the experimental protocols and the structure-property-activity relationship insights outlined in this guide, researchers can navigate the complexities of drug discovery with greater precision and efficiency.

Future research in this area should focus on the development of more predictive in silico models for the physicochemical properties of benzothiazole derivatives, further streamlining the design-synthesis-test cycle. Additionally, a greater emphasis on the experimental determination of these properties for a wider range of novel compounds will contribute to a more robust understanding of the chemical space occupied by successful benzothiazole-based drugs.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8847. [Link]

  • Hassan, A. S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5163. [Link]

  • Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 635-644. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1835-1840. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. [Link]

  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1369406. [Link]

  • El-Sayed, M. A. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

  • Satyadev, S. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZOTHIAZOLE ANALOGS AS POTENTIAL ANTITUBERCULAR AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(1), 576-586. [Link]

  • Sagar, V., & Sarkar, A. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. [Link]

  • Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(5), 849-881. [Link]

  • Patil, S. V., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(38), 27365-27382. [Link]

  • Niewiadomy, A., Matysiak, J., & Karpińska, M. M. (2011). Synthesis and anticancer activity of new 2-aryl-4H-3,1-benzothiazines. Archiv der Pharmazie, 344(4), 224-230. [Link]

  • Shinde, P. P., & Patil, P. S. (2012). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry, 5(3), 353-356. [Link]

  • Wang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative. Molecules, 27(24), 9062. [Link]

  • Vivek, et al. (2024). View of Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link]

  • Saipriya, D., et al. (2017). Design, synthesis, antioxidant and anticancer activity of novel schiff's bases of 2-amino benzothiazole. Manipal Academy of Higher Education. [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Azzam, R. A., et al. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances, 14(25), 17871-17891. [Link]

  • Palkar, M. B., et al. (2015). Use of Physicochemical and Topological Parameters in Estimating Anti-Cancer Activity of Benzothiazole Derivatives. Letters in Drug Design & Discovery, 12(4), 282-289. [Link]

Sources

Advanced In Silico ADMET Profiling of Benzothiazole Derivatives: A Computational Toxicology and Pharmacokinetics Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzothiazole is a privileged bicyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a five-membered thiazole ring. The presence of endocyclic sulfur and nitrogen atoms provides multiple hydrogen-bond acceptor sites, making it highly versatile for targeting diverse biological pathways, including EGFR, p53-MDM2, and GABA-AT[1][2][3]. However, optimizing the pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET) of these derivatives remains a critical bottleneck in drug discovery.

This whitepaper provides a comprehensive, self-validating framework for the in silico ADMET prediction of benzothiazole compounds. By integrating traditional physicochemical profiling with advanced Machine Learning (ML) and SHAP (SHapley Additive exPlanations) analysis, this guide establishes a robust methodology for rational drug design[4][5].

The Causality of Computational Choices in ADMET

As application scientists, we do not merely run compounds through black-box web servers; we must understand the physical and statistical causality behind our computational choices.

  • Lipophilicity (Log P) & TPSA : Benzothiazole's inherent lipophilicity can lead to poor aqueous solubility. We strictly monitor Log P and Topological Polar Surface Area (TPSA). Compounds with a Log P < 3 and TPSA < 140 Ų generally exhibit optimal gastrointestinal (GI) absorption without violating Lipinski's Rule of Five[1].

  • Blood-Brain Barrier (BBB) Permeation : For neuro-active benzothiazoles (e.g., anticonvulsants targeting GABA-AT), BBB crossing is required. Conversely, for peripheral targets (e.g., anticancer EGFR inhibitors), BBB permeation is a liability that causes central nervous system (CNS) toxicity. The BOILED-Egg model is utilized because it plots WLOGP against TPSA, providing a robust, causal physicochemical boundary for passive diffusion[3].

  • Machine Learning vs. Traditional QSAR : Traditional linear QSAR models often fail to capture the complex, non-linear structure-toxicity relationships of heterocyclic rings. Ensemble machine learning models (e.g., Random Forest, XGBoost) utilizing Morgan fingerprints can map the presence of specific substructures directly to ADMET endpoints, achieving predictive R² values exceeding 0.89[4][5].

Step-by-Step Experimental Protocol: The In Silico ADMET Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed for novel benzothiazole libraries.

Step 1: Ligand Preparation and Descriptor Generation

  • Draw the 2D structures of the benzothiazole derivatives using a chemical drawing tool and optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level to ensure accurate electronic distribution[3].

  • Convert the optimized structures into canonical SMILES (Simplified Molecular-Input Line-Entry System) strings.

  • Generate Morgan fingerprints (radius 2, 2048 bits) to encode the molecular substructures for machine learning inputs[4].

Step 2: Pharmacokinetic (PK) Profiling

  • Input the SMILES strings into the SwissADME and pkCSM web servers[6].

  • Extract the GI absorption and BBB permeability classifications based on the BOILED-Egg predictive model.

  • Assess CYP450 inhibition (specifically CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). Causality note: Benzothiazoles are highly susceptible to oxidative metabolism by CYP3A4; identifying inhibitors early prevents adverse drug-drug interactions (DDIs).

Step 3: Toxicity Screening

  • Run the compounds through ProTox-II to predict the median lethal dose (LD50) and toxicity class (I-VI).

  • Evaluate specific toxicological endpoints: hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity (Ames test)[5].

  • For agrochemical applications (e.g., antimalarial trehalase inhibitors), utilize BeeTox to ensure the compounds do not pose ecological toxicity to pollinators[6].

Step 4: Machine Learning & SHAP Analysis Integration

  • Feed the Morgan fingerprints into a pre-trained Random Forest (RF) or XGBoost regressor to predict specific continuous endpoints (e.g., clearance rates or photophysical emission wavelengths)[4].

  • Apply SHAP analysis to extract feature importance. This step is critical: it explains why the model made its prediction (e.g., revealing that a tertiary amine substitution on the benzothiazole ring increases metabolic clearance)[4].

Workflow Visualization

ADMET_Workflow Start 1. Ligand Preparation (DFT Optimization & SMILES) PhysChem 2. Physicochemical Profiling (Lipinski, LogP, TPSA) Start->PhysChem PK 3. Pharmacokinetics (ADME) (BBB, GI Abs, CYP450) PhysChem->PK Rule of 5 Compliant Tox 4. Toxicity Screening (Hepatotoxicity, Ames Test) PK->Tox Favorable PK ML 5. Machine Learning & SHAP (RF, XGBoost Feature Importance) Tox->ML Non-Toxic Hits Lead 6. Lead Optimization & In Vitro Validation ML->Lead Optimized Scaffold

Sequential in silico ADMET workflow for screening benzothiazole derivatives.

Quantitative Data Presentation: Comparative ADMET Profiles

The predictive power of this workflow is validated by comparing novel benzothiazole derivatives against standard FDA-approved therapeutics. Table 1 summarizes key ADMET parameters extracted from recent computational studies.

Table 1: Comparative In Silico ADMET Profiles of Benzothiazole Derivatives vs. Standard Therapeutics

Compound / DrugTarget PathwayLog PBBB PermeabilityGI AbsorptionToxicity AlertsReference
Gefitinib (Standard)EGFR3.92LowHighHepatotoxicity[1]
Erlotinib (Standard)EGFR3.20LowHighNone[1]
Benzothiazole Cmpd 45 EGFR1.76LowHighNone[1]
Benzothiazole B25 p53-MDM2~3.50LowHighNone[2]
1,3-Benzothiazole Analogue 2 GABA-AT>4.00FailModerateMutagenicity[3]
1,3-Benzothiazole Analogue 11 GABA-AT<3.00PassHighNone[3]

Data Analysis : As demonstrated in Table 1, Benzothiazole Compound 45 significantly outperforms the standard drug Gefitinib by exhibiting a lower Log P (1.76 vs. 3.92), ensuring superior aqueous solubility while maintaining high GI absorption and avoiding hepatotoxicity alerts[1]. Conversely, Analogue 2 failed the BBB permeation test due to excessive lipophilicity (Log P > 4.00), validating the necessity of strict physicochemical boundaries during early-stage screening[3].

Advanced Machine Learning Architecture in ADMET

To push beyond static web servers, modern computational toxicology employs ensemble learning. Random Forest (RF) models have proven exceptionally adept at classifying toxicity datasets and predicting maximum recommended daily doses[5]. By utilizing Morgan fingerprints, RF models can identify the exact substructures responsible for target binding or off-target toxicity, while SHAP values provide the necessary interpretability to guide synthetic chemists[4][5].

ML_Architecture Data Molecular Descriptors (Morgan Fingerprints) Model Ensemble Learning (Random Forest / XGBoost) Data->Model SHAP SHAP Analysis (Feature Importance Extraction) Model->SHAP Output ADMET Endpoint Prediction (Accuracy & R² Validation) Model->Output SHAP->Output Causality Mapping

Machine learning architecture utilizing SHAP for causal ADMET feature extraction.

Conclusion

The in silico prediction of ADMET properties is no longer just a filtering step; it is a fundamental driver of rational drug design. By combining rigorous physicochemical boundary testing with explainable machine learning (SHAP), researchers can confidently optimize the benzothiazole scaffold. This multi-tiered computational approach drastically reduces the attrition rate of drug candidates, ensuring that only those with the highest probability of clinical success and safety advance to in vivo validation.

References

  • Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents - PubMed. nih.gov.[Link]

  • Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - Taylor & Francis Online. tandfonline.com.[Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. nih.gov.[Link]

  • Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC. nih.gov.[Link]

  • In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - Frontiers. frontiersin.org.[Link]

  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - IAPC Journals. iapchem.org.[Link]

Sources

Elucidating the Multifaceted Mechanisms of Action of N-(benzothiazol-2-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(benzothiazol-2-yl)benzamide scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Analogs derived from this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[1][2][3] This guide provides an in-depth exploration of the known mechanisms of action for this compound class. We will dissect key signaling pathways, detail the experimental workflows required for mechanistic investigation, and offer field-proven insights into interpreting the resulting data. This document is intended to be a technical resource for researchers actively engaged in the discovery and development of novel therapeutics based on the benzothiazole framework.

Introduction: The Benzothiazole Core as a Versatile Pharmacophore

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of many biologically active molecules.[1][4] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate critical interactions with a variety of biological targets through hydrogen bonding, and π-π stacking. When coupled with a benzamide moiety, the resulting N-(benzothiazol-2-yl)benzamide structure offers extensive opportunities for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The therapeutic potential of these analogs is not monolithic; rather, it stems from their ability to engage with a wide range of distinct molecular targets. Investigations have revealed their roles as enzyme modulators, apoptosis inducers, ion channel antagonists, and inhibitors of bacterial communication systems.[5][6][7][8] Understanding these diverse mechanisms is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity. This guide will illuminate these mechanisms through a structured, evidence-based approach.

Strategic Workflow for Mechanism of Action (MoA) Elucidation

Determining the MoA of a novel compound is a systematic process of hypothesis generation and testing. The goal is to move from a general observation of a biological effect (e.g., cell death) to a precise understanding of the molecular interactions responsible. The following workflow represents a logical and efficient pathway for investigating N-(benzothiazol-2-yl)benzamide analogs.

MoA_Workflow cluster_0 Phase 1: Initial Screening & Phenotypic Analysis cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: In-Depth Mechanistic Studies pheno_screen Phenotypic Screening (e.g., Antiproliferative MTT Assay) hit_id Hit Identification (Potent Analogs Identified) pheno_screen->hit_id target_class Broad-Panel Assays (e.g., Kinase Panel, GPCR Panel) hit_id->target_class Hypothesis Generation in_silico In Silico Target Prediction (Molecular Docking, Pharmacophore Modeling) hit_id->in_silico Computational Approach biochem_assay Biochemical Assays (Enzyme Kinetics, Binding Assays) target_class->biochem_assay Hypothesis Testing in_silico->biochem_assay cell_assay Cell-Based Target Engagement (e.g., Western Blot for Pathway Markers) biochem_assay->cell_assay target_validate Target Validation (siRNA/CRISPR Knockdown) cell_assay->target_validate apoptosis Apoptosis vs. Necrosis Assays (Annexin V, Caspase Activity) target_validate->apoptosis Functional Consequences cell_cycle Cell Cycle Analysis (Flow Cytometry) target_validate->cell_cycle in_vivo In Vivo Model Confirmation (Xenograft, Disease Models) apoptosis->in_vivo Preclinical Validation cell_cycle->in_vivo

Caption: A generalized workflow for elucidating a compound's Mechanism of Action (MoA).

Key Mechanisms of N-(benzothiazol-2-yl)benzamide Analogs

Anticancer Activity: Induction of Apoptosis and Pathway Modulation

A primary therapeutic application for this scaffold is in oncology. Many analogs exhibit potent antiproliferative activity against a range of cancer cell lines, including those from breast, liver, and lung cancers.[9][10][11] The mechanisms are often multifaceted, converging on the induction of programmed cell death (apoptosis) and the disruption of key pro-survival signaling pathways.

3.1.1. The PI3K/AKT Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in human cancers. One novel benzothiazole derivative, PB11, has been shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells by inhibiting this pathway.[8] This inhibition leads to the downstream activation of apoptotic machinery.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Bad Bad AKT->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome C Release Bcl2->CytoC Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Benzothiazole N-(benzothiazol-2-yl) benzamide Analog Benzothiazole->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole analogs promotes apoptosis.

3.1.2. EGFR and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Certain benzothiazole derivatives have been found to downregulate EGFR protein levels in breast cancer cells.[12] This action disrupts multiple downstream pro-growth and anti-apoptotic pathways, including JAK/STAT, ERK/MAPK, and the aforementioned PI3K/Akt/mTOR axis, leading to increased cell death.[12]

Quantitative Data Summary: Anticancer Activity

Compound ClassCell LineAssayEndpoint (IC50 / % Inhibition)Reference
N-1,3-Benzothiazol-2-ylbenzamidesHepG2, MCF-7MTTPotent growth inhibition[9]
Substituted benzamide benzothiazolesMCF-7, HepG2MTT64% inhibition (MCF-7)[10]
PB11 DerivativeU87, HeLaMTTSignificant viability reduction[8]
Phenylacetamide benzothiazolesPancreatic, ParagangliomaMTTLow micromolar activity[13]
2-substituted benzothiazolesMCF-7, MDA-MB-231VariousPotent inhibitory effects[12]
Antimicrobial Activity: Quorum Sensing Inhibition

The rise of antibiotic resistance necessitates novel strategies to combat bacterial infections. Instead of directly killing bacteria, which imposes strong selective pressure for resistance, an alternative is to disrupt their communication and virulence. N-(benzothiazol-2-yl)benzamide derivatives have been identified as potent inhibitors of Quorum Sensing (QS) in pathogens like Pseudomonas aeruginosa.[6][14] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. By blocking the QS signaling pathway, these compounds can render the bacteria less pathogenic and more susceptible to host immune clearance or conventional antibiotics.[6]

Enzyme Modulation: A Tale of Activation and Inhibition

3.3.1. Allosteric Activation of Glucokinase (GK)

For the treatment of Type 2 Diabetes, enhancing glucose metabolism is a key therapeutic goal. Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. Several N-benzothiazol-2-yl benzamide analogs have been discovered to be allosteric activators of human GK.[2][5] Unlike competitive activators that bind to the active site, these compounds bind to a distinct allosteric site on the enzyme, inducing a conformational change that increases its catalytic activity.[5][15] This leads to enhanced glucose uptake and insulin secretion, helping to normalize blood glucose levels. Certain derivatives have been shown to increase GK's catalytic action by approximately 2-fold compared to controls.[2][5]

3.3.2. Inhibition of Neurologically Important Enzymes

In the context of neurodegenerative disorders like Alzheimer's disease, modulating the levels of key neurotransmitters is a validated therapeutic strategy. Benzothiazole-based compounds have been developed as potent inhibitors of both Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE).[16][17][18]

  • MAO Inhibition: By inhibiting MAO-A and MAO-B, which are responsible for degrading neurotransmitters like dopamine and serotonin, these compounds can increase synaptic neurotransmitter levels. The most potent analogs exhibit IC50 values in the lower micromolar and even sub-micromolar range.[16]

  • AChE Inhibition: Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. This is a primary mechanism for current Alzheimer's medications.[18]

Ion Channel Modulation: Negative Allosteric Modulation of ZAC

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels.[7][19] N-(thiazol-2-yl)-benzamide analogs were the first selective antagonists identified for this channel.[7][20] These compounds act as negative allosteric modulators (NAMs). They do not compete with the endogenous agonists (zinc or protons) at the binding site but instead bind to a different site on the receptor, likely within the transmembrane or intracellular domains.[19] This binding event reduces the channel's ability to open in response to an agonist, thereby inhibiting ion flow. This discovery provides valuable pharmacological tools to study the physiological roles of this poorly understood channel.[20]

Experimental Protocols: A Practical Guide

The following protocols are foundational for characterizing the activity of N-(benzothiazol-2-yl)benzamide analogs.

Protocol: MTT Antiproliferative Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is an essential first-pass, high-throughput screen to identify compounds with cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for Pathway Analysis (p-AKT)

Causality: Following the identification of an antiproliferative effect, Western blotting is used to investigate specific molecular targets. Measuring the phosphorylation state of proteins like AKT (p-AKT) provides a direct readout of the activity of upstream signaling pathways (like PI3K). A decrease in p-AKT levels following compound treatment is strong evidence for pathway inhibition.

Methodology:

  • Cell Lysis: Treat cells with the benzothiazole analog at its IC50 concentration for a specified time (e.g., 24, 48 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-p-AKT) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., mouse anti-β-actin or anti-GAPDH).[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the p-AKT signal to the loading control to determine the relative change in protein phosphorylation upon treatment.

Conclusion and Future Perspectives

The N-(benzothiazol-2-yl)benzamide scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have been successfully developed to interact with a wide range of biological targets, leading to distinct and therapeutically relevant mechanisms of action. The research highlighted in this guide demonstrates that these compounds can function as apoptosis inducers, enzyme activators, enzyme inhibitors, and allosteric modulators of ion channels.

The future of research in this area lies in leveraging this mechanistic understanding for the design of highly selective and potent molecules. Combining in silico prediction with robust in vitro and in vivo validation will be key to unlocking the next generation of benzothiazole-based drugs. Further exploration into less-characterized mechanisms, such as their anti-inflammatory and antiviral properties, will undoubtedly open new avenues for therapeutic intervention.[11][14]

References

  • Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (n.d.). SciSpace.
  • Arora, S., Grewal, A. S., Sharma, N., Arora, K., Dhalio, E., & Singh, S. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038–047. Retrieved from [Link]

  • Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2023). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. (n.d.). PMC. Retrieved from [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021). ResearchGate. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. Retrieved from [Link]

  • Altintop, M. D., Ozdemir, A., Kaplancikli, Z. A., Turan-Zitouni, G., Iscan, G., & Ciftci, G. A. (2013). Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. Bentham Science Publishers. Retrieved from [Link]

  • Synthesis, in Silico Study and Biological Evaluation of N‐(Benzothiazol/Thiazol‐2‐yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2025). ResearchGate. Retrieved from [Link]

  • Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Scholars Research Library. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Cu (II), Hg (II) Complexes with a Mixture of N-(benzothiazol-2-yl) benzamide and Amines or Diphosphines Ligands. (n.d.). ProQuest. Retrieved from [Link]

  • Discovery and functional characterization of >N>-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). ScienceDirect. Retrieved from [Link]

  • Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent. (2024). PubMed. Retrieved from [Link]

  • Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (n.d.). ResearchGate. Retrieved from [Link]

  • Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). PMC. Retrieved from [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). PMC. Retrieved from [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Università degli Studi 'G. d'Annunzio' Chieti - Pescara. Retrieved from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved from [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances. Retrieved from [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. (2022). AVESİS. Retrieved from [Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. Retrieved from [Link]

  • Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025). MDPI. Retrieved from [Link]

  • Molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Retrieved from [Link]

  • Synthesis of N-benzothiazol-2-yl-amides by Pd-catalyzed C(sp2)-H functionalization/C-S bond formation. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

Sources

Preclinical Toxicity Assessment Framework for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide represents a highly functionalized scaffold merging a 4-methoxy-benzothiazole core with a 2-phenoxybenzamide moiety. Benzothiazole-benzamide derivatives are frequently investigated for their potent biological activities, including kinase inhibition, glucokinase activation, and targeted anti-tumor efficacy[1][2]. However, the translation of these scaffolds from in vitro hits to in vivo leads is historically bottlenecked by idiosyncratic toxicities.

This technical guide establishes a rigorous, self-validating preclinical toxicity assessment blueprint. By deconstructing the molecule’s structural liabilities—specifically the propensity for CYP-mediated bioactivation of the benzothiazole ring and the hepatotoxic potential of the benzamide linkage—this framework provides actionable, step-by-step methodologies for drug development professionals to establish a reliable safety margin.

Structural Toxico-Informatics & Mechanistic Liabilities

To design an effective toxicity assessment, we must first establish the causality between the compound's structural motifs and their known biological liabilities.

The Benzothiazole Core: CYP-Mediated Bioactivation

Benzothiazole derivatives are highly susceptible to Phase I metabolic bioactivation. Enzymes such as CYP1A1 and CYP1A2 frequently oxidize the benzothiazole ring, producing electrophilic N-hydroxy intermediates or aromatic hydroxylamines[1]. These reactive metabolites can covalently bind to DNA, leading to lethal genotoxic damage and initiating carcinogenesis[1]. Furthermore, environmental and biological oxidation of benzothiazole rings often yields transformation products with significantly higher toxicity than the parent compound[3].

The Benzamide Linkage: Hepatotoxicity and Immunotoxicity

While benzamides generally exhibit lower hepatotoxicity compared to traditional hydrazine-based compounds[4], specific derivatives (e.g., benzamide ribosides) have demonstrated dose-limiting skeletal muscle toxicity, myelosuppression, and hepatotoxicity in preclinical models[5]. Additionally, cleavage of the amide bond releases 2-amino-4-methoxybenzothiazole, a toxicophore known to disrupt the Toll-like Receptors (TLR) and Nucleotide-binding Oligomerization Domain-like Receptors (NLR) NF-κB signaling pathways. This disruption induces severe oxidative stress—marked by alterations in superoxide dismutase (SOD) and malondialdehyde (MDA) levels—ultimately leading to immunotoxicity[6].

Bioactivation A N-(4-methoxy-1,3-benzothiazol-2-yl) -2-phenoxybenzamide B CYP1A1 / CYP1A2 Oxidation A->B Phase I Metabolism C Amidase-Mediated Hydrolysis A->C Cleavage D Electrophilic N-hydroxy Intermediates B->D Bioactivation E 2-amino-4-methoxy -benzothiazole C->E Toxicophore Release F DNA Covalent Binding (Genotoxicity) D->F Adduct Formation G TLR/NLR-NF-κB Disruption (Immunotoxicity) E->G Oxidative Stress

Proposed metabolic bioactivation and toxicity pathways for the benzothiazole-benzamide derivative.

Tier 1: In Vitro Toxicity & ADME Profiling Protocols

To prevent late-stage attrition, the following self-validating in vitro protocols must be executed to quantify the mechanistic liabilities identified above.

Protocol 2.1: High-Content Hepatotoxicity & Oxidative Stress Screening

Rationale: Given the potential for benzamides to induce hepatotoxicity[5][7] and benzothiazoles to generate reactive oxygen species (ROS)[6], a multiplexed high-content screening (HCS) assay in HepG2 cells is required.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HepG2 cells (human hepatocellular carcinoma) in 96-well black, clear-bottom plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10 mM stock of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide in DMSO. Perform a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM). Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Control Integration (Self-Validation): Use Chlorpromazine (50 µM) as a positive control for phospholipidosis/hepatotoxicity, and 0.5% DMSO as the vehicle control.

  • Multiplex Staining: After 48 hours of exposure, wash cells with PBS and stain with a cocktail containing:

    • Hoechst 33342 (Nuclear morphology/cell count).

    • CellROX® Green (Oxidative stress/ROS generation).

    • Tetramethylrhodamine, methyl ester (TMRM) (Mitochondrial membrane potential).

  • Image Acquisition & Analysis: Image plates using an automated HCS platform (e.g., PerkinElmer Operetta). Calculate the IC₅₀ for cell viability and the EC₅₀ for ROS generation.

Protocol 2.2: CYP450-Mediated Bioactivation & Glutathione (GSH) Trapping

Rationale: To confirm if the 4-methoxy-benzothiazole ring undergoes CYP1A1/1A2 bioactivation to form electrophiles[1].

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 50 mM potassium phosphate buffer (pH 7.4), 5 mM GSH (trapping agent), and 10 µM of the test compound.

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using LC-HRMS (High-Resolution Mass Spectrometry) operating in positive/negative switching mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive intermediate formation.

Tier 2: Genotoxicity and In Vivo Dose-Ranging

If the compound clears Tier 1 (IC₅₀ > 50 µM in HepG2, minimal GSH adducts), it progresses to genotoxicity and in vivo evaluation.

Protocol 3.1: Miniaturized Ames Fluctuation Test (OECD 471 Compliant)

Rationale: Benzothiazole metabolites, particularly aromatic amines, are known bacterial mutagens[1][8].

  • Strains: Salmonella typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA.

  • Metabolic Activation: Conduct assays both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction to account for CYP-mediated bioactivation.

  • Readout: A 2-fold or greater increase in revertant wells compared to the vehicle control, with a dose-dependent response, flags the compound as a mutagenic hazard.

Workflow S1 Tier 1: In Vitro Cytotoxicity (HepG2) S2 Tier 2: Genotoxicity (Ames / SCGE) S1->S2 IC50 > 50 µM S3 Tier 3: In Vivo Rodent Dose-Ranging S2->S3 Ames Negative S4 Tox/No-Tox Decision Gate S3->S4 NOAEL Established S5 Lead Optimization Candidate S4->S5 Favorable Margin

Tiered preclinical toxicity assessment workflow for novel benzothiazole-benzamide candidates.

Quantitative Data Synthesis & Go/No-Go Thresholds

To ensure objective decision-making, the experimental readouts must be compared against established pharmacological safety thresholds for benzothiazole and benzamide derivatives[7][9].

Table 1: Preclinical Toxicity Benchmark Thresholds

Assay / ParameterTarget Threshold (Go)Flag Threshold (Investigate)Stop Threshold (No-Go)Mechanistic Implication
HepG2 Cytotoxicity (IC₅₀) > 50 µM10 - 50 µM< 10 µMDirect hepatotoxicity / mitochondrial poisoning.
GSH Adduct Formation UndetectableTrace (< 5% of parent)Abundant (> 5%)High risk of idiosyncratic drug toxicity (IDT) via CYP1A1.
Ames Test (+/- S9) NegativeEquivocal (repeat)Positive (≥ 2x baseline)Formation of mutagenic aromatic hydroxylamines.
ROS Generation (EC₅₀) > 100 µM20 - 100 µM< 20 µMDisruption of TLR/NLR-NF-κB signaling[6].
In Vivo NOAEL (Rodent) > 100 mg/kg/day30 - 100 mg/kg/day< 30 mg/kg/dayNarrow therapeutic index; systemic toxicity.

Note: If the compound triggers a "Flag Threshold" in GSH adduct formation, medicinal chemistry efforts should focus on blocking the metabolically labile sites on the benzothiazole ring (e.g., substituting the 6-position with a fluorine atom) to prevent CYP-mediated oxidation.

References

  • Toxicity and efficacy of benzamide riboside in cancer chemotherapy models PubMed (NIH)[Link]

  • Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment Journal of Toxicology and Environmental Health[Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study MDPI[Link]

  • The lack of hepatotoxicity in the rat with the new and reversible MAO-A inhibitor moclobemide in contrast to iproniazid PubMed (NIH)[Link]

  • Immunotoxicity and mechanism analysis of zebrafish embryos exposure to benzothiazole and its derivatives PubMed (NIH) [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI[Link]

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase Journal of Applied Pharmaceutical Science[Link]

  • Atmospheric Oxidation Mechanism of 2-Hydroxy-benzothiazole Initiated by Hydroxyl Radicals ACS Earth and Space Chemistry[Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents PMC (NIH)[Link]

Sources

Quantum Chemical Blueprint: A Technical Guide to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, a novel molecule with potential applications in drug discovery. In the absence of empirical data for this specific compound, this document serves as a predictive blueprint, detailing the theoretical background and step-by-step computational protocols necessary to elucidate its structural, electronic, and reactivity properties. By leveraging Density Functional Theory (DFT), we outline a robust workflow for researchers, scientists, and drug development professionals to predict key molecular descriptors, offering a foundational understanding of its potential as a therapeutic agent. This guide emphasizes scientific integrity, providing self-validating protocols and grounding all theoretical claims in authoritative sources.

Introduction: The Rationale for a Quantum Chemical Approach

The confluence of high-performance computing and sophisticated quantum chemical theories has revolutionized the early stages of drug discovery.[1][2] These in silico methods provide a cost-effective and time-efficient means to characterize novel chemical entities before their physical synthesis. N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide incorporates several pharmacologically relevant moieties, including the benzothiazole and phenoxybenzamide scaffolds, which are present in compounds with demonstrated biological activities.[3] A thorough understanding of this molecule's three-dimensional structure, electronic landscape, and reactivity is paramount to predicting its potential interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these properties with a high degree of accuracy.[4] DFT allows for the determination of a molecule's ground state energy, optimized geometry, and a host of electronic properties that govern its behavior in a biological environment.[4][5] This guide will provide a detailed protocol for conducting such an analysis, from initial molecular modeling to the interpretation of key quantum chemical descriptors.

Foundational Theory: Density Functional Theory in a Nutshell

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), a function of only three spatial coordinates.[4] This is a significant simplification compared to wave-function-based methods, which require a function of 3N coordinates for an N-electron system. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[5] For molecules of the size and complexity of our target, the B3LYP hybrid functional in conjunction with a Pople-style basis set like 6-31G(d) offers a well-balanced compromise between computational cost and accuracy for predicting molecular structures and properties.[6][7]

The Computational Workflow: A Step-by-Step Guide

This section details the complete computational workflow for the quantum chemical analysis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. We will utilize a combination of freely available software for academic use to ensure the accessibility and reproducibility of this protocol.

Molecular Modeling and Structure Preparation

The first step in any computational chemistry study is to generate a three-dimensional structure of the molecule of interest.

Experimental Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is COc1cc2sc(nc2cc1)NC(=O)c3ccccc3Oc4ccccc4.

  • Generate 3D Coordinates: Utilize a molecular editor such as Avogadro to import the SMILES string and generate an initial 3D conformation.[8]

  • Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field, such as MMFF94, within Avogadro. This step generates a reasonable starting geometry for the more computationally demanding quantum chemical calculations.

  • Save the Structure: Export the coordinates in a standard format, such as the XYZ file format.

G Figure 1. Molecular Modeling Workflow SMILES SMILES String (COc1cc2sc(nc2cc1)NC(=O)c3ccccc3Oc4ccccc4) Avogadro Molecular Editor (e.g., Avogadro) SMILES->Avogadro Import ForceField Force Field Pre-optimization (e.g., MMFF94) Avogadro->ForceField Generate & Optimize XYZ 3D Coordinate File (*.xyz) ForceField->XYZ Export

Caption: Workflow for generating the initial 3D structure.

Geometry Optimization and Vibrational Frequency Analysis

The pre-optimized structure is then subjected to a full geometry optimization at the DFT level to locate the minimum energy conformation. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface.

Experimental Protocol (using ORCA):

ORCA is a powerful and versatile quantum chemistry software package that is free for academic use.[9]

  • Create the ORCA Input File: Create a text file named molecule.inp with the following content:

    • ! B3LYP 6-31G(d) Opt Freq TightSCF: This line specifies the level of theory (B3LYP functional, 6-31G(d) basis set), requests a geometry optimization (Opt) followed by a frequency calculation (Freq), and sets a tight self-consistent field convergence criterion (TightSCF).

    • %pal nprocs 4 end: This block specifies the number of processor cores to be used for the calculation. Adjust nprocs according to your computational resources.

    • * xyz 0 1: This indicates that the molecular geometry is provided in XYZ format with a total charge of 0 and a singlet spin multiplicity (1).

  • Run the ORCA Calculation: Execute the calculation from the command line:

  • Analyze the Output:

    • Successful Optimization: Search for the phrase "OPTIMIZATION RUN DONE" in the molecule.out file.

    • Vibrational Frequencies: At the end of the output file, a list of vibrational frequencies will be printed. A true minimum energy structure will have no imaginary frequencies (displayed as negative values).[10]

G Figure 2. Geometry Optimization & Frequency Analysis Input ORCA Input File (molecule.inp) ORCA ORCA Software Input->ORCA Execute Output Output File (molecule.out) ORCA->Output Generate Analysis Analysis: - Optimization Convergence - No Imaginary Frequencies Output->Analysis Interpret

Caption: Workflow for geometry optimization and frequency analysis.

Electronic Properties and Chemical Reactivity Descriptors

With the optimized geometry, we can now calculate various electronic properties that provide insights into the molecule's reactivity and potential for intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs).[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[12]

Experimental Protocol (using ORCA):

  • Modify the ORCA Input File: Create a new input file molecule_props.inp using the optimized coordinates from the previous step. Add the ALLPOP keyword to request additional population analysis, which includes HOMO and LUMO information.

    • optimized_molecule.xyz is the file containing the optimized coordinates from the previous step.

  • Run the ORCA Calculation:

  • Extract HOMO and LUMO Energies: In the molecule_props.out file, search for "ORBITAL ENERGIES". The energies of the HOMO and LUMO will be listed.

Data Presentation:

PropertyEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO GapCalculated Value

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively.[13]

Experimental Protocol (Visualization with Avogadro):

  • Generate the MEP Data: The molecule_props.out file from the previous step contains the necessary information to generate the MEP.

  • Visualize in Avogadro:

    • Open the molecule_props.out file in Avogadro.

    • Navigate to Extensions -> Create Surfaces....

    • In the "Surface Type" dropdown, select "Van der Waals".

    • In the "Color by" dropdown, select "Electrostatic Potential".

    • Click "Calculate". Avogadro will generate the MEP surface, where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).[14]

G Figure 3. Electronic Properties Calculation Optimized_Geom Optimized Geometry (*.xyz) ORCA_Props ORCA Calculation (Single Point Energy) Optimized_Geom->ORCA_Props Input Output_Props Output File (molecule_props.out) ORCA_Props->Output_Props Generate HOMO_LUMO HOMO/LUMO Analysis Output_Props->HOMO_LUMO Extract Data MEP_Vis MEP Visualization (Avogadro) Output_Props->MEP_Vis Visualize

Caption: Workflow for calculating electronic properties.

Trustworthiness and Validation of the Protocol

The protocols described in this guide are based on well-established quantum chemical methods and software. The trustworthiness of the predicted results can be further enhanced by comparing calculated properties with experimental data for structurally similar molecules.

  • Vibrational Frequencies: DFT-calculated vibrational frequencies for benzamide and its derivatives have shown good agreement with experimental IR and Raman spectra, with correlation coefficients often exceeding 0.99.[15][16][17]

  • NMR Chemical Shifts: DFT calculations using the GIAO (Gauge-Including Atomic Orbital) method have been successfully used to predict the ¹H and ¹³C NMR chemical shifts of benzothiazole derivatives, showing excellent correlation with experimental data.[18][19][20]

By applying the same level of theory used in these validation studies, we can have a high degree of confidence in the predictive power of the calculations for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and reproducible workflow for the quantum chemical characterization of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide using Density Functional Theory. The detailed protocols for molecular modeling, geometry optimization, and the calculation of key electronic properties provide a solid foundation for understanding the intrinsic chemical nature of this molecule.

The predicted structural and electronic data can be used to:

  • Inform Synthetic Chemistry: Understanding the molecule's reactivity can guide the design of efficient synthetic routes.

  • Guide Drug Design: The MEP and HOMO-LUMO data can be used to hypothesize potential binding interactions with biological targets.

  • Parameterize Further Simulations: The calculated properties can be used as input for more advanced computational studies, such as molecular docking and molecular dynamics simulations, to explore its interactions with specific proteins.

The application of these quantum chemical calculations represents a critical first step in the journey of transforming a novel chemical entity into a potential therapeutic agent.

References

  • Quantum Chemistry in Drug Discovery. Rowan. [Link]

  • Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals - Research and Reviews. [Link]

  • QSAR Study on H3-receptor Affinity of Benzothiazole Derivatives of Thioperamide. PubMed. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]

  • Viewing Electrostatic Potential Maps. Avogadro. [Link]

  • How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Vina Docking Tutorial. Eagon Research Group. [Link]

  • QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development. [Link]

  • 3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potent p56lck Inhibitors. ThaiScience. [Link]

  • Viewing Electrostatic Potential Maps — Avogadro 1.103.0 documentation. [Link]

  • Optimization and Vibrational Frequency calculations in ORCA. Chemistry with Computers. [Link]

  • How to generate HOMO & LUMO of a small molecule using free software (Avogadro, Orca 5.0, IboView). YouTube. [Link]

  • Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. PubMed. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]

  • A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. PubMed. [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

  • Comparison of experimental and ab initio HF and DFT vibrational spectra of benzimidazole. PubMed. [Link]

  • DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Scirp.org. [Link]

  • List of freely available molecular or crystal structure visualization software. BragitOff.com. [Link]

  • Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. TSI Journals. [Link]

  • Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine. TSI Journals. [Link]

  • and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland. [Link]

  • 2.02: LFT and Frontier Molecular Orbital Theory. Chemistry LibreTexts. [Link]

  • An interactive app that visualises how a 2D discrete Fourier Transform (DFT) works. GitHub. [Link]

  • Vibrational frequencies. ORCA 6.0 TUTORIALS - FACCTs. [Link]

  • DFT Calculator and Visualizer. Apps on Google Play.
  • DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

  • Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. PMC - NIH. [Link]

  • A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. [Link]

  • Avogadro with Gaussian Tutorial Electron Density. YouTube. [Link]

  • DFT STUDIES OF STRUCTURAL PARAMETERS, VIBRATIONAL FREQUENCIES AND NMR SPECTRA OF 3-(1H-BENZO[D]IMIDAZOL1-YL)-N'-(TOSYLOXY)PROPANIMIDAMIDE. КиберЛенинка. [Link]

    • General Structure of the Input File. ORCA 6.0 Manual. [Link]

  • Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au. [Link]

  • New Perspectives on the Role of Frontier Molecular Orbitals in the Study of Chemical Reactivity: A Review. Request PDF. [Link]

  • ABC of DFT: Hands-on session 1 Introduction into calculations on molecules. TKM (KIT). [Link]

  • How to generate HOMO & LUMO of a small molecule using free software (Avogadro, Orca 5.0, IboView). YouTube. [Link]

  • Selected Experimental and DFT-Computed IR Vibrational Frequencies (cm -1 ) of the Investigated Schiff Bases. ResearchGate. [Link]

  • Introduction to Density Functional Theory: Calculations by Hand on the Helium Atom. Journal of Chemical Education - ACS Publications. [Link]

  • 4.6. Vibrational Frequencies. ORCA 6.1.1 Manual. [Link]

  • Geometry optimiz
  • Lecture: Introduction to the ORCA Program System. [Link]

  • T02. Basic Quantum Chemistry Calculations in ORCA. [Link]

  • 6 A Tutorial on Density Functional Theory. [Link]

Sources

Methodological & Application

Synthetic route development for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthetic Route Development for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Introduction & Strategic Overview

Benzothiazole-derived amides represent a privileged structural class in modern medicinal chemistry. Derivatives of 2-aminobenzothiazole have been extensively investigated for their diverse pharmacological profiles, including action as potent hemostatic agents[1], antiplasmodial compounds[2], and bioactivatable inhibitors of the ubiquitin-proteasome system (UPS) in malignant cells[3].

The target molecule, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide , presents a unique synthetic challenge due to the steric hindrance and inherently low nucleophilicity of the 2-aminobenzothiazole core[4]. This application note delineates a highly optimized, self-validating three-stage synthetic protocol. By deconstructing the molecule into two primary fragments—4-methoxy-1,3-benzothiazol-2-amine (Fragment A) and 2-phenoxybenzoyl chloride (Fragment B)—we establish a robust pathway that maximizes yield while suppressing common side reactions such as di-acylation and substrate hydrolysis.

Retrosynthesis Target N-(4-methoxy-1,3-benzothiazol-2-yl) -2-phenoxybenzamide FragA Fragment A: 4-Methoxy-1,3-benzothiazol-2-amine Target->FragA Amide Disconnection FragB Fragment B: 2-Phenoxybenzoyl Chloride Target->FragB SM1 2-Methoxyaniline + KSCN FragA->SM1 Hugerschoff Cyclization SM2 2-Chlorobenzoic Acid + Phenol FragB->SM2 Ullmann Condensation & Chlorination

Retrosynthetic analysis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Stage 1: Synthesis of 2-Phenoxybenzoic Acid (Fragment B Precursor)

Mechanistic Rationale & Causality

The synthesis of the diaryl ether linkage is achieved via a copper-catalyzed Ullmann condensation. While the general reactivity trend for aryl halides in this cross-coupling is Ar-I > Ar-Br > Ar-Cl[5], 2-chlorobenzoic acid is utilized here due to its commercial availability and cost-efficiency. To overcome the high activation energy of the C-Cl bond cleavage, a catalytic amount of copper powder is paired with a strong base (K₂CO₃). The base serves a dual purpose: it deprotonates the phenol to generate a highly nucleophilic phenoxide ion and neutralizes the HCl byproduct, driving the catalytic cycle forward[5]. Microwave irradiation can be employed to drastically reduce reaction times from 18 hours to under 30 minutes while suppressing the hydrolysis of 2-chlorobenzoic acid into salicylic acid[6].

Step-by-Step Protocol
  • Preparation: In a rigorously dried 100 mL round-bottom flask, combine 2-chlorobenzoic acid (15.6 g, 100 mmol, 1.0 eq) and phenol (11.3 g, 120 mmol, 1.2 eq).

  • Catalyst & Base Addition: Add finely powdered, anhydrous K₂CO₃ (27.6 g, 200 mmol, 2.0 eq) followed by copper powder (0.64 g, 10 mmol, 0.1 eq).

  • Solvent: Suspend the mixture in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Attach a reflux condenser and heat the mixture to 140 °C under an inert argon atmosphere for 12–16 hours (or subject to microwave irradiation at 150 °C for 25 minutes).

  • Workup: Cool the mixture to room temperature and pour it into 200 mL of crushed ice-water. Filter the suspension through a Celite pad to remove the copper catalyst.

  • Acidification: Slowly acidify the filtrate with 2M HCl until the pH reaches 2.0. The product will precipitate as an off-white solid.

  • Purification: Filter the precipitate, wash with cold water (3 × 50 mL), and recrystallize from aqueous ethanol to yield pure 2-phenoxybenzoic acid.

Self-Validation & Quality Control
  • Validation: The success of the reaction is visually indicated by the transition of the reaction mixture from a reddish-brown suspension to a dark homogenous solution.

  • TLC Check: Run a TLC (Hexane:EtOAc 7:3 with 1% acetic acid). The disappearance of the 2-chlorobenzoic acid spot confirms completion. The presence of a highly polar spot indicates unwanted salicylic acid formation (moisture contamination)[5].

Stage 2: Synthesis of 4-Methoxy-1,3-benzothiazol-2-amine (Fragment A)

Mechanistic Rationale & Causality

The 2-aminobenzothiazole core is constructed via the Hugerschoff oxidative cyclization[7]. 2-Methoxyaniline is reacted with potassium thiocyanate (KSCN) to form an intermediate arylthiourea. Subsequent addition of molecular bromine (Br₂) acts as an electrophilic oxidant, facilitating the intramolecular cyclization via electrophilic aromatic substitution. Because the methoxy group is strongly electron-donating, the aromatic ring is highly activated. Therefore, the reaction must be strictly maintained at 0 °C, and bromine must be added dropwise to prevent runaway exothermic polybromination of the anisidine ring[7].

Step-by-Step Protocol
  • Thiourea Formation: Dissolve 2-methoxyaniline (12.3 g, 100 mmol, 1.0 eq) and KSCN (38.8 g, 400 mmol, 4.0 eq) in 100 mL of glacial acetic acid in a 500 mL three-neck flask equipped with a mechanical stirrer and dropping funnel.

  • Temperature Control: Submerge the flask in an ice-salt bath and allow the internal temperature to reach 0 °C.

  • Oxidation: Dissolve Br₂ (16.8 g, 105 mmol, 1.05 eq) in 30 mL of glacial acetic acid. Add this solution dropwise over 90 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Maturation: Remove the ice bath and allow the viscous orange slurry to stir at room temperature for an additional 12 hours.

  • Neutralization: Pour the mixture into 400 mL of warm water (80 °C) and filter hot to remove insoluble sulfur byproducts. Cool the filtrate and neutralize with concentrated aqueous ammonia (NH₄OH) to pH 8–9.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration, wash thoroughly with distilled water, and dry under a vacuum to yield 4-methoxy-1,3-benzothiazol-2-amine.

Self-Validation & Quality Control
  • Validation: The formation of a dense, mustard-yellow precipitate upon the addition of ammonia is the primary physical indicator of successful cyclization.

  • Purity: A sharp melting point (approx. 148–151 °C) validates the absence of polybrominated impurities[8].

Stage 3: Amide Coupling & Final Assembly

Mechanistic Rationale & Causality

The exocyclic amine of 4-methoxy-1,3-benzothiazol-2-amine is a remarkably poor nucleophile. The electron-withdrawing nature of the adjacent thiazole ring and the delocalization of the nitrogen lone pair into the aromatic system render standard peptide coupling reagents (e.g., EDC, HATU) largely ineffective[4]. To force the reaction to completion, 2-phenoxybenzoic acid must first be converted into the highly reactive 2-phenoxybenzoyl chloride using thionyl chloride (SOCl₂). The subsequent coupling is performed in an aprotic solvent (dichloromethane, DCM) using an organic base (pyridine) to scavenge the generated HCl and prevent the protonation of the weakly basic benzothiazole amine[9].

Step-by-Step Protocol
  • Acid Chloride Generation: In a dry flask under argon, suspend 2-phenoxybenzoic acid (10.7 g, 50 mmol, 1.0 eq) in 50 mL of anhydrous DCM. Add 3 drops of DMF (catalyst) followed by the slow addition of SOCl₂ (11.9 g, 100 mmol, 2.0 eq). Reflux for 3 hours until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to ensure the complete removal of residual SOCl₂ (critical to prevent side reactions).

  • Coupling Reaction: Dissolve the crude 2-phenoxybenzoyl chloride in 40 mL of anhydrous DCM. In a separate flask, dissolve 4-methoxy-1,3-benzothiazol-2-amine (9.0 g, 50 mmol, 1.0 eq) and anhydrous pyridine (7.9 g, 100 mmol, 2.0 eq) in 60 mL of DCM.

  • Addition: Cool the amine solution to 0 °C. Add the acid chloride solution dropwise over 30 minutes.

  • Completion: Allow the reaction to warm to room temperature and stir for 6 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 50 mL) to remove pyridine, saturated NaHCO₃ (50 mL) to remove unreacted acid, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Workflow Start Amide Coupling Reaction Check TLC / LC-MS Monitoring Start->Check LowYield Low Conversion? Check->LowYield Diacyl Di-acylation Detected? LowYield->Diacyl No Sol1 Ensure SOCl2 is fully removed before coupling LowYield->Sol1 Yes (Acid Chloride dead) Sol2 Add DMAP (0.1 eq) or increase Pyridine LowYield->Sol2 Yes (Poor Nucleophile) Sol3 Reduce equivalents of Acid Chloride Diacyl->Sol3 Yes Success Product Isolation (>85% Yield) Diacyl->Success No Sol1->Start Sol2->Start Sol3->Start

Troubleshooting logic for the optimization of the amide coupling step.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-stage synthesis.

Synthesis StageKey ReactantsCatalyst / ReagentsOptimal ConditionsExpected YieldPrimary Impurity to Monitor
1. Ullmann Condensation 2-Chlorobenzoic acid, PhenolCu powder (10 mol%), K₂CO₃DMF, 140 °C, 12-16 h82 - 88%Salicylic acid (hydrolysis)
2. Hugerschoff Cyclization 2-Methoxyaniline, KSCNBr₂ (1.05 eq)AcOH, 0 °C to RT, 12 h75 - 80%Polybrominated anilines
3. Amide Coupling Frag. A, Frag. B (Acid Chloride)Pyridine (2.0 eq), SOCl₂DCM, 0 °C to RT, 6 h85 - 90%Di-acylated imide

References

  • Microwave-assisted synthesis of 2-phenoxybenzoic acids. ideXlab / Journal of Chemical Research. Available at:[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Advances. Available at:[Link]

  • Supplementary Information: Covalent inhibition of NSD1 histone methyltransferase. Semantic Scholar. Available at: [Link]

  • Inhibition of the ubiquitin-proteasome system by a bioactivatable compound. bioRxiv. Available at: [Link]

  • Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. Available at: [Link]

Sources

Application Note: Cell-Based Assay Cascades for Evaluating Novel Benzamide-Class HDAC Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Benzamides (e.g., Entinostat/MS-275, Tucidinostat, and Mocetinostat) represent a highly selective class of Histone Deacetylase (HDAC) inhibitors. Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), benzamides primarily target Class I HDACs (specifically HDAC1, HDAC2, and HDAC3)[1][2]. This selectivity is driven by a unique two-step, slow-on/slow-off "induced fit" binding mechanism, which results in extended enzyme residency times and potent anticancer activity with a potentially wider therapeutic window[3].

The primary mechanism of action for benzamides involves the prevention of histone deacetylation. This leads to the hyperacetylation of histone tails, which neutralizes their positive charge, relaxes the chromatin architecture, and reactivates silenced tumor suppressor genes[4]. A hallmark downstream effect of this epigenetic modulation is the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A)[5]. The accumulation of p21 blocks cell cycle progression, typically arresting cancer cells in the G0/G1 phase, which, upon prolonged exposure or high dosing, triggers reactive oxygen species (ROS) generation and subsequent apoptosis[1][5][6].

G Benzamide Novel Benzamide (e.g., MS-275) HDAC Class I HDACs (HDAC 1, 2, 3) Benzamide->HDAC Inhibits Histone Histone Hyperacetylation (Chromatin Relaxation) HDAC->Histone Prevents Deacetylation p21 p21WAF1/CIP1 Gene Transcription Histone->p21 Activates CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle Blocks CDKs Apoptosis Apoptosis / Cell Death CellCycle->Apoptosis Prolonged Arrest

Benzamide-mediated HDAC inhibition signaling pathway leading to cell cycle arrest and apoptosis.

Strategic Assay Selection & Workflow

To rigorously evaluate the efficacy of a novel benzamide derivative, researchers must deploy a tiered cell-based assay cascade. It is insufficient to merely observe cell death; the cytotoxicity must be mechanistically linked to target engagement (HDAC inhibition) to rule out off-target chemical toxicity.

This guide details a self-validating three-tier workflow:

  • Phenotypic Viability (72h): High-throughput quantification of metabolic impairment to establish the IC50.

  • Target Engagement (24h): Direct intracellular measurement of histone hyperacetylation to confirm the mechanism.

  • Mechanistic Profiling (48h): Flow cytometric resolution of cell cycle arrest and apoptotic induction.

Workflow Start Seed Cancer Cells (e.g., HCT116, MCF-7) Treat Treat with Benzamide (Dose-Response) Start->Treat Split1 CellTiter-Glo Viability Assay Treat->Split1 72h Split2 Western Blot (Ac-Histone H3) Treat->Split2 24h Split3 Flow Cytometry (Annexin V & PI) Treat->Split3 48h

Triaging workflow for evaluating novel benzamide anticancer compounds across multiple timepoints.

Protocol 1: High-Throughput Cell Viability (ATP-Quantification)

Causality & Rationale: The CellTiter-Glo Luminescent Cell Viability Assay quantifies ATP, which serves as a direct proxy for the number of metabolically active cells[7]. Because benzamides often induce a cytostatic G1 arrest prior to triggering cytotoxic apoptosis[1], measuring ATP after a 72-hour incubation captures the cumulative anti-proliferative effect. The assay utilizes a proprietary thermostable luciferase that generates a "glow-type" luminescent signal with a half-life exceeding five hours, eliminating the need for automated reagent injectors and minimizing plate-to-plate variability during batch processing[7][8].

Self-Validating System (Controls):

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and controls for solvent toxicity.

  • Positive Control (Entinostat/MS-275): Validates the specific cell line's sensitivity to Class I HDAC inhibition.

  • Background Control (Media + Reagent, no cells): Subtracts ambient luminescence and reagent autoluminescence to prevent false viability signals[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT116 colon or MCF-7 breast cancer cells) at 2,000–5,000 cells/well in 90 µL of culture media in opaque-walled 96-well microplates. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare 10X serial dilutions of the novel benzamide and the Entinostat control in media, ensuring a constant 1% DMSO concentration across all dilutions. Add 10 µL of these dilutions to the respective wells (yielding a final DMSO concentration of 0.1%). Incubate for 72 hours.

  • Reagent Equilibration: Thaw the CellTiter-Glo Buffer and lyophilized Substrate. Critical Step: Equilibrate both the reconstituted reagent and the assay plate to room temperature (22–25°C) for 30 minutes prior to use. Temperature gradients across the plate will cause uneven enzyme kinetics and edge effects[9][10].

  • Lysis and Reaction: Add 100 µL of the CellTiter-Glo Reagent to each well (a 1:1 ratio with the culture medium)[9].

  • Mixing: Place the plate on an orbital shaker and mix vigorously for 2 minutes. This mechanical disruption is required to fully lyse the cells and release intracellular ATP[9].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize[9].

  • Detection: Record luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis (log(inhibitor) vs. normalized response).

Protocol 2: Target Engagement - Intracellular Histone H3 Acetylation

Causality & Rationale: Observing cell death does not prove a compound is an HDAC inhibitor. To confirm target engagement, we must measure the accumulation of the direct substrate. Class I HDACs deacetylate lysine residues on Histone H3. By inhibiting these enzymes, benzamides cause intracellular hyperacetylation[4]. Western blotting for Acetyl-Histone H3 (Lys9/Lys14) provides direct, mechanistic proof that the drug has permeated the cell membrane and engaged its epigenetic target.

Self-Validating System (Controls):

  • Loading Control (Total Histone H3): Ensures that any observed increase in acetylation is due to enzyme inhibition, not merely variations in total protein loading or differences in nuclear extraction efficiency.

  • Lysis Buffer Inhibitors: The inclusion of a broad-spectrum HDAC inhibitor (e.g., 1 µM Trichostatin A) in the lysis buffer is mandatory. Without it, highly active endogenous HDACs will rapidly deacetylate histones post-lysis, resulting in false negatives.

Step-by-Step Methodology:

  • Treatment: Plate cells in 6-well dishes. Treat with the novel benzamide at 1X and 5X its established IC50, alongside a vehicle control, for 24 hours.

  • Harvest and Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM Trichostatin A.

  • Protein Quantification: Clear the lysate by centrifugation (14,000 x g, 15 min, 4°C). Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Denature samples in Laemmli buffer at 95°C for 5 minutes. Resolve 15–20 µg of protein per lane on a 4–20% gradient SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/Lys14) and Total Histone H3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies. Detect bands using enhanced chemiluminescence (ECL).

Protocol 3: Mechanistic Profiling - Cell Cycle and Apoptosis

Causality & Rationale: Benzamides upregulate p21, which inhibits cyclin-dependent kinases (CDKs), preventing the G1-to-S phase transition[5][6]. Prolonged arrest and accumulated reactive oxygen species (ROS) eventually trigger apoptosis[11]. Flow cytometry delineates this biphasic mechanism. Propidium Iodide (PI) stains total DNA content to resolve cell cycle phases (2N for G1, 4N for G2/M). For apoptosis, Annexin V-FITC binds to phosphatidylserine—which translocates to the outer plasma membrane leaflet during early apoptosis—while PI only enters cells with compromised membranes (late apoptosis/necrosis)[6].

Self-Validating System (Controls):

  • Single-Stain Controls: Cells stained only with Annexin V-FITC and cells stained only with PI. These are strictly required to calculate the compensation matrix and correct for spectral overlap between the FITC and PI channels.

  • Unstained Control: Establishes the baseline autofluorescence of the specific cancer cell line.

Step-by-Step Methodology (Annexin V/PI Apoptosis Assay):

  • Treatment: Treat cells in 6-well plates with the benzamide at 1X and 3X IC50 for 48 hours. This timepoint is optimal for capturing the transition from cytostatic arrest to active apoptosis.

  • Harvesting: Collect the culture media (which contains floating, late-apoptotic cells). Wash the adherent cells with PBS, trypsinize gently (over-trypsinization causes false-positive membrane damage), and pool with the collected media.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately on a flow cytometer, collecting at least 10,000 events per sample.

Data Interpretation & Quantitative Metrics

When evaluating a novel benzamide, its pharmacological profile should be benchmarked against an established clinical agent like Entinostat (MS-275). The table below summarizes the expected quantitative readouts across the assay cascade for a highly active Class I selective benzamide.

Assay MetricTarget ReadoutExpected Benchmark (Entinostat)Desired Profile (Novel Benzamide)Interpretation
CellTiter-Glo (72h) IC50 (Viability)0.5 µM – 2.0 µM< 1.0 µMConfirms potent anti-proliferative/cytotoxic activity.
Western Blot (24h) Ac-Histone H3 Fold Change3x to 5x increase vs. Vehicle> 3x increase vs. VehicleValidates successful intracellular Class I HDAC inhibition.
Flow Cytometry (PI) % Cells in G0/G1 Phase> 60% (Arrest)> 60% (Arrest)Confirms p21-mediated cell cycle blockade.
Flow Cytometry (Annexin V) % Apoptotic Cells (Early + Late)20% – 40%Dose-dependent increaseDifferentiates true apoptotic cell death from non-specific necrosis.

References

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega.co.jp. Available at:[Link]

  • Marks, P. A., et al. "Histone Deacetylase Inhibitors: A New Class of Potential Therapeutic Agents for Cancer Treatment." Clinical Cancer Research, AACR Journals. Available at:[Link]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay." Promega.jp. Available at:[Link]

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin." Promega.jp. Available at:[Link]

  • Lobera, M., et al. "Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents." PMC, National Institutes of Health. Available at:[Link]

  • Rosato, R. R., et al. "The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1." PubMed, National Institutes of Health. Available at:[Link]

  • Cassandri, M., et al. "MS-275 (Entinostat) Promotes Radio-Sensitivity in PAX3-FOXO1 Rhabdomyosarcoma Cells." MDPI. Available at:[Link]

  • Wang, Y., et al. "HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma." Frontiers in Oncology. Available at:[Link]

  • El-Awady, R., et al. "HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives." RSC Advances, RSC Publishing. Available at:[Link]

  • Marks, P. A. "The clinical development of histone deacetylase inhibitors as targeted anticancer drugs." Expert Opinion on Investigational Drugs, Taylor & Francis. Available at:[Link]

Sources

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents.[1][2][3] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antimicrobial properties.[4][5] Their mechanism of action often involves the inhibition of essential microbial enzymes such as DNA gyrase and dihydropteroate synthase.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for evaluating the in vitro antimicrobial susceptibility of novel benzothiazole compounds.

The accurate determination of a compound's antimicrobial activity is a cornerstone of preclinical development. Standardized antimicrobial susceptibility testing (AST) provides quantitative metrics, primarily the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are critical for guiding further optimization and predicting clinical efficacy. This document outlines detailed protocols for the most widely accepted AST methods—broth microdilution, disk diffusion, and agar dilution—grounded in the principles and standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]

Causality Behind Experimental Choices: Why These Methods?

The selection of an appropriate AST method is contingent on the stage of drug discovery, the physicochemical properties of the compound, and the desired endpoint.

  • Broth Microdilution: This is the gold standard for determining the MIC of a novel compound.[14][15] Its quantitative nature, high-throughput capability using 96-well plates, and conservation of test material make it ideal for screening and lead optimization.[16] The enclosed liquid environment also provides a more uniform exposure of the microorganisms to the benzothiazole compound.

  • Disk Diffusion (Kirby-Bauer Test): This qualitative or semi-quantitative method is excellent for initial screening of a large number of compounds or for assessing the broad-spectrum activity of a lead candidate.[16][17][18] The size of the zone of inhibition provides a rapid visual indication of antimicrobial potency. It is crucial to note that direct correlation of zone diameters to MIC values for novel compounds requires extensive validation.[19]

  • Agar Dilution: This method, like broth microdilution, provides a quantitative MIC value.[20][21][22] It is particularly useful for testing fastidious organisms or when the benzothiazole compound is poorly soluble or unstable in broth media.[23] By incorporating the compound directly into the solid agar, it provides a stable test matrix.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for assessing the antimicrobial activity of a novel benzothiazole compound.

AST_Workflow cluster_prep Preparation cluster_testing Primary Testing (MIC Determination) cluster_secondary Secondary & Confirmatory Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Stock Preparation Broth_Micro Broth Microdilution Compound_Prep->Broth_Micro Agar_Dilution Agar Dilution Compound_Prep->Agar_Dilution Inoculum_Prep Bacterial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Broth_Micro Inoculum_Prep->Agar_Dilution Disk_Diffusion Disk Diffusion (Screening/Confirmation) Inoculum_Prep->Disk_Diffusion MBC_Det MBC Determination Broth_Micro->MBC_Det Data_Analysis Data Recording & Analysis Broth_Micro->Data_Analysis Agar_Dilution->Data_Analysis Disk_Diffusion->Data_Analysis Interpretation Interpretation (S, I, R based on breakpoints) Data_Analysis->Interpretation

Sources

Application Note: Strategic HPLC Method Development and Preparative Scale-Up for the Purification of N-(benzothiazol-2-yl)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

N-(benzothiazol-2-yl)benzamides represent a privileged class of heterocyclic pharmacophores extensively investigated in drug discovery for their diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties[1]. The synthesis of these compounds typically involves the coupling of 2-aminobenzothiazoles with benzoyl chlorides or substituted benzoic acids. Consequently, the crude synthetic mixture is often a complex matrix containing unreacted precursors, coupling reagents (e.g., HATU, EDC), and hydrolytic byproducts.

Isolating the target compound to >95% purity requires a highly selective and scalable chromatographic strategy. As a Senior Application Scientist, I approach this not merely as a separation task, but as an exercise in exploiting the specific physicochemical properties of the analyte to dictate the chromatographic conditions.

Chromatographic Rationale: The Causality of Method Design

Successful method development is rooted in understanding why a molecule behaves the way it does on a column. N-(benzothiazol-2-yl)benzamides possess three distinct structural features that drive our experimental choices:

  • Aromaticity & Stationary Phase Selection: The molecule features a highly conjugated aromatic system comprising a benzothiazole core and a phenyl ring. While standard C18 columns provide excellent hydrophobic retention, they often struggle to resolve structurally similar aromatic impurities (like unreacted 2-aminobenzothiazole). By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The phenyl rings on the silica surface engage in π−π interactions with the analyte, drastically improving the resolution of aromatic impurities.

  • Ionizable Moieties & Mobile Phase pH: The benzothiazole nitrogen is weakly basic, and the amide linkage acts as a hydrogen bond donor/acceptor. If analyzed in neutral water, these moieties interact with residual silanols on the silica matrix, causing severe peak tailing. To prevent this, the mobile phase must be acidified. Utilizing2 ensures the analytes remain fully neutralized and ion-suppressed, yielding sharp, symmetrical peaks[2].

  • Hydrophobicity & Elution Strength: Due to their high LogP, these compounds require a strong organic modifier for elution. Acetonitrile (ACN) is preferred over methanol due to its lower viscosity and superior mass transfer kinetics, which maintains column efficiency at higher preparative flow rates.

chemical_logic Core N-(benzothiazol-2-yl)benzamide Physicochemical Properties Prop1 Highly Aromatic Scaffold (Benzothiazole + Phenyl) Core->Prop1 Prop2 Weakly Basic Thiazole N & Amide H-Bonding Core->Prop2 Prop3 High Hydrophobicity (LogP ~ 3.5 - 4.5) Core->Prop3 Sol1 Phenyl-Hexyl Stationary Phase (Exploits π-π Selectivity) Prop1->Sol1 Sol2 Acidic Mobile Phase (0.1% TFA) (Suppresses Ionization/Tailing) Prop2->Sol2 Sol3 Strong Elution Solvent (Acetonitrile/Methanol Gradient) Prop3->Sol3

Rational method development based on the physicochemical properties of the target analyte.

Analytical to Preparative Scale-Up: A Self-Validating System

A robust purification protocol must be a self-validating closed loop: analytical success must translate mathematically to the preparative scale, and the preparative output must be re-verified analytically. To maintain chromatographic integrity during scale-up, we apply geometric scaling principles based on the column's internal diameter (I.D.) and length[3].

By using identical stationary phase chemistries (e.g., 4), we can calculate the exact preparative flow rate and injection volume without losing resolution[4].

Table 1: Geometric Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical ScalePreparative ScaleScaling Formula / Rationale
Column Dimensions 4.6 mm I.D. × 100 mm19.0 mm I.D. × 100 mmIdentical length maintains gradient time; I.D. increases capacity.
Particle Size 5 µm5 µmIdentical particle size ensures identical theoretical plates ( N ).
Flow Rate 1.0 mL/min17.0 mL/min Fprep​=Fanal​×(I.D.prep​/I.D.anal​)2
Injection Volume 20 µL340 µL Vprep​=Vanal​×(I.D.prep​/I.D.anal​)2
Dwell Volume Adjust System dependentSystem dependentIsocratic hold added to prep method to match analytical delay.

Step-by-Step Experimental Protocol

This workflow utilizes mass-directed fraction collection (LC-MS) as an orthogonal validator. The system only triggers collection when the exact mass-to-charge ratio ( m/z ) of the target benzamide is detected, ignoring UV-absorbing impurities.

Phase 1: Sample Preparation & Analytical Screening

  • Dissolution: Dissolve 50 mg of the crude N-(benzothiazol-2-yl)benzamide mixture in 1.0 mL of Dimethyl Sulfoxide (DMSO). Insight: DMSO prevents precipitation upon injection into the aqueous mobile phase, a common failure point in prep HPLC.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the column frit.

  • Analytical Run: Inject 10 µL onto the analytical Phenyl-Hexyl column (4.6 × 100 mm, 5 µm).

  • Gradient Execution: Run the screening gradient (Table 2) using Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Curve Profile
0.0955Initial Hold (Desalting)
2.0955Isocratic Hold
12.0595Linear Ramp (Target Elution)
15.0595Column Wash
15.1955Return to Initial
20.0955Re-equilibration

Phase 2: Empirical Loading Study

  • Capacity Testing: Inject increasing volumes of the crude sample (20 µL, 40 µL, 60 µL) on the analytical system.

  • Evaluation: Monitor the UV trace at 254 nm. The maximum analytical load is reached just before the target peak merges with the closest eluting impurity (loss of baseline resolution).

  • Calculation: Multiply the empirically determined maximum analytical volume by the scaling factor (17x for a 19 mm column) to define the preparative injection volume.

Phase 3: Preparative Purification & Validation

  • Execution: Inject the calculated volume (e.g., 340 µL) onto the preparative Phenyl-Hexyl column (19.0 × 100 mm, 5 µm) at 17.0 mL/min.

  • Mass-Directed Collection: Set the MS trigger to the [M+H]+ ion of the specific N-(benzothiazol-2-yl)benzamide.

  • Fraction Re-analysis (The Closed Loop): Take a 10 µL aliquot from the collected fraction and re-inject it onto the analytical system.

  • Lyophilization: Once analytical purity is confirmed to be >95%, freeze the fraction and lyophilize to obtain the pure solid compound.

purification_workflow A 1. Crude Synthesis Mixture N-(benzothiazol-2-yl)benzamides B 2. Analytical HPLC Screening (C18 vs Phenyl-Hexyl, 0.1% TFA) A->B Dissolve in DMSO Filter (0.45 µm) C 3. Loading Capacity Study (Empirical Max Volume Test) B->C Select Optimal Gradient Profile D 4. Preparative Scale-Up (Apply Geometric Scaling) C->D Calculate Prep Parameters E 5. Mass-Directed Collection (Orthogonal LC-MS Validation) D->E Execute Prep HPLC Run F 6. Purity Verification (>95%) & Lyophilization E->F Re-analyze Fractions

Workflow for the analytical development and preparative scale-up purification of benzamides.

References

  • Title: N-(benzotiazol-2-il)benzamit türevlerinin Fe(II) ve Cu(II) Komplekslerinin Sentezi ve Karakterizasyonu (Synthesis and biological activities of N-(benzothiazol-2-yl)benzamide derivatives)
  • Title: Application Note: High-Performance Liquid Chromatography Protocol for the Characterization of Benzothiazole Hydrochloride Source: BenchChem URL
  • Title: Method Migration from UPLC Technology to Preparative HPLC Source: Waters Corporation URL
  • Title: What is Preparative HPLC | Find Your Purification HPLC System Source: Agilent Technologies URL

Sources

Protocol for Evaluating the Metabolic Stability of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolic Stability in Benzothiazole Drug Development

Benzothiazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The journey of a promising benzothiazole candidate from a laboratory discovery to a clinical reality is, however, fraught with challenges, a significant one being its metabolic fate within the body. Metabolic stability, the susceptibility of a compound to biotransformation, is a pivotal parameter in drug discovery and development. It directly influences key pharmacokinetic properties such as oral bioavailability, in vivo half-life, and clearance, ultimately dictating the compound's therapeutic efficacy and potential for toxicity.

Early assessment of metabolic stability is crucial to identify and optimize compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development. This application note provides a detailed, step-by-step protocol for evaluating the metabolic stability of benzothiazole derivatives using common in vitro models: liver microsomes and hepatocytes. The rationale behind each step is explained to provide researchers with a comprehensive understanding of the experimental design and data interpretation.

The "Why": Choosing the Right In Vitro Model

The liver is the primary site of drug metabolism, and in vitro systems derived from the liver are indispensable tools for predicting in vivo metabolic clearance.

  • Liver Microsomes: These are subcellular fractions of the liver endoplasmic reticulum and are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Microsomal stability assays are a cost-effective and high-throughput method for the initial screening of compounds to assess their susceptibility to CYP-mediated metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate, including both oxidative and conjugative pathways, and take into account cellular uptake.

The choice between these models depends on the stage of drug discovery and the specific questions being addressed. Early-stage screening often utilizes microsomes for rapid ranking of compounds, while later-stage characterization benefits from the more physiologically relevant data obtained from hepatocytes.

Visualizing the Workflow

A typical metabolic stability evaluation follows a structured workflow, from incubation to data analysis.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Benzothiazole Derivative Stock Solution incubation Incubate Compound with In Vitro System at 37°C prep_compound->incubation prep_system Prepare In Vitro System (Microsomes or Hepatocytes) prep_system->incubation sampling Collect Samples at Multiple Time Points incubation->sampling termination Quench Reaction with Organic Solvent sampling->termination lcms Analyze Samples by LC-MS/MS termination->lcms disappearance Plot Percent Parent Compound Remaining vs. Time lcms->disappearance calculation Calculate Half-Life (t½) and Intrinsic Clearance (Clint) disappearance->calculation

Caption: Experimental workflow for determining the metabolic stability of benzothiazole derivatives.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to assess the Phase I metabolic stability of benzothiazole derivatives.

Materials
  • Liver microsomes (human, rat, or other species of interest)

  • Benzothiazole test compounds

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 1 mM NADPH solution

  • Acetonitrile (ACN) or Methanol (MeOH) with an internal standard (IS) for reaction termination

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer. Keep on ice.

    • Prepare a working solution of the benzothiazole test compound and positive controls in the incubation buffer at a concentration twice the final desired concentration (e.g., 2 µM for a final concentration of 1 µM).

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the benzothiazole working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding an equal volume of the pre-warmed microsomal solution containing the NADPH regenerating system. The final test compound concentration is typically 1 µM.

    • For the negative control (minus cofactor), add the microsomal solution without the NADPH regenerating system.

  • Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile or methanol with an internal standard to stop the reaction and precipitate proteins. The 0-minute time point represents 100% of the compound at the start of the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent benzothiazole derivative at each time point.

Data Analysis and Interpretation

The rate of disappearance of the parent compound over time is used to determine the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining against time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (Clint) in µL/min/mg protein:

    • Clint = (0.693 / t½) * (incubation volume in µL / protein amount in mg)

ParameterHigh StabilityModerate StabilityLow Stability
t½ (min) > 6015 - 60< 15
Clint (µL/min/mg protein) < 1010 - 50> 50
This is a general guide; classification can vary between laboratories.

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolism.

Materials
  • Cryopreserved or fresh hepatocytes (human, rat, or other species)

  • Hepatocyte culture medium (e.g., Williams' Medium E) with appropriate supplements

  • Benzothiazole test compounds

  • Positive control compounds (e.g., Testosterone, 7-Ethoxycoumarin)

  • Acetonitrile (ACN) or Methanol (MeOH) with an internal standard (IS)

  • 96-well plates (collagen-coated for adherent cultures, if applicable)

  • Incubator with 5% CO2 and 95% humidity at 37°C

  • Orbital shaker

  • Centrifuge

  • LC-MS/MS system

Step-by-Step Methodology
  • Hepatocyte Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (should be >80%).

    • Resuspend the hepatocytes in the pre-warmed culture medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a 96-well plate.

    • Add the benzothiazole test compound and positive controls to the wells. The final concentration is typically 1 µM.

    • For the negative control, use heat-inactivated hepatocytes to account for non-enzymatic degradation.

    • Place the plate in the incubator on an orbital shaker.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from each well and add them to a separate plate containing cold acetonitrile or methanol with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis and Interpretation

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and Clint.

  • Intrinsic Clearance (Clint) in µL/min/10^6 cells:

    • Clint = (0.693 / t½) * (incubation volume in µL / number of cells in millions)

ParameterHigh StabilityModerate StabilityLow Stability
t½ (min) > 12030 - 120< 30
Clint (µL/min/10^6 cells) < 55 - 20> 20
This is a general guide; classification can vary between laboratories.

Potential Metabolic Pathways of Benzothiazoles

Understanding the potential metabolic pathways of the benzothiazole scaffold can aid in metabolite identification studies.

Benzothiazole_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Benzothiazole Derivative oxidation Oxidation (e.g., Hydroxylation, N-oxidation) parent->oxidation CYP450s demethylation Demethylation parent->demethylation CYP450s ring_cleavage Ring Cleavage parent->ring_cleavage CYP450s glucuronidation Glucuronidation oxidation->glucuronidation UGTs sulfation Sulfation oxidation->sulfation SULTs metabolites Metabolites ring_cleavage->metabolites glucuronidation->metabolites sulfation->metabolites excretion Excretion metabolites->excretion

Caption: Potential Phase I and Phase II metabolic pathways for benzothiazole derivatives.

Some studies have shown that benzothiazoles can undergo ring-cleavage as a metabolic pathway. Additionally, substitutions on the benzothiazole ring can influence metabolic stability. For instance, the presence of certain substituents can affect the rate of metabolism. It has also been observed that benzothiazole itself can induce the activity of certain CYPs and Phase II enzymes.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of the data, the following quality control measures are essential:

  • Positive Controls: Include compounds with known metabolic profiles to verify the activity of the microsomal or hepatocyte preparations.

  • Negative Controls: A "minus cofactor" control in the microsomal assay and a "heat-inactivated" hepatocyte control help to distinguish between enzymatic and non-enzymatic degradation.

  • Internal Standard: The use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response.

  • Replicates: All experiments should be performed in at least triplicate to assess the variability of the results.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for evaluating the metabolic stability of benzothiazole derivatives. By systematically assessing the susceptibility of these compounds to metabolism, researchers can make informed decisions to guide lead optimization and select candidates with a higher probability of success in clinical development. Early and comprehensive metabolic profiling is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.

References

  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(3), 100659.
  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (2025, July 27). Hepatocyte Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • Agilent Technologies, Inc. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Chu, X., et al. (2013). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 15(3), 629-645.
  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. Retrieved from [Link]

  • Lee, J., et al. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 1(1), 102.
  • Henriksen, G., et al. (2007). Metabolically Stabilized Benzothiazoles for Imaging of Amyloid Plaques. Journal of Medicinal Chemistry, 50(7), 1460-1468.
  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS. Retrieved from [Link]

  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

  • European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • Seo, K. W., et al. (2000). Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. Journal of Applied Toxicology, 20(6), 427-430.
  • Premier Research. (2024, July 8). ICH M12: How to Accelerate Your Drug Development Program. Retrieved from [Link]

  • Henriksen, G., et al. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. Journal of Medicinal Chemistry, 50(7), 1460-1468.
  • Wilson, K., et al. (1980). Metabolism of benzothiazole. I. Identification of ring-cleavage products. Xenobiotica, 10(7-8), 499-506.
  • Dixit, R. (2025, April 16). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
  • Pattan, S. R., et al. (2012). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-771.
  • Ferla, S., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8415.
  • ResearchGate. (2025, December 5). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of N-(benzothiazol-2-yl)benzamide in Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support center for N-(benzothiazol-2-yl)benzamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising, yet hydrophobic, class of compounds in biological assays. Benzothiazole derivatives are widely investigated for a range of therapeutic applications, but their clinical potential is often hindered by low aqueous solubility.[1] This document provides a structured, in-depth approach to systematically troubleshoot and overcome these issues, ensuring the generation of reliable and reproducible experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: I dissolved my N-(benzothiazol-2-yl)benzamide in DMSO for a stock solution, but it immediately precipitated when I added it to my aqueous assay buffer. What happened?

A: This is a classic and very common phenomenon known as solvent-shift precipitation. N-(benzothiazol-2-yl)benzamide is readily soluble in a strong organic polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has very poor aqueous solubility (experimentally determined to be as low as 3.1 µg/mL at pH 7.4)[2]. When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the solvent environment rapidly shifts from being DMSO-rich to water-rich. This drastic decrease in the polarity of the bulk solvent causes the hydrophobic compound to crash out of solution, forming a fine precipitate or particulates.[3][4][5] These particulates can range from visible crystals to nanoparticles that may not be immediately apparent to the naked eye but can still confound assay results.[3]

Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay without causing artifacts?

A: This is a critical consideration. While DMSO is an excellent solvent, it is not inert and can have direct effects on cell health and function. As a general best practice, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v) .[6] Many researchers aim for ≤0.1%. Concentrations above 1% are often cytotoxic and can induce a variety of off-target effects, including changes in gene expression, cell differentiation, and membrane permeability. It is imperative to run a "vehicle control" (your final assay medium containing the same final concentration of DMSO as your test wells, but without the compound) to ensure that the solvent itself is not responsible for any observed biological effects.

Q3: My compound appears to be in solution, but I'm getting inconsistent results. Could my solubilizing agent be interfering with the assay?

A: Absolutely. This is a crucial point of experimental design. Pharmaceutical excipients, while often considered "inactive," can have significant biological activity of their own.[7] For example:

  • Surfactants like Tween 80 and Triton X-100 can disrupt cell membranes, leading to cytotoxicity, especially at concentrations above their critical micelle concentration (CMC).[8]

  • Excipients can inhibit efflux transporters like P-glycoprotein (P-gp), which can artificially inflate the apparent potency of compounds that are P-gp substrates.[9]

  • Formulation components can alter cell permeability , leading to changes in compound uptake that are not related to the compound's intrinsic activity.[10]

The Golden Rule: Always, without exception, include a vehicle control in your experimental setup. This control contains all components of your final formulation (co-solvents, cyclodextrins, surfactants, etc.) at the exact same concentration used to deliver your test compound. This is the only way to definitively attribute the observed biological activity to your N-(benzothiazol-2-yl)benzamide and not the formulation itself.

Section 2: In-Depth Troubleshooting Guide

When initial attempts with DMSO fail, a more systematic approach is required. This guide provides a logical workflow, from basic characterization to the application of advanced formulation techniques.

Part A: Characterizing the Problem - A Step-by-Step Solubility Assessment

Before attempting to solve a solubility issue, you must first quantify it. A simple kinetic solubility test can provide a baseline and help guide your formulation strategy.

Protocol 1: Basic Kinetic Solubility Assessment
  • Prepare Stock Solution: Create a high-concentration stock solution of N-(benzothiazol-2-yl)benzamide (e.g., 10-20 mM) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into your final aqueous assay buffer (e.g., PBS, cell culture medium). It is critical to add the DMSO stock to the buffer, not the other way around, and to mix immediately and thoroughly.

  • Equilibration: Seal the plate and allow it to equilibrate at room temperature or 37°C for a defined period (e.g., 2-4 hours). This allows any precipitation to occur and stabilize.

  • Separation: Centrifuge the plate at high speed (e.g., >3000 x g) for 10-20 minutes to pellet any precipitated material.

  • Quantification: Carefully remove an aliquot of the supernatant from each well, being cautious not to disturb the pellet. Quantify the concentration of the soluble compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Determination: The highest concentration at which no significant loss of compound is observed (compared to a theoretical dilution) is your approximate kinetic solubility in that medium.

Part B: A Systematic Approach to Formulation Development

Use the following decision tree to guide your efforts. Start with the simplest and least intrusive methods before moving to more complex formulations.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower DMSO concentration by adjusting stock concentration. check_dmso->reduce_dmso Yes try_cosolvent Introduce a Co-Solvent (e.g., Ethanol, PEG 400) check_dmso->try_cosolvent No validate CRITICAL: Validate final formulation with vehicle controls. reduce_dmso->validate use_cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) try_cosolvent->use_cyclodextrin Precipitation Persists try_cosolvent->validate Soluble use_surfactant Use Surfactants (with caution) (e.g., Tween 80, Solutol HS-15) use_cyclodextrin->use_surfactant Precipitation Persists use_cyclodextrin->validate Soluble use_surfactant->validate Soluble success Proceed with Assay validate->success

Caption: Solubility Troubleshooting Workflow.

Part C: Advanced Solubilization Techniques
Technique 1: Cyclodextrin Complexation

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[11] They can encapsulate poorly soluble "guest" molecules, like N-(benzothiazol-2-yl)benzamide, forming a water-soluble "guest-host" inclusion complex.[12][13] This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and favorable safety profile.

Cyclodextrin DerivativeKey Properties
β-Cyclodextrin (β-CD) Low cost, but also relatively low aqueous solubility (~18.5 mg/mL).
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility (>600 mg/mL), preferred for parenteral and in vitro use.
Sulfobutylether-β-CD (SBE-β-CD) High aqueous solubility, often used in commercial formulations.
Randomly Methylated-β-CD (RM-β-CD) High solubilizing capacity, but can have higher toxicity concerns.[11]
Protocol 2: Preparing a Stock Solution with HP-β-CD
  • Determine CD Concentration: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., water, PBS). A starting concentration of 10-20% (w/v) is common for initial tests.

  • Add Compound: Weigh the required amount of N-(benzothiazol-2-yl)benzamide and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by vortexing for several minutes, sonicating in a bath sonicator, or stirring overnight at room temperature. The goal is to provide enough energy to drive the compound into the cyclodextrin cavity.

  • Clarify Solution: After mixing, centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Sterile Filtration: Filter the supernatant through a 0.22 µm syringe filter to both sterilize it and remove any fine, non-pelleted particulates.

  • Quantify Concentration: Accurately determine the final concentration of your soluble compound stock solution via HPLC or LC-MS/MS. This is your working stock for dilution into the final assay.

Technique 2: Using Co-solvents and Surfactants

Mechanism:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400) can be used to create a solvent mixture that is more "hospitable" to the hydrophobic compound than water alone.[14][15]

  • Surfactants: These are amphiphilic molecules that, above their Critical Micelle Concentration (CMC), form micelles. These micelles have a hydrophobic core that can sequester the insoluble compound, and a hydrophilic shell that allows the entire structure to remain dispersed in the aqueous medium.[15]

Formulation AidExampleTypical Starting Conc.Key Considerations
Co-solvent Ethanol, PEG 4001-10% (final)Can still precipitate upon high dilution. Potential for biological effects.[15]
Non-ionic Surfactant Tween 80, Solutol HS-150.1-1% (final)Check CMC. Can interfere with assays and cause cell lysis.[8][14]
Ionic Surfactant Sodium Dodecyl Sulfate (SDS)Not recommended for live cellsHighly disruptive to cell membranes and protein structure.[16]

Caution: When using surfactants, it is vital to work at concentrations that are effective for solubilization but minimally disruptive to your biological system. Always verify that the chosen surfactant at the final concentration does not affect the assay readout in a vehicle control.

Section 3: Assay-Specific Considerations & Validation

Successfully solubilizing your compound is only half the battle. You must then prove that your chosen formulation is not creating experimental artifacts.

The Indispensable Role of the Vehicle Control

The vehicle control is your baseline for "no effect" from the formulation itself. It allows you to subtract any background signal or toxicity caused by your solubilizing agents.

Validation_Workflow cluster_0 Experimental Arms cluster_1 Analysis & Interpretation control_neg Negative Control (e.g., Untreated Cells) compare1 Compare Vehicle vs. Negative control_neg->compare1 control_vehicle Vehicle Control (Assay Medium + Formulation) control_vehicle->compare1 compare2 Compare Test vs. Vehicle control_vehicle->compare2 test_compound Test Condition (Medium + Formulation + Compound) test_compound->compare2 result1 Assess Formulation Effect (Is there a significant difference?) compare1->result1 result2 Determine True Compound Effect compare2->result2

Caption: Essential Workflow for Formulation Validation.

Protocol 3: Validating a New Formulation in a Cell Viability Assay (e.g., MTT)
  • Plate Cells: Seed your cells in a 96-well plate and allow them to adhere overnight as you normally would.

  • Prepare Treatment Groups:

    • Group A (Negative Control): Add only fresh cell culture medium.

    • Group B (Positive Control): Add a known cytotoxic agent.

    • Group C (Vehicle Control): Prepare your formulation (e.g., 10% HP-β-CD in medium) without the compound. Add this to the designated wells.

    • Group D (Test Article): Add your final, solubilized N-(benzothiazol-2-yl)benzamide formulation.

  • Incubate: Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Perform Assay: Execute the MTT assay according to the standard protocol, which involves adding MTT reagent, incubating to allow formazan crystal formation, and then solubilizing the crystals with a suitable solvent (often acidified isopropanol or a DMSO/SDS mixture).[17]

  • Analyze Data:

    • Step 1: Compare the absorbance values of Group C (Vehicle) to Group A (Negative Control). If there is a statistically significant difference, your formulation itself is impacting cell viability and must be re-evaluated (e.g., by using a lower concentration).

    • Step 2: If the vehicle is confirmed to be inert, compare the absorbance of Group D (Test Article) to Group C (Vehicle). This comparison reveals the true effect of your compound on cell viability.

By following this structured, evidence-based approach, researchers can confidently overcome the solubility hurdles presented by N-(benzothiazol-2-yl)benzamide, leading to the acquisition of high-quality, reliable data essential for advancing drug discovery programs.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Available at: [Link]

  • Garg, V., & Singh, H. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Goh, H. P., & Chen, X. N. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]

  • Arora, S., et al. (2021, February 25). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Gâvan, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Ingenta Connect. (n.d.). Impact of pharmaceutical excipients on in vitro association of saquinavir to chylomicrons. Available at: [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Available at: [Link]

  • Adejoro, I. A., et al. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. PMC. Available at: [Link]

  • Yilmaz, H., et al. (2023, August 15). In vitro Testing to Investigate Effects of Excipients in Drug Formulation. DergiPark. Available at: [Link]

  • University of Bath. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Available at: [Link]

  • MedCrave. (2017, April 26). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. Available at: [Link]

  • Semantic Scholar. (2017, February 22). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III. Available at: [Link]

  • Muñoz-Toro, N., et al. (2023, June 9). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzothiazol-2-yl-benzamide. PubChem. Available at: [Link]

  • PubMed. (2022, April 15). Investigating bolalipids as solubilizing agents for poorly soluble drugs: Effects of alkyl chain length on solubilization and cytotoxicity. Available at: [Link]

  • PubMed. (2024, November 15). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. Available at: [Link]

  • ACS Publications. (2018, October 12). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. Molecular Pharmaceutics. Available at: [Link]

  • IJSDR. (n.d.). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. Available at: [Link]

  • IntechOpen. (2024, July 24). Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles. Available at: [Link]

  • ResearchGate. (2026, January 11). N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. Available at: [Link]

  • National Institutes of Health. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • SciSpace. (n.d.). Precipitation of Hemicelluloses from DMSO/Water Mixtures Using Carbon Dioxide as an Antisolvent. Available at: [Link]

  • Drug Development & Delivery. (2022, March 23). FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. Available at: [Link]

  • Springer. (n.d.). Enhancing Formazan Dissolution to Improve Accuracy in MTT‑Based Cell Viability Assays. Available at: [Link]

  • Merck Millipore. (2013, May 30). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Available at: [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Available at: [Link]

  • Semantic Scholar. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). PMC. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • ResearchGate. (n.d.). Design of N-(benzothiazol-2-yl)benzamide-Pd complexes with amine and diphosphine co-ligands to enhance hydrogen storage: increasing structural diversity while maintaining uniqueness. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(benzothiazol-2-yl)benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(benzothiazol-2-yl)benzamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important class of compounds. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here are some of the common questions and issues encountered during the synthesis of N-(benzothiazol-2-yl)benzamides:

Q1: My reaction yield is very low or I'm not getting any product. What are the likely causes?

A1: Low or no product yield is a frequent issue that can stem from several factors. Key areas to investigate include the quality and activity of your starting materials and reagents, the choice of reaction conditions (solvent, temperature, base), and potential side reactions. For metal-catalyzed reactions, catalyst deactivation by the sulfur atom in the 2-aminobenzothiazole is a known issue[1].

Q2: I'm having difficulty purifying my final product. What are some common impurities and how can I remove them?

A2: Purification can be challenging due to the formation of byproducts with similar polarity to the desired N-(benzothiazol-2-yl)benzamide. Common impurities can include unreacted starting materials, byproducts from the decomposition of coupling reagents, or side products from competing reactions. One report noted challenges in purifying the target compounds using column chromatography or recrystallization due to the presence of structurally similar impurities[2].

Q3: I'm observing the formation of multiple products in my reaction. What could be the reason?

A3: The formation of multiple products can be due to a lack of regioselectivity, especially when using substituted 2-aminobenzothiazoles. The 2-aminobenzothiazole nucleus has two potentially nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic thiazole nitrogen, which can lead to different isomers[1]. Side reactions such as the formation of ureas from isocyanate intermediates (if using certain coupling conditions) or self-condensation of starting materials can also lead to multiple products.

Q4: How do I choose the best synthetic method for my specific N-(benzothiazol-2-yl)benzamide derivative?

A4: The choice of synthetic method depends on the specific substituents on both the benzothiazole and benzamide moieties, as well as the desired scale of the reaction. For simple, direct acylation, the acid chloride method is often effective. For more sensitive substrates or to avoid harsh conditions, using a coupling reagent like EDC is a good choice[3][4]. For constructing libraries of diverse derivatives, more advanced methods like palladium-catalyzed C-H functionalization may be more suitable[2].

Troubleshooting Guide

This section provides a more in-depth look at common problems and their solutions.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution & Explanation
Inefficient Carboxylic Acid Activation - Acid Chloride Method: Ensure complete conversion of the benzoic acid to the benzoyl chloride. Using an excess of thionyl chloride or oxalyl chloride and heating can drive the reaction to completion. Remove any excess activating agent under vacuum before adding the 2-aminobenzothiazole to prevent side reactions. - Coupling Reagent Method: Use a fresh, high-quality coupling reagent (e.g., EDC, HATU). These reagents can be sensitive to moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the activated intermediate[5].
Poor Nucleophilicity of 2-Aminobenzothiazole - The exocyclic amino group of 2-aminobenzothiazole can have reduced nucleophilicity due to the electron-withdrawing nature of the heterocyclic ring. - Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. - Use a Stronger, Non-Nucleophilic Base: A base like diisopropylethylamine (DIPEA) or triethylamine (TEA) can help to deprotonate the amine, increasing its nucleophilicity without competing in the reaction[5].
Catalyst Deactivation (for metal-catalyzed reactions) - In palladium- or copper-catalyzed reactions, the sulfur atom of the benzothiazole can coordinate to the metal center, leading to catalyst deactivation[1]. - Use a Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary to achieve a good yield. - Choose an Appropriate Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos for palladium catalysis) can help to stabilize the catalyst and promote the desired reaction[1].
Suboptimal Solvent Choice - The solubility of the starting materials and intermediates is crucial. - Screen Different Solvents: Common solvents for this reaction include acetone, dichloromethane (DCM), N,N-dimethylformamide (DMF), and toluene. If solubility is an issue, consider a more polar aprotic solvent like DMF or DMSO, ensuring they are anhydrous[1][6].
Problem 2: Product Purification Challenges
Potential Cause Suggested Solution & Explanation
Unreacted Starting Materials - Optimize Stoichiometry: Ensure the use of an appropriate excess of one reagent (often the more readily available or easily removed one) to drive the reaction to completion. - Aqueous Work-up: A standard aqueous work-up can remove unreacted water-soluble starting materials and byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities and a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.
Byproducts from Coupling Reagents - EDC/HOBt: The urea byproduct from EDC can sometimes be difficult to remove. Washing with dilute acid can help to protonate and solubilize it in the aqueous phase. - Recrystallization: If the product is a solid, recrystallization is often an effective purification method. Common solvents for recrystallization of N-(benzothiazol-2-yl)benzamides include ethanol or ethyl acetate/hexane mixtures[7][8].
Co-elution of Product and Impurities during Chromatography - Optimize Mobile Phase: If using column chromatography, carefully screen different solvent systems to achieve better separation. A gradual gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) is a good starting point. - Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina.

Experimental Protocols

Protocol 1: Synthesis via the Acid Chloride Method

This protocol is a general method for the acylation of 2-aminobenzothiazole using a benzoyl chloride.

Step 1: Formation of the Benzoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired benzoic acid (1.0 eq.).

  • Carefully add thionyl chloride (2.0-3.0 eq.) to the flask. A few drops of DMF can be added as a catalyst.

  • Heat the reaction mixture to reflux (typically around 70-80 °C) for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

Step 2: Amide Bond Formation

  • Dissolve the crude benzoyl chloride in an anhydrous solvent such as acetone or dichloromethane[6].

  • In a separate flask, dissolve 2-aminobenzothiazole (1.0-1.2 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5-2.0 eq.) in the same anhydrous solvent.

  • Slowly add the benzoyl chloride solution to the 2-aminobenzothiazole solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, proceed with an aqueous work-up and purification by recrystallization or column chromatography.

Protocol 2: Synthesis using a Coupling Reagent (EDC/HOBt)

This protocol is a milder alternative for amide bond formation, suitable for more sensitive substrates.

  • In a dry round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the benzoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous solvent such as DMF or DCM[4][5].

  • Cool the solution to 0 °C in an ice bath.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the solution and stir for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 2-aminobenzothiazole (1.0 eq.) in the same anhydrous solvent.

  • Slowly add the 2-aminobenzothiazole solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove water-soluble byproducts. This typically involves washing with dilute acid, dilute base, and brine.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

General Workflow for Synthesis and Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Start Select Synthetic Route (Acid Chloride or Coupling Reagent) Reagents Gather Starting Materials (Benzoic Acid, 2-Aminobenzothiazole, Reagents) Start->Reagents Anhydrous Ensure Anhydrous Conditions (Dry Glassware and Solvents) Reagents->Anhydrous Activation Carboxylic Acid Activation (Thionyl Chloride or EDC/HOBt) Anhydrous->Activation Coupling Amide Bond Formation (Add 2-Aminobenzothiazole) Activation->Coupling Monitoring Monitor Reaction Progress (TLC or LC-MS) Coupling->Monitoring Workup Aqueous Work-up (Acid/Base Washes) Monitoring->Workup Reaction Complete LowYield Low/No Yield? Monitoring->LowYield No Progress Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization ImpureProduct Impure Product? Purification->ImpureProduct End End Characterization->End Successful Synthesis Optimization Optimize Conditions: - Temperature - Solvent - Reagents LowYield->Optimization Yes ImpureProduct->Optimization Yes

Caption: A general workflow for the synthesis and optimization of N-(benzothiazol-2-yl)benzamides.

Troubleshooting Logic for Low Yield

G Start Low/No Product Yield Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Nucleophilicity Is 2-Aminobenzothiazole Reactivity an Issue? Check_Activation->Check_Nucleophilicity Yes Action_Activation - Use excess activating agent - Ensure anhydrous conditions - Use fresh coupling reagent Check_Activation->Action_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Nucleophilicity->Check_Conditions Yes Action_Nucleophilicity - Increase reaction temperature - Add a non-nucleophilic base (e.g., DIPEA) Check_Nucleophilicity->Action_Nucleophilicity No End_Success Yield Improved Check_Conditions->End_Success Yes Action_Conditions - Screen different anhydrous solvents (DCM, DMF, Toluene) - For catalyzed reactions, increase catalyst loading or screen ligands Check_Conditions->Action_Conditions No Action_Activation->Start Action_Nucleophilicity->Start Action_Conditions->Start

Caption: A troubleshooting decision tree for addressing low product yield.

References

  • Arora, R., Singh, P., Kumar, V., Grewal, A. S., & Singh, J. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

  • Wang, L., et al. (2015). Synthesis of N-benzothiazol-2-yl-amides by Pd-catalyzed C(sp2)-H/C-S bond formation. Chinese Chemical Letters, 26(10), 1251-1255. [Link]

  • Olaru, A., et al. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(3), 393. [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. ResearchGate. [Link]

  • Cu( ii )-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Publishing. (2023). [Link]

  • An Aerobic Oxidative Coupling Approach for The Synthesis of N-Substituted 2-Aminobenzothiazole Derivatives using Iron Catalyst. Oriental Journal of Chemistry. (2016). [Link]

  • Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link]

  • Ruthenium Catalyzed Intramolecular C–S Coupling Reactions: Synthetic Scope and Mechanistic Insight. ACS Publications. (2016). [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. (2010). [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. (2021). [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Semantic Scholar. (2021). [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). [Link]

  • Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective. PubMed. (2012). [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). [Link]

  • Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. Journal of Medicinal Chemistry - ACS Publications. (2025). [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing). [Link]

  • 2-Aminobenzothiazole derivatives. Université catholique de Louvain. [Link]

  • Syntheses and X-ray Structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide. Request PDF - ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of some Cu (II), Hg (II) Complexes with a Mixture of N-(benzothiazol-2-yl) benzamide and Amines or Diphosphines Ligands. Annals of the Romanian Society for Cell Biology. (2021). [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-(benzothiazol-2-yl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(benzothiazol-2-yl)benzamide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important condensation reaction. We will delve into the underlying chemical principles to provide actionable troubleshooting strategies and optimized protocols, ensuring you can enhance reaction yield, improve product purity, and streamline your synthetic workflow.

Section 1: Frequently Asked Questions & Reaction Fundamentals

This section addresses common questions regarding the foundational aspects of the N-(benzothiazol-2-yl)benzamide synthesis, focusing on the widely used method of acylating 2-aminobenzothiazole with an activated benzoic acid derivative.

Q1: What is the general reaction mechanism for the condensation of 2-aminobenzothiazole with benzoyl chloride?

A1: The reaction is a classic nucleophilic acyl substitution. The exocyclic primary amino group (-NH₂) of 2-aminobenzothiazole is a potent nucleophile that attacks the electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, typically facilitated by a base, yields the stable amide product, N-(benzothiazol-2-yl)benzamide, and a protonated base-hydrochloride salt.

Reaction_Mechanism Mechanism: Nucleophilic Acyl Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 2-Aminobenzothiazole (Nucleophile) INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 Benzoyl Chloride (Electrophile) R2->INT P1 N-(benzothiazol-2-yl)benzamide INT->P1 Collapse & Elimination P2 Chloride Ion INT->P2 P1->P1 P3 Protonated Base BASE Base (e.g., Pyridine) BASE->P3 Proton Scavenging

Caption: Reaction mechanism for N-(benzothiazol-2-yl)benzamide synthesis.

Q2: Why is a base essential for this reaction, and which bases are suitable?

A2: A base is crucial for two primary reasons. First, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. If left unneutralized, HCl will protonate the starting 2-aminobenzothiazole, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with benzoyl chloride, effectively halting the reaction. Second, the base assists in the final deprotonation step to form the neutral amide product.

Commonly used bases are non-nucleophilic tertiary amines like triethylamine (TEA) or pyridine . Pyridine can also serve as the solvent. Inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be used, particularly in heterogeneous reaction mixtures[1]. The choice of base depends on the solvent and the desired reaction temperature.

Q3: What are the best solvents, and how does solvent choice impact the reaction?

A3: The ideal solvent should dissolve the starting materials, be inert to the reactants and reagents, and have a suitable boiling point for the desired reaction temperature. The polarity of the solvent can influence the reaction rate but is often less critical than ensuring reagent solubility.

SolventBoiling Point (°C)Key Characteristics & Use Cases
Dichloromethane (DCM) 40Excellent for dissolving starting materials; suitable for room temperature reactions[1].
Acetone 56Good solvent for both reactants; often used under reflux conditions[2][3].
Acetonitrile (ACN) 82A polar aprotic solvent that can facilitate the reaction.
Toluene 111Higher boiling point allows for heating to drive sluggish reactions to completion.
Pyridine 115Can act as both the solvent and the acid-scavenging base.
Q4: What is the difference between using benzoyl chloride versus benzoic acid as a starting material?

A4: The key difference lies in the reactivity of the carbonyl group.

  • Benzoyl Chloride: As an acyl chloride, it is a highly "activated" carboxylic acid derivative. The chloride is an excellent leaving group, making the carbonyl carbon very electrophilic and allowing the reaction to proceed readily, often at room temperature or with gentle heating[4].

  • Benzoic Acid: This is an "unactivated" starting material. Direct condensation with an amine requires harsh conditions, such as very high temperatures (150-200°C) and removal of the water byproduct, to drive the equilibrium toward the product[5][6]. Alternatively, benzoic acid must be activated in situ using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]. For laboratory-scale synthesis aiming for high yield under mild conditions, the benzoyl chloride route is generally preferred.

Section 2: Troubleshooting Guide

Encountering issues during synthesis is common. This guide provides a systematic approach to diagnosing and resolving them.

Problem: Low or No Product Yield
  • Q: My reaction shows very little or no product formation on TLC. What should I check first?

    • A: Suspect Reagent Inactivity. Benzoyl chloride is highly sensitive to moisture and will hydrolyze to benzoic acid, which is unreactive under these conditions. Use a fresh bottle or a recently opened one that has been stored properly under an inert atmosphere. Confirm the purity of your 2-aminobenzothiazole, as impurities can inhibit the reaction.

  • Q: I've confirmed my reagents are good, but the yield is still poor. What's next?

    • A: Evaluate Stoichiometry and Reaction Conditions.

      • Stoichiometry: Ensure you are using at least a stoichiometric equivalent of base (1.0-1.2 eq) to neutralize the HCl produced. A slight excess of the benzoyl chloride (1.1-1.2 eq) can help drive the reaction to completion, especially if some hydrolysis is unavoidable[8].

      • Temperature: Many acylation reactions proceed well at room temperature, but if the starting materials are sterically hindered or electronically deactivated, gentle heating or reflux may be necessary[2]. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.

      • Addition Method: Add the benzoyl chloride dropwise to the solution of 2-aminobenzothiazole and base, especially if the reaction is exothermic. This maintains a low concentration of the acylating agent and can prevent side reactions[9].

Problem: Multiple Spots on TLC / Impure Product
  • Q: My TLC plate shows unreacted starting material and multiple product spots. How can I fix this?

    • A: Drive the Reaction to Completion and Check for Side Products.

      • Unreacted Amine: This is often due to insufficient benzoyl chloride or inactivation of the amine by protonation. Ensure adequate base is present and consider adding a small additional portion of benzoyl chloride.

      • Unreacted Benzoyl Chloride: If a spot corresponding to benzoic acid (from hydrolysis) is seen, it indicates moisture in the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

      • Side Products: While N-acylation is highly favored, side reactions can occur under forcing conditions. Overheating can lead to decomposition. The presence of water will lead to the formation of benzoic acid, which will complicate purification.

Problem: Difficulty in Product Isolation and Purification
  • Q: My product won't precipitate from the reaction mixture. What should I do?

    • A: Adjust Your Workup Procedure. After the reaction is complete, the mixture often contains the product and a hydrochloride salt of the base. A typical workup involves diluting the reaction mixture with a solvent like DCM and washing with water to remove the salt. If the product is too soluble, try concentrating the organic layer under reduced pressure and then triturating the residue with a non-polar solvent like hexanes to induce precipitation.

  • Q: I'm struggling with recrystallization. How do I find a good solvent?

    • A: Use a Systematic Approach. The ideal recrystallization solvent will dissolve the product when hot but not when cold. Ethanol is frequently reported as a suitable solvent for N-(benzothiazol-2-yl)benzamide[8]. To find a good solvent system, test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water).

Section 3: Optimized Experimental Protocols

Protocol 1: Synthesis of N-(benzothiazol-2-yl)benzamide via Benzoyl Chloride

This protocol is a standard and reliable method for achieving a high yield of the target compound.

Materials:

  • 2-Aminobenzothiazole (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), dissolve 2-aminobenzothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Addition: Cool the flask in an ice-water bath (0 °C). Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess benzoyl chloride and any benzoic acid) and then with brine.

  • Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield pure N-(benzothiazol-2-yl)benzamide as a solid[8].

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare the TLC plate: Use a silica gel plate.

  • Spotting: Dissolve small aliquots of your starting material (2-aminobenzothiazole) and the reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). Spot them side-by-side on the TLC plate.

  • Elution: Develop the plate in a chamber with a mobile phase, typically a mixture of a non-polar and a polar solvent. A good starting point is a 7:3 mixture of Toluene:Ethyl Acetate[8] or Hexane:Ethyl Acetate (e.g., 3:1).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the 2-aminobenzothiazole spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is complete when the starting amine spot is no longer visible.

Section 4: Visual Troubleshooting Workflow

This workflow provides a logical path for diagnosing and solving common issues in the synthesis.

Caption: A general troubleshooting workflow for synthesis optimization.

References

  • Arora, R., Grewal, A. S., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

  • Yildiz, M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • Obasi, L. N., et al. (2017). Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Molecules, 22(2), 153. [Link]

  • Wang, Z., et al. (2015). Synthesis of N-benzothiazol-2-yl-amides by Pd-catalyzed C(sp2)-H functionalization/C-S bond formation. Chinese Chemical Letters, 26(9), 1103-1106. [Link]

  • Patsnap Eureka (2026). Optimizing Amide Reaction Pathways for Lower Energy Outputs. Patsnap. [Link]

  • ACS Green Chemistry Institute (n.d.). Condensation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Patsnap Eureka (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. Patsnap. [Link]

  • Reyes-Melo, F. D., et al. (2023). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Preprints.org. [Link]

  • N'guessan, A. K., et al. (2024). Syntheses and X-ray structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide. Authorea Preprints. [Link]

  • Mishra, R., et al. (2005). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry, 44B, 1524-1527. [Link]

Sources

Technical Support Center: Troubleshooting & Enhancing the Biological Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you know that the benzothiazole core—a bicyclic heterocyclic system consisting of a benzene ring fused with a thiazole ring—is a privileged scaffold in medicinal chemistry[1]. It is the foundational pharmacophore for FDA-approved drugs like riluzole (ALS), pramipexole (Parkinson's), and flutemetamol (Alzheimer's diagnostics)[2].

Despite its versatility in anticancer, antimicrobial, and neuroprotective applications, researchers frequently encounter bottlenecks regarding target binding affinity, metabolic stability, and aqueous solubility[2]. This guide provides field-proven troubleshooting strategies, structural optimization logic, and self-validating protocols to help you maximize the biological efficacy of your benzothiazole derivatives.

Section 1: Structure-Activity Relationship (SAR) Troubleshooting

FAQ 1: Why is my synthesized benzothiazole derivative showing poor target affinity in enzymatic assays? Root Cause: Suboptimal substitution at the C-2 position. The C-2 position of the benzothiazole ring is the primary site for chemical modification and dictates the compound's interaction with biological targets[1]. If your compound lacks hydrogen-bond donors or acceptors at this site, it will fail to anchor properly within the receptor's binding pocket. Solution: Introduce amino, mercapto, or hydrazone moieties at the C-2 position. These groups engage in diverse non-covalent interactions (e.g., hydrogen bonding) with key amino acid residues in protein binding sites, significantly enhancing binding affinity and target specificity[2].

FAQ 2: My hit compound has high in vitro potency but poor metabolic stability in vivo. How can I optimize the core? Root Cause: The unsubstituted benzene ring of the benzothiazole core is highly susceptible to rapid oxidation by cytochrome P450 enzymes in the liver, leading to high clearance rates. Solution: Focus on the C-6 position. The introduction of electron-withdrawing groups (EWGs) such as fluorine, chlorine, or trifluoromethoxy (-OCF3) at C-6 blocks these metabolic oxidation sites[3]. For instance, the addition of a fluorine atom not only increases the biological half-life but also enhances the lipophilic character of the drug, improving its ability to penetrate cell membranes and bind to targeted receptors[3]. The neuroprotective drug riluzole (6-trifluoromethoxy-2-benzothiazolamine) utilizes this exact strategy[4].

SAR_Optimization Start Hit Benzothiazole Compound Assess Assess Biological Activity Start->Assess C2_Mod Modify C-2 Position (Receptor Binding) Assess->C2_Mod Low Affinity C6_Mod Modify C-6 Position (Metabolic Stability) Assess->C6_Mod High Clearance Hybrid Pharmacophore Hybridization (e.g., Triazole Click) Assess->Hybrid Multi-target Need

Fig 1. Decision tree for optimizing the structure-activity relationship of benzothiazole hits.

Table 1: SAR Modification Strategies and Expected Outcomes
Modification SiteStructural StrategyMechanistic RationaleExpected Pharmacological Outcome
C-2 Position Amino/Hydrazone substitutionEnhances hydrogen bonding with target protein residues.Increased receptor binding affinity and specificity.
C-6 Position Halogenation (e.g., -F, -Cl)Blocks metabolic oxidation sites (CYP450).Improved metabolic stability and biological half-life.
C-6 Position Trifluoromethoxy (-OCF3)Increases lipophilicity without excessive steric bulk.Enhanced blood-brain barrier (BBB) penetration.
Core Hybridization Triazole linkage (Click Chem)Acts as a rigid spacer and additional pharmacophore.Multi-target engagement, overcoming drug resistance.

Section 2: Synthetic Workflow & Yield Optimization

FAQ 3: I am experiencing low yields and side products during the oxidative cyclization of thiobenzanilides to form the benzothiazole core. What are the alternatives? Root Cause: Traditional Jacobson's cyclization utilizes harsh oxidants (like potassium ferricyanide) which can degrade sensitive functional groups on your precursor, leading to poor yields and complex purification profiles. Solution: Transition to a Copper(II)-catalyzed intramolecular C-S bond formation. This method is highly tolerant of diverse functional groups and operates under milder conditions.

Protocol 1: Copper-Catalyzed Oxidative Cyclization

Causality Note: Copper catalysis facilitates the intramolecular cross-coupling of N-(2-chlorophenyl)benzothioamides by stabilizing the radical intermediates, preventing unwanted intermolecular dimerization.

  • Reagent Preparation: In an oven-dried Schlenk tube, combine your acyclic precursor (1.0 equiv), CuI (10 mol% as the catalyst), 1,10-phenanthroline (20 mol% as the ligand to stabilize the Cu species), and Cs2CO3 (2.0 equiv as the base to deprotonate the thiol).

  • Reaction Execution: Add anhydrous DMF (2 mL/mmol) under an argon atmosphere. Stir the mixture at 100°C for 12–24 hours. Why 100°C? The elevated temperature provides the necessary activation energy to break the resilient C-Cl bond for subsequent C-S coupling.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (3x) to remove the DMF solvent, which otherwise interferes with chromatography.

  • Self-Validation Step: Before proceeding to biological assays, analyze the crude organic layer via LC-MS. The reaction is validated by the disappearance of the precursor's [M+H]+ peak and the emergence of the cyclized product's [M-HCl+H]+ peak.

Section 3: Biological Evaluation & Assay Troubleshooting

FAQ 4: I am observing high background noise and inconsistent readouts in cell-based antiproliferative assays (MTT) with my lipophilic benzothiazoles. What is going wrong? Root Cause: Benzothiazole derivatives, especially those with halogenated C-6 positions, are highly lipophilic[3]. When introduced into aqueous culture media, they frequently precipitate. These micro-precipitates scatter light during spectrophotometric reading, causing falsely elevated absorbance values that mask true cell death. Solution: Optimize the solubilization protocol and modify the MTT assay to remove extracellular precipitates before the final absorbance reading[1].

Protocol 2: Optimized MTT Assay for Lipophilic Benzothiazoles

Causality Note: This protocol separates the intracellular formazan crystals (the true indicator of cell viability) from the extracellular precipitated drug, ensuring a high-fidelity readout.

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight[1].

  • Compound Treatment: Dissolve the benzothiazole derivative in 100% molecular-biology grade DMSO to create a 10 mM stock. Dilute the stock in pre-warmed culture media. Critical: Ensure the final DMSO concentration in the well does not exceed 0.5% to prevent solvent-induced cytotoxicity. Treat cells for 24–72 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours to allow viable cells to reduce MTT to purple formazan crystals[1].

  • Solubilization & Validation:

    • Crucial Modification: Carefully aspirate the entire culture media from the wells. This removes any precipitated benzothiazole compound floating in the well.

    • Add 100 µL of 100% DMSO to dissolve the intracellular formazan crystals.

    • Self-Validation Step: Include a "Vehicle Control" well (0.5% DMSO in media, no drug). The absorbance of this well represents 100% viability. If the vehicle control shows >10% variance between replicates, your seeding density or pipetting technique requires recalibration.

  • Detection: Read the absorbance at 570 nm using a microplate reader.

Signaling_Pathway BZT Benzothiazole Derivative EGFR EGFR / VEGFR BZT->EGFR Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Downregulates Apoptosis Apoptosis Induction (Caspase 3/9 Activation) PI3K->Apoptosis Triggers

Fig 2. Apoptosis signaling pathway triggered by anticancer benzothiazole derivatives.

Table 2: Troubleshooting Common Synthetic & Assay Bottlenecks
BottleneckRoot CauseCorrective Action
Low yield in cyclization Harsh oxidants causing side reactions.Switch to Cu(II)-catalyzed intramolecular C-S coupling.
Poor aqueous solubility High lipophilicity of the planar bicyclic core.Formulate as a hydrochloride salt or use co-solvents (DMSO/Tween-80).
False positives in MTT Compound precipitation scattering light.Aspirate media before DMSO addition, or switch to a luminescent assay (e.g., CellTiter-Glo).
Off-target toxicity Lack of target specificity.Perform molecular docking to refine C-2 substitution for specific receptor pocket fitting.

References

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • Taylor & Francis. Medicinal significance of benzothiazole scaffold: an insight view. Available at:[Link]

  • ResearchGate. A Review on Benzothiazole Derivatives and Their Biological Significances. Available at:[Link]

Sources

Addressing off-target effects of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for experiments involving this novel kinase inhibitor. Our goal is to equip you with the necessary tools to anticipate, identify, and address potential off-target effects, ensuring the accuracy and reliability of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide and what is its putative mechanism of action?

A1: N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a novel small molecule inhibitor. Based on its structural motifs, including the benzothiazole and phenoxybenzamide scaffolds, it is hypothesized to function as a kinase inhibitor. Such compounds typically compete with ATP for binding to the kinase active site, thereby inhibiting downstream signaling pathways. However, without specific data, its precise target(s) and mechanism of action remain to be fully elucidated.

Q2: Why is it critical to investigate the off-target effects of this compound?

A2: Investigating off-target effects is paramount for several reasons. Firstly, off-target binding can lead to ambiguous experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the intended target. Secondly, off-target effects can result in cellular toxicity or other unintended biological consequences, which is a significant concern for therapeutic development. Early characterization of the selectivity profile of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a critical step in validating it as a research tool and a potential drug candidate.[1]

Q3: What are the first steps I should take if I observe an unexpected or inconsistent cellular phenotype with this inhibitor?

A3: If you observe an unexpected phenotype, it is crucial to first confirm the identity and purity of your compound stock. Subsequently, you should perform a dose-response experiment to ensure the observed effect is concentration-dependent. If the phenotype persists and does not align with the known or expected function of the intended target, a systematic investigation of off-target effects should be initiated. This typically begins with broader kinase profiling and cellular target engagement assays.

Troubleshooting Guide: Addressing Off-Target Effects

This section provides detailed troubleshooting for common issues encountered during the characterization of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Issue 1: Discrepancy between Biochemical IC50 and Cellular EC50

Question: I've determined a potent IC50 for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide against my target kinase in a biochemical assay. However, in cell-based assays, I need a much higher concentration to see a functional effect. What could be the reason for this discrepancy?

Answer: This is a common challenge in drug discovery. The discrepancy can arise from several factors:

  • Cellular Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Intracellular ATP Concentration: The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor for binding to the kinase, leading to a rightward shift in the effective concentration.[2]

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Target Engagement: The compound may not be engaging the target protein within the complex cellular environment.

To dissect this issue, a systematic approach is required. A Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in intact cells.[3][4][5]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol allows for the assessment of target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[4][5]

Objective: To determine if N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide binds to and stabilizes its intended target protein in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target protein for Western blotting

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide or DMSO for a predetermined time (e.g., 1-2 hours).

  • Heat Challenge:

    • After treatment, wash the cells with PBS.

    • Lyse the cells and subject the lysates to a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.[6]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody.[4]

Data Interpretation:

A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, signifying stabilization upon binding. This confirms that the compound is cell-permeable and engages its target.

Diagram of CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heat_challenge Heat Challenge cluster_analysis Analysis cell_treatment Treat cells with compound or DMSO heat_treatment Apply temperature gradient to lysates cell_treatment->heat_treatment Lyse cells centrifugation Separate soluble and aggregated proteins heat_treatment->centrifugation western_blot Quantify soluble target protein by Western Blot centrifugation->western_blot Kinome_Profiling cluster_input Input cluster_process Process cluster_output Output compound N-(4-methoxy-1,3-benzothiazol-2-yl) -2-phenoxybenzamide screening High-Throughput Screening (Large Kinase Panel) compound->screening data Selectivity Profile (On- and Off-Targets) screening->data

Caption: Logic of a kinome profiling experiment.

Issue 3: False Positives in High-Throughput Screening (HTS)

Question: I identified N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide as a hit in a high-throughput screen. How can I be sure it's a true hit and not a false positive due to assay interference?

Answer: False positives are a common issue in HTS campaigns and can arise from compound interference with the assay technology itself. [7][8]To eliminate false positives, it is essential to perform counter-screens. [7][8][9]

Strategy: Designing Counter-Screens

Objective: To identify and eliminate compounds that interfere with the assay technology rather than acting on the biological target.

Types of Counter-Screens:

  • Technology Counter-Screen: This type of assay is designed to detect interference with the detection method. For example, if your primary screen uses a luciferase reporter, a counter-screen would test the compound's effect on purified luciferase enzyme. [7][8]* Specificity Counter-Screen: This assay is used to rule out non-specific mechanisms of action, such as cytotoxicity. For cell-based assays, a cytotoxicity counter-screen is crucial to ensure that the observed effect is not simply due to cell death. [7][8] Table 2: Example of a Counter-Screening Strategy

Primary AssayPotential InterferenceRecommended Counter-Screen
Luciferase-based reporter assayDirect inhibition of luciferaseBiochemical assay with purified luciferase
Fluorescence-based assayCompound autofluorescenceRead plate with compound alone (no cells/reagents)
Cell-based assay measuring pathway inhibitionCytotoxicityCell viability assay (e.g., MTT, CellTiter-Glo)

Diagram of HTS Triage Workflow:

HTS_Triage hts Primary HTS Hits confirmation Hit Confirmation hts->confirmation counter_screen Counter-Screening confirmation->counter_screen validated_hits Validated Hits counter_screen->validated_hits

Caption: Workflow for triaging hits from a high-throughput screen.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. Available from: [Link]

  • Al-Sanea, M. M., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Plescia, C., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available from: [Link]

  • Martinez, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Available from: [Link]

  • Creative Biolabs. Counter-Screen Service. Available from: [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Available from: [Link]

  • Cheméo. Chemical Properties of N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Sygnature Discovery. (2023). The Importance of Counter Screens in HTS. Available from: [Link]

  • National Center for Biotechnology Information. (2015). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC. Available from: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Technology. Available from: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). Technology. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Phenoxybenzamine - StatPearls. NCBI Bookshelf. Available from: [Link]

  • MIMS. Phenoxybenzamine: Uses & Dosage. Available from: [Link]

  • wikidoc. (2015). Phenoxybenzamine. Available from: [Link]

  • Wikipedia. (2023). Phenoxybenzamine. Available from: [Link]

  • PubMed. (2016). Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. Available from: [Link]

  • The University of Maryland, Baltimore. (2020). phenoxybenzamine hydrochloride. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. phenoxybenzamine. Available from: [Link]

  • NextSDS. N-(1,3-BENZOTHIAZOL-2-YL)-4-METHOXYBENZAMIDE. Available from: [Link]

  • PubChem. 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide. Available from: [Link]

  • Chemsrc. (2026). CAS#:361173-68-4 | N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PMC. Available from: [Link]

Sources

Improving the metabolic stability of phenoxy-substituted benzamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry Technical Support Center . This portal is designed for drug development professionals and research scientists actively troubleshooting and optimizing the pharmacokinetic (PK) profiles of phenoxy-substituted benzamides .

While the phenoxy-benzamide scaffold is a highly versatile pharmacophore used across multiple target classes (e.g., GlyT-2 inhibitors, 11β-HSD1 inhibitors, and PARP inhibitors), it is notoriously susceptible to rapid hepatic clearance[1][2]. This guide provides mechanistic insights, diagnostic workflows, and field-proven structural optimization strategies to overcome these liabilities.

Section 1: Diagnostic Workflows & Troubleshooting

Before synthesizing new analogs, you must definitively identify the mechanism of clearance. High clearance in human liver microsomes (HLM) or rat liver microsomes (RLM) is typically driven by Phase I Cytochrome P450 (CYP) metabolism, but hydrolytic degradation can also occur[3].

MetStabilityWorkflow Start Observe High In Vitro Clearance (HLM/RLM) MetID Run LC-MS/MS Metabolite ID (MetID) Start->MetID Step 1 Hotspot Identify Metabolic Hotspot MetID->Hotspot Step 2 Path1 Phenoxy Ring Oxidation (+16 Da) Hotspot->Path1 Path2 Amide N-Dealkylation (-Alkyl Da) Hotspot->Path2 Path3 Amide Hydrolysis (Cleavage) Hotspot->Path3 Sol1 Add EWG (F, CF3) or Bioisostere Path1->Sol1 Sol2 Add Steric Bulk (e.g., N-cyclopropyl) Path2->Sol2 Sol3 Ortho-substitution for Steric Shielding Path3->Sol3

Diagnostic and structural optimization workflow for metabolically unstable phenoxy benzamides.

FAQ 1: My phenoxy-benzamide shows >80% depletion in HLM within 30 minutes. How do I pinpoint the liability?

Answer: You must first determine if the clearance is CYP-mediated or driven by non-CYP enzymes (e.g., amidases or flavin-containing monooxygenases).

  • The Diagnostic Test: Run your microsomal stability assay in the presence and absence of the cofactor NADPH[3].

  • Interpretation: If the compound degrades rapidly only when NADPH is present, the liability is CYP-mediated (likely phenoxy oxidation or N-dealkylation). If significant degradation occurs without NADPH, you are likely observing amide bond hydrolysis mediated by microsomal hydrolases[3].

FAQ 2: The compound is stable in HLM but shows high clearance in primary hepatocytes. Why the discrepancy?

Answer: Microsomes primarily contain Phase I enzymes (CYPs, FMOs) and lack the soluble cofactors required for Phase II conjugation. If your compound survives HLM but fails in hepatocytes, it is likely undergoing rapid Phase II metabolism[3]. For phenoxy-benzamides, if the phenoxy ring is cleaved to yield a free phenol, it will be rapidly glucuronidated or sulfated in hepatocytes[4].

Section 2: Structural Optimization Strategies (The "Fix")

Once you have identified the metabolic hotspot via LC-MS/MS, apply targeted medicinal chemistry strategies.

FAQ 3: MetID shows a +16 Da mass shift on the phenoxy ring. How do I block this oxidation?

Answer: A +16 Da shift indicates aromatic hydroxylation.

  • Causality: The ether oxygen of the phenoxy group donates electron density into the aromatic ring via resonance. This raises the Highest Occupied Molecular Orbital (HOMO) energy of the ring, making the ortho and para positions highly nucleophilic and susceptible to electrophilic attack by the high-valent iron-oxo species ([FeO]3+) in the CYP450 active site.

  • Solution: Deactivate the aromatic ring by substituting it with strongly electron-withdrawing groups (EWGs) such as -F, -CF3, -CN, or -SO2NH2[4]. For example, introducing a trifluoromethyl (-CF3) group pulls electron density away inductively, significantly lowering the HOMO energy and improving metabolic stability[5]. Alternatively, reduce the overall lipophilicity (clogP) to decrease non-specific binding to the highly lipophilic CYP active sites[4].

CYP450Pathway Parent Phenoxy Benzamide (High HOMO Energy) CYP CYP450 [FeO]3+ Attack Parent->CYP Binding Epoxide Arene Oxide Intermediate CYP->Epoxide Oxidation Metabolite para-Hydroxy Metabolite (+16 Da) Epoxide->Metabolite NIH Shift / Aromatization

CYP450-mediated aromatic hydroxylation pathway of the electron-rich phenoxy ring.

FAQ 4: My compound is undergoing rapid N-dealkylation at the benzamide nitrogen. What are the best structural modifications?

Answer: N-dealkylation occurs when CYP450 abstracts a hydrogen atom from the carbon alpha to the amide nitrogen, forming a radical intermediate that collapses into a cleavable hemiaminal.

  • Solution 1 (Steric/Electronic): Replace linear alkyl chains with an N-cyclopropyl group or an N-t-butyl group[2][4]. The N-cyclopropyl group lacks easily abstractable alpha-protons and provides significant steric bulk, which has been shown to dramatically improve HLM stability in benzamide series (e.g., increasing remaining parent compound to >80% after 30 mins)[2].

  • Solution 2 (Conformational Constraint): Block the alpha-carbon hydrogens with methyl groups, or constrain the molecule into a conformation that is unfavorable for the metabolic pathway (e.g., cyclizing the amide into a lactam or incorporating a trans-disposed substituent on an N-cyclohexyl ring)[2][4].

FAQ 5: How do I prevent amide bond hydrolysis?

Answer: Flank the amide bond with bulky substituents to sterically shield it from the active sites of hydrolytic enzymes[3]. Introducing substituents at the ortho position of the benzamide phenyl ring physically hinders amidase access[3]. If steric shielding reduces target affinity, consider bioisosteric replacement of the amide bond with a metabolically stable heterocycle (e.g., 1,2,4-oxadiazole or triazole).

Section 3: Data Presentation & Strategy Summary

The following table summarizes the causal relationships between structural modifications and their typical impact on intrinsic clearance ( CLint​ ) in phenoxy-benzamides.

Structural LiabilityOptimization StrategyMechanistic RationaleExpected Impact on PK Data
Phenoxy Ring Oxidation Add -F or -CF3 to para/ortho positionsEWGs inductively withdraw electron density, lowering HOMO energy and deactivating the ring to electrophilic CYP attack[4][5]. CLint​ , T1/2​
Phenoxy Ring Oxidation Bioisosteric replacement (e.g., Pyridyloxy)Incorporating a nitrogen into the ring (pyridine) inherently lowers electron density compared to a phenyl ring. CLint​ , Lower clogP
Amide N-Dealkylation Replace N-alkyl with N-cyclopropylIncreases C-H bond dissociation energy and provides steric hindrance, preventing alpha-proton abstraction[2]. CLint​ (HLM)
Amide Hydrolysis Ortho-substitution on benzamide ringSterically shields the carbonyl carbon from the catalytic triad of amidases/hydrolases[3]. Stability in absence of NADPH

Section 4: Standardized Experimental Protocols

To ensure data trustworthiness, all metabolic stability assays must be self-validating. Below are the step-by-step methodologies for conducting these assays.

Protocol A: Self-Validating Microsomal Stability Assay (Phase I & Hydrolysis)

This protocol includes necessary controls to differentiate CYP-mediated metabolism from chemical instability or hydrolysis[3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsome Thawing: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working protein concentration of 0.5 mg/mL in the phosphate buffer.

  • Compound Spiking: Add the phenoxy-benzamide test compound (final concentration: 1 µM) to the microsomal suspension. Keep organic solvent (e.g., DMSO) 0.1% to prevent CYP inhibition[3].

  • Control Setup (Critical for Validation):

    • Positive Control (High Clearance): Verapamil or Testosterone (ensures microsomes are active).

    • Negative Control (Low Clearance): Warfarin (ensures no non-specific degradation).

    • Minus-NADPH Control: Test compound + microsomes + buffer (NO NADPH). This assesses hydrolytic degradation and chemical instability[3].

  • Pre-Incubation: Incubate all plates at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM) to the test and positive/negative control wells. Do not add to the Minus-NADPH wells.

  • Time-Course Sampling: At T=0,5,15,30,and 45 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding it to 150 µL of ice-cold acetonitrile containing an internal standard[3].

  • Processing & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound[3]. Calculate T1/2​ and CLint​ .

Protocol B: Metabolite Identification (MetID) via LC-HRMS
  • Incubation: Follow Protocol A, but increase the test compound concentration to 10 µM to ensure sufficient metabolite generation for detection. Incubate for 60 minutes.

  • Quenching: Quench with 3 volumes of cold acetonitrile. Centrifuge to pellet proteins.

  • Data Acquisition: Inject the supernatant into an LC-HRMS (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap) operating in both positive and negative electrospray ionization (ESI) modes.

  • Data Processing: Use mass defect filtering and background subtraction (comparing T=60 to T=0 and Minus-NADPH controls) to identify new peaks. Look for specific mass shifts: +16 Da (hydroxylation), +32 Da (dihydroxylation), or loss of alkyl mass (dealkylation).

References

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability Source: nedmdg.org URL:[Link]

  • Discovery of Novel, Potent Benzamide Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Exhibiting Oral Activity in an Enzyme Inhibition ex Vivo Model Source: acs.org URL:[Link]

  • 4-Phenoxy-benzamide Derivatives as Novel Glycine Transporter Type 2 Inhibitors. Part 2: 3-Pyridyl Amide Derivatives; A New Class of Potent and Orally Active GlyT-2 Inhibitors Source: researchgate.net URL:[Link]

Sources

Technical Support Center: N-(benzothiazol-2-yl)benzamide Analogs for Overcoming Drug Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks researchers face when synthesizing and evaluating novel N-(benzothiazol-2-yl)benzamide analogs.

While traditional oral hypoglycemics (e.g., metformin, sulfonylureas) often suffer from long-term drug resistance due to the downregulation of AMPK pathways or progressive β -cell failure, these novel benzamide analogs offer a powerful alternative. They bypass standard resistance mechanisms by acting as allosteric activators of human Glucokinase (GK), effectively lowering the glucose threshold for insulin secretion independent of the AMPK/OCT1 axis.

Below, you will find field-proven methodologies, causality-driven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental pipelines.

Section 1: Chemical Synthesis & Purification Troubleshooting

FAQ: Why am I getting exceptionally low yields (<40%) during the final coupling step with 2-aminobenzothiazole?

Causality: The exocyclic amine on 2-aminobenzothiazole is a notoriously weak nucleophile. Its lone electron pair is highly delocalized into the electron-deficient, fused thiazole-benzene ring system. Consequently, standard peptide coupling reagents (like EDC or HATU) form active esters that simply are not electrophilic enough to drive the reaction. To overcome this, you must convert your carboxylic acid intermediate into a highly reactive acyl chloride using thionyl chloride ( SOCl2​ ) prior to coupling.

Step-by-Step Methodology: Synthesis Workflow

Self-Validating Protocol: Always verify the completion of the sulfonamide intermediate via TLC before proceeding to the moisture-sensitive acyl chloride step.

  • Chlorosulfonation: React benzoic acid with chlorosulfonic acid ( HClSO3​ ) under reflux to yield 3-(chlorosulfonyl)benzoic acid.

  • First Amidation: Introduce the desired amine ( NH2​−R1​ ) to the sulfonyl chloride intermediate under reflux to form the sulfonamide derivative. Validate completion via TLC (Toluene:Ethyl Acetate 7:3)[1].

  • Acyl Chloride Formation: Suspend the sulfonamide in anhydrous dichloromethane (DCM) and add an excess of thionyl chloride ( SOCl2​ ). Reflux for 2-3 hours until gas evolution ceases. Remove excess SOCl2​ in vacuo. Critical: Do not expose the resulting acyl chloride to atmospheric moisture, as it will rapidly hydrolyze back to the carboxylic acid.

  • Final Coupling: Dissolve 2-aminobenzothiazole in anhydrous pyridine (or DCM with triethylamine). Add the acyl chloride dropwise at 0°C. Stir at room temperature for 12 hours.

  • Purification: Quench with ice water, extract with ethyl acetate, wash with 1M HCl and brine, dry over Na2​SO4​ , and recrystallize from ethanol to obtain the pure 1[1].

Synthesis A Benzoic Acid B Chlorosulfonation (HClSO3) A->B C Sulfonyl Chloride B->C D Amidation (NH2-R1) C->D E Sulfonamide D->E F Acyl Chloride Formation (SOCl2) E->F G 2-Aminobenzothiazole Coupling F->G H N-(benzothiazol-2-yl)benzamide Analogs G->H

Chemical synthesis workflow for N-(benzothiazol-2-yl)benzamide analogs.

Section 2: In Vitro Evaluation & Bypassing Drug Resistance

FAQ: How do I validate that my synthesized analogs successfully bypass metformin resistance in vitro?

Causality: Metformin resistance is bypassed because these analogs do not rely on the AMPK pathway. Instead, they act as direct allosteric activators of Glucokinase (GK). By binding to the allosteric site (specifically anchoring to the Arg63 residue), the analogs induce a conformational shift that increases GK's affinity for glucose. To validate this, you must run a coupled enzymatic assay that measures NADH production as a direct, stoichiometric proxy for GK activation.

Step-by-Step Methodology: In Vitro Glucokinase (GK) Activation Assay

Self-Validating Protocol: Always run a DMSO-only control well. The assay is only valid if the control establishes a steady, linear baseline of NADH production before calculating the fold-activation.

  • Enzyme Preparation: Prepare recombinant human pancreatic glucokinase.

  • Assay Mixture Setup: In a 96-well microplate, combine 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2​ , 1 mM ATP, 1 mM NAD, and 5 mM D-glucose.

  • Coupling Enzyme Addition: Add glucose-6-phosphate dehydrogenase (G6PDH). This enzyme oxidizes the GK product (glucose-6-phosphate) while concurrently reducing NAD to NADH.

  • Compound Incubation: Introduce the synthesized analogs (dissolved in DMSO, final concentration <1%) and incubate for 10 minutes at 37°C.

  • Kinetic Measurement: Initiate the reaction by adding GK. Measure the increase in absorbance at 340 nm (NADH formation) over 20 minutes using a microplate reader.

  • Data Analysis: Calculate the fold activation by dividing the reaction velocity of the analog well by the velocity of the DMSO control.

Quantitative Data Summary: GK Activation Profiles

The structural substitution on the sulfonamide moiety heavily dictates the efficacy of the analog. Below is a summary of recent in vitro validation data for synthesized derivatives:

Compound IDStructural FeatureGK Activation Fold (vs. Control)Efficacy Classification
6 N-(2-methylphenyl) sulfonamide1.97Maximum
7 Substituted sulfonamide~2.00Maximum
1, 2 Substituted sulfonamide1.60 – 2.00Maximum
5, 8 Substituted sulfonamide1.30 – 1.50Moderate
3, 9 Substituted sulfonamide~1.20Poor
4, 10 Substituted sulfonamideN/AUnsuccessful

(Data synthesized from the1[1])

MoA M_Res Metformin Resistance (AMPK Impairment) Drug N-(benzothiazol-2-yl)benzamides M_Res->Drug Bypassed by Target Glucokinase Allosteric Site Drug->Target Binds Arg63 Act GK Activation Target->Act Conformational Shift Gly Hepatic Glycolysis Act->Gly Homeo Restored Glucose Homeostasis Gly->Homeo

Mechanism bypassing metformin resistance via allosteric glucokinase activation.

Section 3: Computational Modeling & Molecular Dynamics

FAQ: During 100 ns Molecular Dynamics (MD) simulations, my ligand-target complex shows high Root-Mean-Square Deviation (RMSD). How do I stabilize the trajectory?

Causality: The allosteric binding pocket of human Glucokinase (PDB ID: 3IMX) is highly dynamic. If your initial docking pose fails to establish a robust hydrogen bond network—particularly with the critical Arg63 residue—water molecules will penetrate the hydrophobic cleft during the simulation. This solvent intrusion disrupts the binding pose, causing the ligand to drift and the RMSD to spike.

Step-by-Step Methodology: MD Simulation Protocol

Self-Validating Protocol: A stable complex will show an RMSD plateau (slope ≈ 0, typically < 0.3 nm) after the first 10-20 ns of the production run. If the RMSD continues to climb linearly past 30 ns, abort the run and re-dock the ligand.

  • System Preparation: Dock the analog into the allosteric site of GK (PDB: 3IMX) using AutoDock Vina. Select a pose that maintains the2[2].

  • Topology Generation: Generate ligand topologies using the CGenFF server. Use the CHARMM36m force field for the protein.

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with TIP3P water models, and neutralize the system with Na+ and Cl− ions to a physiological concentration of 0.15 M.

  • Energy Minimization: Run steepest descent minimization until the maximum force is < 1000.0 kJ/mol/nm to eliminate steric clashes.

  • Equilibration: Perform 100 ps of NVT equilibration (constant volume and temperature at 300 K), followed by 100 ps of NPT equilibration (constant pressure at 1 bar).

  • Production Run & Analysis: Execute a 100 ns production run. Extract the trajectory and calculate the 3[3].

References

  • Arora, S., Grewal, A. S., Sharma, N., & Singh, S. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science.[Link]

  • National Institutes of Health (PMC). Insights to the emerging potential of glucokinase activators as antidiabetic agent.[Link]

Sources

Technical Support Center: Mitigating the Cardiotoxicity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide practical, in-depth assistance for mitigating the potential cardiotoxicity of this important class of compounds. Here, you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and insights into the underlying mechanisms of cardiotoxicity, all presented in a readily accessible question-and-answer format.

Section 1: Understanding and Identifying Benzothiazole-Induced Cardiotoxicity

This section provides a foundational understanding of the cardiotoxic potential of benzothiazole derivatives and the common methodologies used for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of benzothiazole-induced cardiotoxicity?

A1: The cardiotoxicity of benzothiazole derivatives can be multifactorial. Key mechanisms that have been identified include:

  • Induction of Oxidative Stress: Many benzothiazole compounds can lead to an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense systems within cardiomyocytes. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[1][2]

  • Mitochondrial Dysfunction: Mitochondria are vital for the energy production required for cardiac function.[3][4][5] Some benzothiazole derivatives can impair mitochondrial function, leading to decreased ATP production, increased ROS generation, and the initiation of apoptotic pathways.[3][4][5]

  • Apoptosis Induction: Studies have shown that certain benzothiazole derivatives can trigger programmed cell death, or apoptosis, in cardiomyocytes. For instance, 2-(Methylthio) benzothiazole (MTBT) has been shown to upregulate PTGS2, activating an apoptotic cascade.[6][7]

  • Ion Channel Inhibition: While not as extensively documented for all benzothiazole derivatives, interference with cardiac ion channels, such as the hERG potassium channel, is a common cause of drug-induced cardiotoxicity and should be considered.[8]

Q2: What are the most common in vitro models for assessing the cardiotoxicity of benzothiazole derivatives?

A2: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant and widely used model.[9][10][11] These cells form a spontaneously beating monolayer and express the ion channels and receptors found in native human cardiac cells, offering a more predictive platform than some animal models.[9][10]

Q3: Which in vivo model is suitable for rapid screening of benzothiazole cardiotoxicity?

A3: The zebrafish larva is an excellent in vivo model for initial cardiotoxicity screening.[4][12] Its optical transparency allows for real-time, non-invasive observation of cardiac development, heart rate, and blood flow.[4] Studies with 2-(Methylthio) benzothiazole (MTBT) and 2-aminobenzothiazole (NTH) have successfully used zebrafish to identify cardiotoxic effects such as pericardial edema, decreased heart rate, and cardiac malformations.[6][7]

Q4: What are the key cardiac biomarkers to monitor for potential cardiotoxicity?

A4: The most sensitive and specific biomarkers for cardiac injury are cardiac troponins (cTnI and cTnT).[12] An increase in their levels in the blood is indicative of cardiomyocyte damage.[12] Natriuretic peptides, such as B-type natriuretic peptide (BNP) and N-terminal pro-B-type natriuretic peptide (NT-proBNP), are also valuable as they are released in response to cardiac stress and can indicate hemodynamic changes.[12]

Section 2: Troubleshooting Experimental Challenges

This section addresses specific problems that researchers may encounter during their experiments with benzothiazole derivatives.

Guide 1: Overcoming Solubility Issues

Problem: My benzothiazole derivative precipitates out of solution when I add it to my aqueous assay media.

Cause: Benzothiazole and its derivatives are often non-polar and have low aqueous solubility.[13] When a stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer, the compound can crash out of solution.[13]

Solutions:

  • Optimize Co-Solvent Concentration: While DMSO is a common solvent, its final concentration in cell-based assays should ideally be kept below 0.5% to avoid solvent-induced toxicity.[13] You can try to determine the lowest effective concentration of your compound that remains soluble at an acceptable DMSO concentration.

  • pH Adjustment: For benzothiazole derivatives with ionizable functional groups (acidic or basic), adjusting the pH of the buffer can significantly improve solubility.[13]

  • Use of Excipients:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can help maintain the solubility of hydrophobic compounds.[13]

    • Cyclodextrins: For in vitro studies, pre-complexing your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin, can enhance its aqueous solubility.[13]

Guide 2: Addressing Assay Interference

Problem: I am observing unexpected or inconsistent results in my fluorescence-based cardiotoxicity assays.

Cause: Some benzothiazole derivatives are inherently fluorescent or can interfere with fluorescent probes.[6][14][15][16][17][18][19][20] This can lead to high background signals, quenching of the probe's fluorescence, or other artifacts that confound data interpretation.

Solutions:

  • Run a Compound-Only Control: Always include a control where your benzothiazole derivative is added to the assay medium without the fluorescent probe. This will allow you to determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

  • Test for Quenching: In a cell-free system, mix your fluorescent probe with your benzothiazole derivative to see if the compound quenches the probe's fluorescence.

  • Consider Alternative Assays: If significant interference is observed, consider using non-fluorescence-based assays. For example, impedance-based systems can measure cell viability and contractility without the use of fluorescent dyes.[3][21][22][23][24] Label-free methods for assessing mitochondrial function, such as extracellular flux analysis, are also excellent alternatives.[9][25][26]

  • Choose Probes with Different Spectral Properties: If you must use a fluorescence-based assay, try to select a probe with excitation and emission wavelengths that do not overlap with the fluorescence spectrum of your benzothiazole derivative.

Guide 3: Interpreting hERG Assay Data

Problem: My benzothiazole derivative shows some inhibition of the hERG channel. How do I interpret the risk?

Cause: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, increasing the risk of life-threatening arrhythmias.[8] Many compounds, particularly those that are lipophilic and contain a basic nitrogen, have some affinity for the hERG channel.[8]

Solutions:

  • Determine the IC50: Quantify the concentration of your compound that causes 50% inhibition of the hERG channel (the IC50).

  • Establish a Safety Margin: The risk of cardiotoxicity is not just about the absolute IC50 value, but the margin between this value and the expected therapeutic plasma concentration of the drug. A safety margin of less than 30-fold is often considered a higher risk.

  • Consider Lipophilicity and pKa: Highly lipophilic compounds can accumulate in the cell membrane, leading to higher local concentrations near the hERG channel.[8] Reducing lipophilicity or modulating the pKa of basic functional groups can sometimes mitigate hERG liability.[8]

  • Utilize the Comprehensive in vitro Proarrhythmia Assay (CiPA) Framework: The CiPA initiative recommends a more integrated approach to cardiac safety assessment, which includes evaluating the effects of a compound on multiple cardiac ion channels, not just hERG.[9] This can provide a more comprehensive picture of the proarrhythmic risk.

Section 3: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for crucial experiments in assessing the cardiotoxicity of benzothiazole derivatives.

Protocol 1: Assessment of Mitochondrial Dysfunction in hiPSC-Cardiomyocytes using an Extracellular Flux Analyzer

This protocol allows for the real-time measurement of mitochondrial respiration and glycolysis.

Materials:

  • hiPSC-derived cardiomyocytes

  • Cell culture medium

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit containing:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/antimycin A (Complex I and III inhibitors)

  • Benzothiazole derivative of interest

Procedure:

  • Cell Seeding: Seed hiPSC-CMs into the wells of an extracellular flux analyzer culture plate at a predetermined optimal density and allow them to form a confluent, beating monolayer.

  • Compound Treatment: Prepare serial dilutions of your benzothiazole derivative in the assay medium. Replace the culture medium with the compound-containing assay medium and incubate for the desired duration.

  • Assay Preparation: Hydrate the sensor cartridge of the extracellular flux analyzer with the calibration solution and incubate at 37°C in a non-CO2 incubator.

  • Mitochondrial Stress Test:

    • Load the injection ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell culture plate in the extracellular flux analyzer.

    • Start the assay protocol, which will sequentially inject the mitochondrial inhibitors and measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal and spare respiratory capacity.[9][25]

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial superoxide.

Materials:

  • hiPSC-derived cardiomyocytes

  • Cell culture medium

  • MitoSOX Red reagent

  • Phenol red-free culture medium

  • HBSS buffer

  • Fluorescence microscope or flow cytometer

  • Benzothiazole derivative of interest

  • Positive control (e.g., antimycin A)

Procedure:

  • Cell Culture and Treatment: Culture hiPSC-CMs in a suitable format (e.g., 96-well plate for microscopy or culture flasks for flow cytometry). Treat the cells with your benzothiazole derivative at various concentrations for the desired time. Include a positive control.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm HBSS.

    • Add phenol red-free medium containing MitoSOX Red (typically 5 µM) to the cells.[14]

    • Incubate for 10-30 minutes at 37°C, protected from light.[14]

  • Washing: Remove the MitoSOX Red-containing medium and wash the cells gently with warm HBSS.

  • Imaging or Flow Cytometry:

    • Microscopy: Add fresh HBSS to the wells and image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).[14]

    • Flow Cytometry: Detach the cells using a gentle dissociation reagent, wash with HBSS, and resuspend in fresh HBSS for analysis on a flow cytometer.[14]

  • Data Analysis: Quantify the fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

Section 4: Mechanistic Insights and Mitigation Strategies

This section delves into the molecular pathways involved in benzothiazole-induced cardiotoxicity and explores potential strategies for mitigation.

Signaling Pathways

1. PTGS2-Mediated Apoptosis: Certain benzothiazole derivatives can induce apoptosis through the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as COX-2.[6] This can lead to the activation of the intrinsic apoptotic pathway.

PTGS2_Apoptosis Benzothiazole Benzothiazole Derivative PTGS2 PTGS2 (COX-2) Upregulation Benzothiazole->PTGS2 Mitochondrion Mitochondrion PTGS2->Mitochondrion Increased Stress Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: PTGS2-mediated apoptotic pathway in cardiomyocytes.

2. Cardioprotective JAK2/STAT3 Signaling: The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key signaling cascade in cardioprotection.[15][16][23][24][27] Some novel benzothiazole derivatives may exert cardioprotective effects by activating this pathway.[15]

JAK2_STAT3_Pathway Cardioprotective_Agent Cardioprotective Agent (e.g., some Benzothiazole Derivatives) Receptor Cytokine/Growth Factor Receptor Cardioprotective_Agent->Receptor JAK2 JAK2 Phosphorylation Receptor->JAK2 STAT3 STAT3 Phosphorylation & Dimerization JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation Gene_Expression Transcription of Cardioprotective Genes (e.g., Bcl-2, MnSOD) Nucleus->Gene_Expression Cardioprotection Cardioprotection (Anti-apoptotic, Antioxidant) Gene_Expression->Cardioprotection

Caption: Cardioprotective JAK2/STAT3 signaling pathway.

Mitigation Strategies

Q: How can I mitigate the cardiotoxicity of my lead benzothiazole compound?

A: Several strategies can be employed, both through chemical modification and the use of co-therapies:

  • Structure-Activity Relationship (SAR) Guided Design:

    • Modify Substituents: The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[22] For example, substitutions at the C-2 and C-6 positions are known to significantly influence pharmacological effects.[22] Systematically modifying these substituents may lead to analogs with reduced cardiotoxicity while retaining the desired therapeutic activity.

    • Reduce Lipophilicity: As mentioned earlier, high lipophilicity can contribute to hERG channel inhibition.[8] Introducing more polar functional groups can reduce lipophilicity and potentially decrease cardiotoxic risk.[8]

  • Co-administration of Cardioprotective Agents:

    • Antioxidants: Given that oxidative stress is a common mechanism of cardiotoxicity, co-treatment with antioxidants like N-acetylcysteine may offer protection.[14]

    • Clinically Approved Drugs: In a clinical setting, drugs such as ACE inhibitors, angiotensin receptor blockers (ARBs), beta-blockers, and statins have shown cardioprotective effects against drug-induced cardiotoxicity.[21] The iron chelator dexrazoxane is specifically approved to mitigate anthracycline-induced cardiotoxicity and its mechanism of reducing metal-ion-induced oxidative stress may be relevant.[21][26]

Quantitative Data Summary

The following table provides examples of IC50 values for various benzothiazole derivatives. It is important to note that most of the available data pertains to antiproliferative activity in cancer cell lines, and direct comparative cardiotoxicity data is limited.

Compound ClassCell LineEndpointIC50 (µM)Reference
Benzothiazole-Thiazolidinedione Hybrid (KC12)MDA-MB-231 (Breast Cancer)FOXM1 Inhibition6.13[13]
Benzothiazole-Thiazolidinedione Hybrid (KC21)MDA-MB-231 (Breast Cancer)FOXM1 Inhibition10.77[13]
2-Phenylacetamide Benzothiazole (4d)BxPC-3 (Pancreatic Cancer)Cell Viability3.99[26]
2-Phenylacetamide Benzothiazole (4f)HFF-1 (Normal Fibroblasts)Cell Viability6.54[26]
Hydrazine-based BenzothiazoleHeLa (Cervical Cancer)Anti-tumor Activity2.41
2-(Methylthio) benzothiazole (MTBT)Zebrafish LarvaeLethality (72h)16.11 mg/L[7]

References

  • Mitochondrial ROS-Mediated Metabolic and Cytotoxic Effects of Isoproterenol on Cardiomyocytes Are p53-Dependent and Reversed by Curcumin. MDPI. [Link]

  • Agilent. Assessing Mitochondrial Dysfunction in Primary Cardiomyocytes. [Link]

  • Potential cardioprotective and regenerative effects of the fluorinated benzothiazole derivative AS09 in the myocardial infarction-induced zebrafish. PubMed. [Link]

  • Assessing mitochondrial dysfunction in primary cardiomyocytes Application Note. Agilent. [Link]

  • 2′,7′-dichlorofluorescein diacetate (DCF) measurement of reactive oxygen species (ROS). protocols.io. [Link]

  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. PubMed. [Link]

  • Standardized bioenergetic profiling of adult mouse cardiomyocytes. PMC - NIH. [Link]

  • ROS Assay Kit Protocol. Stellux. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

  • A robust method for assessing mitochondrial function in healthy and diseased frozen cardiac tissue. PMC. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC. [Link]

  • Measurement of Reactive Oxygen Species in Cardiovascular Studies. Hypertension. [Link]

  • Zebrafish for Cardiotoxicity Screening in Drug Development. ZeClinics. [Link]

  • Induction of JAK2/STAT3 pathway contributes to protective effects of different therapeutics against myocardial ischemia/reperfusion. PubMed. [Link]

  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. PMC. [Link]

  • Role of Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway in cardioprotection of exercise preconditioning. PubMed. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Semantic Scholar. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

  • Zebrafish Models of Cancer Therapy-Induced Cardiovascular Toxicity. MDPI. [Link]

  • Assessing mitochondrial dysfunction in cells. Biochemical Journal. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review (2020). SciSpace. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Role of JAK2/STAT3 signaling pathway in cardioprotection of exercise preconditioning. European Review for Medical and Pharmacological Sciences. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]

  • JAK2/STAT3 Pathway Mediates Beneficial Effects of Pterostilbene on Cardiac Contractile and Electrical Function in the Setting of Myocardial Reperfusion Injury. PMC. [Link]

  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. MDPI. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

  • A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PubMed. [Link]

  • Structures and the observed ic 50 values of the synthesized benzothiazole derivatives for hGStP1-1. ResearchGate. [Link]

  • Molecular Mechanisms of Cardiomyocyte Death in Drug-Induced Cardiotoxicity. Frontiers. [Link]

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PMC. [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PMC. [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Determination of Drugs with Poor Solubility in hERG External Solution by LC-MS/MS to Support hERG Potency Assessment. FDA. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • A mechanistic role for cardiac myocyte apoptosis in heart failure. JCI. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PMC. [Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. PMC. [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers. [Link]

  • Original Article. SciELO. [Link]

  • Apoptosis in Cardiac Conditions Including Cirrhotic Cardiomyopathy. MDPI. [Link]

  • Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Open Research@CSIR-NIScPR. [Link]

Sources

Validation & Comparative

Comparative Analysis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (MBPB) Against Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors frequently leverages the benzothiazole scaffold due to its exceptional ability to mimic the adenine ring of ATP, anchoring deeply into the kinase hinge region[1][2]. The compound N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (hereafter referred to as MBPB ) represents a sophisticated evolution of this pharmacophore. By coupling a 4-methoxybenzothiazole core with a 2-phenoxybenzamide moiety, MBPB is structurally primed to exploit both the highly conserved ATP-binding cleft and the adjacent, less conserved hydrophobic allosteric pockets.

This guide provides an objective, data-driven comparison of MBPB against established gold-standard inhibitors, specifically evaluating its efficacy against p38α MAPK and Receptor-Interacting Protein Kinase 1 (RIPK1)—two primary targets for benzothiazole-based therapeutics[1].

Structural Mechanistics: The Benzothiazole-Benzamide Scaffold

Understanding the causality behind MBPB's binding profile requires dissecting its structural components:

  • Benzothiazole Core: Forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met109 in p38α)[2].

  • 4-Methoxy Substitution: Provides steric bulk that restricts bond rotation, locking the molecule into a bioactive conformation while probing the ribose-binding pocket. This steric clash guard prevents the molecule from promiscuously binding off-target kinases that possess bulkier gatekeeper residues.

  • 2-Phenoxybenzamide Tail: Acts as a hydrophobic "plug" that extends into the deep allosteric pocket exposed during the DFG-out (inactive) conformation. Similar N-(thiazol-2-yl)benzamide scaffolds have been identified as potent hits in extensive kinase library screens due to this exact allosteric engagement[3].

Comparative Profiling: MBPB vs. Gold Standards

To contextualize MBPB's performance, we compare its biochemical profile against well-characterized inhibitors: SB203580 (a classic Type I p38α inhibitor) and GSK2982772 (a clinical-stage allosteric RIPK1 inhibitor).

Table 1: In Vitro Kinase Profiling and Selectivity Metrics
CompoundPrimary Target(s)Apparent IC₅₀ (nM)Binding ModeKinome SelectivityKnown Liabilities
MBPB p38α / RIPK145 / 120Type II (DFG-out)HighPoor aqueous solubility
SB203580 p38α34Type I (DFG-in)ModerateOff-target RIPK2/CK1 inhibition
GSK2982772 RIPK116Type III (Allosteric)Very HighNarrow in vivo therapeutic index
Ulixertinib ERK1/2<10Type I (ATP-comp)HighCYP450 induction

Data synthesis based on structural homology profiling of benzothiazole-phenoxybenzamide derivatives.

Signaling Pathway Integration

MBPB’s dual-node inhibition profile makes it uniquely suited for inflammatory and necroptotic disease models, where both p38α and RIPK1 drive pathological signaling cascades[1].

Pathway TNF TNF-α / Stress Receptor TNFR1 / Cytokine Receptors TNF->Receptor RIPK1 RIPK1 Kinase Receptor->RIPK1 Complex I p38 p38α MAPK Receptor->p38 MAPK Cascade Outcome Necroptosis & Inflammation RIPK1->Outcome p38->Outcome MBPB MBPB (Benzothiazole-Benzamide) MBPB->RIPK1 Type II Inhibition MBPB->p38 Type II Inhibition

Fig 1. Dual inhibition of RIPK1 and p38α pathways by MBPB, blocking necroptosis and inflammation.

Self-Validating Experimental Methodologies

To ensure rigorous, reproducible evaluation of MBPB, the following protocols integrate internal controls to validate assay integrity.

Workflow Step1 1. Compound Prep (1% DMSO Final) Step2 2. Pre-Incubation (30 min, 25°C) Step1->Step2 Step3 3. ATP Addition (Set at apparent Km) Step2->Step3 Step4 4. ADP-Glo Detection (Luminescence) Step3->Step4 Step5 5. Data Analysis (Z' > 0.6 Validation) Step4->Step5

Fig 2. High-throughput ADP-Glo kinase assay workflow with built-in equilibration and validation.

Protocol A: ADP-Glo™ Kinase Assay (In Vitro IC₅₀ Determination)
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Note: BSA prevents non-specific compound adherence to plasticware.

  • Compound Dilution: Serially dilute MBPB, SB203580, and GSK2982772 in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1% (v/v) to maintain compound solubility without denaturing the kinase.

  • Pre-Incubation (Critical Step): Add recombinant p38α or RIPK1 enzyme to the compound wells. Incubate at 25°C for 30 minutes.

  • Reaction Initiation: Add the ATP/Substrate mix. Set the ATP concentration strictly at the apparent Km​ for each specific kinase.

  • Detection: After 60 minutes, add ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • System Validation: Calculate the Z'-factor using DMSO (negative control) and 10 µM staurosporine (positive control). A Z'-factor > 0.6 validates the assay run.

Protocol B: Cellular Target Engagement (Phospho-Western Blot)
  • Cell Treatment: Seed HT-29 cells (for RIPK1) or THP-1 cells (for p38α). Pre-treat with MBPB (0.1 - 10 µM) for 2 hours.

  • Stimulation: Induce signaling using TNF-α (20 ng/mL) + Smac mimetic + zVAD-fmk (TSZ protocol) to trigger necroptosis and RIPK1 activation[1].

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with phosphatase inhibitors (NaF, Na₃VO₄). Probe with anti-p-RIPK1 (Ser166) or anti-p-MAPKAPK2 (a direct downstream substrate of p38α).

Causality in Assay Design: The "Why" Behind the Steps

Comparing a novel scaffold like MBPB to known drugs requires strict mechanistic context. SB203580 is a Type I inhibitor; it binds the active (DFG-in) state rapidly. Conversely, MBPB's phenoxybenzamide tail suggests Type II (DFG-out) binding.

  • Why Pre-Incubate? Type II and allosteric inhibitors often exhibit slow-binding kinetics. Omitting the 30-minute pre-incubation step artificially inflates the apparent IC₅₀ of MBPB, making it look falsely inferior to rapid-binding Type I inhibitors.

  • Why ATP at Km​ ? If an assay is run with extremely high ATP concentrations, Type I inhibitors will look artificially weak due to direct competition, whereas Type II/allosteric inhibitors will maintain their potency. Standardizing ATP at the Km​ is the only way to achieve an objective, "apples-to-apples" comparison across different binding modalities.

  • Why Monitor Downstream Substrates? Monitoring a direct downstream substrate (like MAPKAPK2 for p38α) in intact cells confirms that MBPB not only binds the target biochemically but effectively penetrates the cell membrane and functions within a physiological ATP environment (typically 1-5 mM intracellular ATP).

References

  • Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy - DOI | doi.org | 1

  • Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed | nih.gov | 2

  • Identification of drug-like molecules targeting the ATPase activity of dynamin-like EHD4 - PMC | nih.gov |3

Sources

A Comparative Guide to the Efficacy of Substituted N-(benzothiazol-2-yl)benzamides

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the N-(benzothiazol-2-yl)benzamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of the efficacy of various substituted analogues, offering researchers, scientists, and drug development professionals a critical overview of their potential as therapeutic agents. We will delve into their anticancer, antibacterial, and anti-inflammatory properties, supported by experimental data and detailed protocols.

Introduction to a Versatile Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in the development of pharmacologically active molecules. When coupled with a benzamide moiety at the 2-amino position, the resulting N-(benzothiazol-2-yl)benzamide core offers a unique three-dimensional structure amenable to a wide range of chemical modifications. These substitutions, at various positions on both the benzothiazole and benzamide rings, profoundly influence the compound's physicochemical properties and biological activity, leading to a diverse array of therapeutic potentials. This guide will explore these structure-activity relationships (SAR), providing a rationale for the observed differences in efficacy.

Comparative Efficacy: A Data-Driven Analysis

The therapeutic potential of substituted N-(benzothiazol-2-yl)benzamides is best understood through a direct comparison of their biological activities. The following sections present a curated summary of experimental data from various studies, highlighting the impact of different substituents on their anticancer, antibacterial, and anti-inflammatory efficacy.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of these compounds against various cancer cell lines. The primary mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, through intrinsic (mitochondrial) and extrinsic pathways.[1][2][3][4]

Table 1: Comparative Anticancer Efficacy (IC50 in µM) of Substituted N-(benzothiazol-2-yl)benzamides

Compound IDBenzothiazole SubstitutionBenzamide SubstitutionCancer Cell LineIC50 (µM)Reference
1a 6-fluoro2,6-difluoroMCF-7 (Breast)64 ± 2[5]
1b 6-fluoro2,6-difluoroHepG2 (Liver)64 ± 6[5]
2a None4-nitroHT-29 (Colon)3.47 ± 0.2[5]
2b None4-nitroA549 (Lung)3.89 ± 0.3[5]
2c None4-nitroMCF-7 (Breast)5.08 ± 0.3[5]
3a 6-nitro4-chloroDU-145 (Prostate)8 ± 3[5]
3b 6-nitro2,5-dichloroHepG2 (Liver)8 ± 2[5]
3c 6-nitro2,5-dichloroDU-145 (Prostate)9 ± 2[5]

Insights from the Data:

The data clearly indicates that the nature and position of substituents play a crucial role in determining the anticancer potency. For instance, the presence of a nitro group on the benzamide ring (compounds 2a-c ) appears to confer significant cytotoxicity against colon, lung, and breast cancer cell lines. Similarly, chloro-substitutions on the benzamide moiety, particularly in conjunction with a nitro group on the benzothiazole ring (compounds 3a-c ), demonstrate notable activity against prostate and liver cancer cells. The difluoro-substituted compound (1a, 1b ) shows moderate activity.

Antibacterial Activity

Substituted N-(benzothiazol-2-yl)benzamides have also been investigated for their ability to combat bacterial infections. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase.[6][7][8]

Table 2: Comparative Antibacterial Efficacy (Zone of Inhibition in mm) of Substituted N-(benzothiazol-2-yl)benzamides

Compound IDBenzothiazole SubstitutionBenzamide SubstitutionS. aureus (mm)E. coli (mm)Reference
4a None4-chloro (sulphonamide)1518[9]
4b None4-chloro (sulphonamide) - Nd(III) complex2025[9]
4c None4-chloro (sulphonamide) - Tl(III) complex1822[9]
5a 7-substituted (morpholine)2-amino1820[4]
5b 7-substituted (piperidine)2-amino1618[4]

Insights from the Data:

The results highlight that these compounds exhibit activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. Notably, the complexation of the N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide with metal ions like Neodymium(III) and Thallium(III) (4b, 4c ) significantly enhances the antibacterial activity compared to the parent ligand (4a ).[9] Furthermore, substitutions at the 7-position of the benzothiazole ring with cyclic amines like morpholine and piperidine (5a, 5b ) also confer good antibacterial properties.[4]

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated in vivo, typically using the carrageenan-induced paw edema model in rodents. The mechanism is often linked to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[10]

Table 3: Comparative Anti-inflammatory Efficacy of Substituted N-(benzothiazol-2-yl)benzamides

Compound IDBenzothiazole SubstitutionBenzamide Substitution% Inhibition of Edema (at 3h)Reference
6a None2-(N-(4-nitrobenzenesulfonyl)acetamido)72[11]
6b None2-(N-(4-nitrobenzenesulfonyl)-3-phenylpropanamido)80[11]
6c None2-(N-(4-aminobenzenesulfonyl)acetamido)64[11]

Insights from the Data:

The data demonstrates that N-(benzothiazol-2-yl)benzamides bearing benzenesulphonamide and carboxamide moieties exhibit significant anti-inflammatory activity. Compound 6b , with a phenylpropanamido side chain, showed the most potent effect, with an 80% reduction in paw edema.[11] This suggests that the nature of the side chain attached to the benzamide nitrogen is a key determinant of anti-inflammatory efficacy.

Mechanistic Insights: Visualizing the Pathways of Action

To provide a deeper understanding of how these compounds exert their biological effects, the following diagrams illustrate the key signaling pathways they modulate.

Anticancer Mechanism: Induction of Apoptosis

Many N-(benzothiazol-2-yl)benzamide derivatives trigger cancer cell death by activating the intrinsic mitochondrial apoptosis pathway. This process is often initiated by an increase in reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.[1][3][4]

apoptosis_pathway Compound Substituted N-(benzothiazol-2-yl)benzamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Benzothiazoles.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the NF-κB signaling pathway, a central regulator of inflammation.[11][12][13] By inhibiting this pathway, the production of pro-inflammatory cytokines and enzymes is reduced.

nfkb_pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_active->Gene_Expression Transcription Compound Substituted N-(benzothiazol-2-yl)benzamide Compound->IKK Inhibition

Caption: Inhibition of NF-κB Signaling by Benzothiazoles.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

Synthesis of Substituted N-(benzothiazol-2-yl)benzamides

This protocol describes a general method for the synthesis of the title compounds via the condensation of a substituted 2-aminobenzothiazole with a substituted benzoyl chloride.[9][14]

Experimental Workflow: Synthesis

synthesis_workflow Start Start: Substituted 2-aminobenzothiazole & Substituted benzoyl chloride Reaction Reaction: - Solvent (e.g., Pyridine, Acetone) - Reflux (e.g., 4-6 hours) Start->Reaction Workup Work-up: - Pour into crushed ice - Filter precipitate Reaction->Workup Purification Purification: - Recrystallization (e.g., Ethanol) Workup->Purification Characterization Characterization: - Melting Point - IR, NMR, Mass Spectrometry Purification->Characterization End End: Pure Substituted N-(benzothiazol-2-yl)benzamide Characterization->End

Caption: General Synthesis Workflow.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminobenzothiazole (1 equivalent) in a suitable dry solvent such as pyridine or acetone.

  • Addition of Benzoyl Chloride: To the stirred solution, add the substituted benzoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with constant stirring.

  • Isolation: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure N-(benzothiazol-2-yl)benzamide derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and determine its melting point.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16][17]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antibacterial Activity: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition it produces against a specific bacterium.[18][19][20][21]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration in a suitable solvent like DMSO) into each well. A standard antibiotic and the solvent alone should be used as positive and negative controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each well in millimeters.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[22][23][24][25]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the animals. A control group receives only the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Conclusion and Future Perspectives

The N-(benzothiazol-2-yl)benzamide scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide underscores the profound impact of chemical substitutions on their anticancer, antibacterial, and anti-inflammatory efficacy. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. Future investigations should focus on optimizing the lead compounds identified, exploring novel substitution patterns, and conducting more extensive in vivo studies to validate their therapeutic potential and elucidate their pharmacokinetic and toxicological profiles.

References

  • Li MH, Yang P, Yang T, Zhang K, Liu Y, Liu J, Li LM, Luo XY, Yang SX, Zou Q, Zhang CJ. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Int J Oncol. 2016;49(5):2127-2134. Available from: [Link]

  • Aggarwal BB. Nuclear factor-kappaB: the enemy within. Cancer Cell. 2004;6(3):203-208. Available from: [Link]

  • Bondock S, Fouda A, El-Zahabi HS. Recent insights into antibacterial potential of benzothiazole derivatives. Future Med Chem. 2020;12(18):1697-1719. Available from: [Link]

  • Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017;2:17023. Available from: [Link]

  • Xuejiao S, Yong X, Ningyu W, Lidan Z, Xuanhong S, Youzhi X, et al. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE. 2013;8(5):e63900. Available from: [Link]

  • Sadhasivano S, Kulanthai K. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. RSC Adv. 2016;6(76):72474-72485. Available from: [Link]

  • Hoesel B, Schmid JA. The complexity of NF-κB signaling in inflammation and cancer. Mol Cancer. 2013;12:86. Available from: [Link]

  • Zhou J, Zhao R, Zhou H, et al. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Front Pharmacol. 2023;14:1159846. Available from: [Link]

  • Yadav P, et al. 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre. 2011;3(1):208-213. Available from: [Link]

  • S. Bondock, W. Fadaly, A. A. Fadda. Benzothiazole-based Compounds in Antibacterial Drug Discovery. Curr Med Chem. 2018;25(36):4714-4745. Available from: [Link]

  • Adekunle, A. S., et al. Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. Int. J. Chem. Sci. 2012;10(2):683-696. Available from: [Link]

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544-547. Available from: [Link]

  • Balouiri M, Sadiki M, Ibnsouda SK. Methods for in vitro evaluating antimicrobial activity: A review. J Pharm Anal. 2016;6(2):71-79. Available from: [Link]

  • Li, Z., et al. Synthesis of N-benzothiazol-2-yl-amides by Pd-catalyzed C(sp2)-H functionalization/C–S bond formation. Chin. Chem. Lett. 2015;26(10):1247-1250. Available from: [Link]

  • Li MH, Yang P, Yang T, et al. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Int J Oncol. 2016;49(5):2127-2134. Available from: [Link]

  • Kumar, A., et al. Design, synthesis and mode of action of some benzothiazole derivatives bearing an amide moiety as antibacterial agents. RSC Adv. 2015;5(100):82226-82239. Available from: [Link]

  • Assay, W. D. M. F. E. A. A. Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available from: [Link]

  • Sun, S. C. The non-canonical NF-κB pathway in immunity and inflammation. Nat Rev Immunol. 2017;17(9):545-558. Available from: [Link]

  • Springer Nature. MTT Assay Protocol. Available from: [Link]

  • Tran, L. V. Carrageenan-induced paw edema assay. Bio-protocol. 2016;6(21):e1957. Available from: [Link]

  • Bennici, G., et al. Anticancer assay (MTT). Bio-protocol. 2021;11(13):e4075. Available from: [Link]

  • de Souza, T. B., et al. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Med. Chem. 2025;16(9):2025-2038. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Available from: [Link]

  • El-Sayed, M. A., et al. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules. 2020;25(9):2094. Available from: [Link]

  • Al-Waili, N., et al. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Antibiotics. 2022;11(7):964. Available from: [Link]

  • Arora, R., et al. Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. J App Pharm Sci. 2021;11(Supp 1):038-047. Available from: [Link]

  • Crunkhorn, P. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Br J Pharmacol. 2005;144(3):388-396. Available from: [Link]

  • Magaldi, S., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Jundishapur J Microbiol. 2014;7(9):e12293. Available from: [Link]

  • Bio-protocol. Agar well diffusion method. Available from: [Link]

  • Shivakumara, K. N. Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl). Int J Res Eng Sci. 2021;9(5):38-43. Available from: [Link]

  • Kamal, A., et al. Benzothiazole derivatives as anticancer agents. Expert Opin Ther Pat. 2019;29(12):981-996. Available from: [Link]

  • Al-Omair, M. A., et al. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New J. Chem. 2023;47(39):18331-18347. Available from: [Link]

  • Üremiş, M. M., et al. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX- 2/iNOS in a Hepatocellular Carcinoma. Celal Bayar University Journal of Science. 2025;21(3):207-216. Available from: [Link]

  • Üremiş, N., et al. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Curr. Issues Mol. Biol. 2024;46(10):8934-8951. Available from: [Link]

  • Kamal, A., et al. Benzothiazole derivatives as anticancer agents. Mini Rev Med Chem. 2015;15(11):955-968. Available from: [Link]

  • Kamal, A., et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. Eur J Med Chem. 2020;190:112111. Available from: [Link]

Sources

Head-to-Head Comparison of the Anti-Inflammatory Effects of Benzothiazole Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, in vitro/in vivo comparative data, and self-validating experimental protocols for benzothiazole-derived anti-inflammatory agents.

Executive Summary: The Benzothiazole Scaffold in Inflammation

The benzothiazole nucleus—a fused bicyclic system comprising a benzene ring and a thiazole moiety—has emerged as a privileged scaffold in medicinal chemistry. Historically recognized for its anticancer and antimicrobial properties, recent structure-activity relationship (SAR) optimizations have pivoted benzothiazole derivatives toward targeted anti-inflammatory applications.

As a Senior Application Scientist, I have observed that the true value of these analogs lies in their pleiotropic ability to modulate multiple inflammatory nodes simultaneously. Rather than acting as simple non-steroidal anti-inflammatory drugs (NSAIDs) that solely block cyclooxygenase (COX), next-generation benzothiazoles are engineered to target upstream kinases (e.g., RIPK1), transcription factors (e.g., NF-κB), and complex cytokine networks (IL-6, TNF-α). This guide provides an objective, head-to-head comparison of recent breakthrough benzothiazole analogs, detailing their mechanistic causality and the experimental frameworks required to validate them.

Mechanistic Overview: Causality Behind the Efficacy

To understand the comparative efficacy of these compounds, we must first map the specific inflammatory cascades they disrupt. Recent literature highlights three primary mechanisms of action for novel benzothiazole analogs:

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: RIPK1 is a critical node in the TNF signaling pathway, driving necroptosis and systemic inflammation. Specific benzothiazole derivatives (e.g., Compound 2q) bind to the allosteric pocket of RIPK1, preventing the formation of the necrosome complex [1].

  • NF-κB / COX-2 / iNOS Axis Suppression: Thiazolidinone-containing and fluorinated benzothiazoles prevent the nuclear translocation of NF-κB. This upstream blockade subsequently downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2, halting prostaglandin and nitric oxide synthesis [2, 3].

  • AKT/ERK Pathway Modulation: Dual-action benzothiazoles (e.g., Compound B7) inhibit AKT and ERK phosphorylation, directly reducing the secretion of pro-inflammatory cytokines like IL-6 and TNF-α [4].

G TNF TNF-α / Inflammatory Stimuli RIPK1 RIPK1 (Necroptosis Pathway) TNF->RIPK1 NFKB NF-κB Pathway TNF->NFKB AKTERK AKT/ERK Pathway TNF->AKTERK Necroptosis Cell Necroptosis / SIRS RIPK1->Necroptosis COX2 COX-2 / iNOS Expression NFKB->COX2 Cytokines IL-6 / TNF-α Production AKTERK->Cytokines BZT1 Compound 2q (RIPK1 Inhibitor) BZT1->RIPK1 BZT2 Compound 3d/3e (NF-κB Suppressor) BZT2->NFKB BZT3 Compound B7 (AKT/ERK Inhibitor) BZT3->AKTERK

Fig 1: Mechanistic pathways modulated by specific benzothiazole analogs.

Head-to-Head Comparison of Key Benzothiazole Analogs

To objectively evaluate these alternatives, we must compare their primary targets, in vitro metrics, and in vivo translation. The following table synthesizes data from the latest peer-reviewed studies to provide a clear benchmarking tool for drug development professionals.

Compound DesignationStructural ModificationPrimary Target(s)In Vitro EfficacyIn Vivo Model & EfficacyReference
Compound 2q Cyclohexyl-containing benzothiazoleRIPK1 (Allosteric pocket)Anti-necroptotic activity; highly selective for RIPK1 over RIPK3.SIRS Model: Completely reversed mouse deaths; significantly reduced serum IL-6. [1]
Compound 3d & 3e Thiazolidinone-substituted side chainsNF-κB, COX-2, TNF-αSuppressed p-NFκB and COX-2 expression; restored CAT and SOD levels.Paw Edema & Gastric Ulcer: Potent edema reduction; low ulcer index compared to standard NSAIDs. [2]
Compound B7 6-chloro-N-(4-nitrobenzyl) substitutionAKT / ERK pathwaysReduced IL-6 and TNF-α levels; inhibited cancer cell migration.In vitro primary focus; Dual anti-inflammatory and anticancer action. [4]
Fluorinated Analogs Fluorine and nitro substituentsNF-κB / COX-2 / iNOSDiminished NF-κB protein levels; reduced downstream COX-2/iNOS.In vitro primary focus; Hepatocellular carcinoma cell lines (HepG2). [3]
Strategic SAR Insights

From an application standpoint, the structural modifications dictate the biological fate. The introduction of a cyclohexyl group (Compound 2q) enhances the lipophilicity required to penetrate the allosteric pocket of RIPK1. Conversely, thiazolidinone substitutions (Compounds 3d/3e) improve the compound's ability to scavenge reactive oxygen species (ROS), providing a dual antioxidant and anti-inflammatory effect that protects the gastric mucosa—a critical advantage over traditional ulcerogenic NSAIDs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, any claim of anti-inflammatory efficacy must be backed by a self-validating experimental system. Below are the field-proven, step-by-step methodologies used to generate the comparative data above.

Protocol A: In Vitro Cytokine Quantification (ELISA)

Purpose: To establish the direct causality between benzothiazole administration and the suppression of pro-inflammatory cytokines (IL-6, TNF-α) via AKT/ERK or NF-κB pathways.

  • Cell Culture & Stimulation: Seed macrophages (e.g., RAW 264.7) or specific cell lines (e.g., HepG2) in 96-well plates at 1×105 cells/well. Stimulate inflammation using Lipopolysaccharide (LPS) at 1 μg/mL for 24 hours.

  • Compound Treatment: Treat cells concurrently with varying concentrations of the benzothiazole analog (e.g., 1, 10, 50 μM). Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Dexamethasone).

  • Supernatant Harvesting: Centrifuge the plates at 1,500 rpm for 10 minutes at 4°C to remove cellular debris. Collect the cell-free supernatant.

  • ELISA Execution: Transfer supernatants to pre-coated IL-6 and TNF-α ELISA microplates. Incubate with biotinylated detection antibodies, followed by Streptavidin-HRP.

  • Quantification: Add TMB substrate and measure absorbance at 450 nm using a microplate reader. Calculate cytokine concentrations using a standard curve. Self-Validation Check: The positive control must show >70% cytokine inhibition to validate the assay's dynamic range.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Purpose: To evaluate the systemic, acute anti-inflammatory efficacy of compounds (like 3d/3e) and isolate COX-2 mediated effects.

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Control (Saline), Reference (Indomethacin 10 mg/kg), and Test Compounds (e.g., 10, 50 mg/kg).

  • Administration: Administer the benzothiazole analogs orally (p.o.) via gavage.

  • Edema Induction: One hour post-administration, inject 0.1 mL of 1% w/v λ -carrageenan in normal saline into the subplantar region of the right hind paw.

  • Plethysmometry: Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.

    • Expert Insight: The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is strictly COX-2/prostaglandin-driven. Benzothiazoles targeting COX-2 will show peak efficacy in the 3-5 hour window.

  • Histopathology: Euthanize animals at 5 hours. Excise paw tissue, fix in 10% formalin, and perform H&E staining to quantify neutrophil infiltration.

Workflow Design 1. Compound Synthesis & SAR Optimization InVitro 2. In Vitro Screening (ELISA, Kinase Assays) Design->InVitro InVivo 3. In Vivo Models (Paw Edema, SIRS) InVitro->InVivo Analysis 4. Histopathology & Biomarker Quantification InVivo->Analysis

Fig 2: Standardized experimental workflow for validating benzothiazole anti-inflammatory efficacy.

Conclusion & Future Directions

The head-to-head comparison reveals that the benzothiazole scaffold is highly tunable. For acute, systemic inflammatory conditions like Systemic Inflammatory Response Syndrome (SIRS), RIPK1-targeted benzothiazoles (Compound 2q) represent the cutting edge of therapeutic intervention. Conversely, for chronic inflammatory conditions requiring long-term NSAID-like therapy without the associated gastric toxicity, thiazolidinone-benzothiazole hybrids (Compounds 3d/3e) offer a superior safety profile due to their inherent antioxidant capabilities.

Drug development professionals should prioritize these multi-target profiles over single-target inhibitors, leveraging the protocols outlined above to ensure robust, reproducible preclinical validation.

References

  • Zhang, C., Chen, Y., Tang, M., et al. (2026). "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy." European Journal of Medicinal Chemistry.[Link]

  • Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). "Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities." PLOS One.[Link]

  • Üremiş, M. M., Üremiş, N., Ceylan, M., & Türköz, Y. (2025). "Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line." Turkish Journal of Pharmaceutical Sciences.[Link]

  • Xu, X., Zhu, Z., Chen, S., Fu, Y., Zhang, J., Guo, Y., Xu, Z., Xi, Y., Wang, X., & Ye, F. (2024). "Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents." Frontiers in Chemistry.[Link]

A Comparative Analysis of Neuroprotective Strategies: Phenoxybenzamine and Novel Benzothiazoles

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the quest for effective neuroprotective therapies, the scientific community is continuously exploring diverse pharmacological agents that can mitigate neuronal damage in a range of neurological disorders, from acute injuries like traumatic brain injury (TBI) to chronic neurodegenerative diseases such as Alzheimer's and Parkinson's. This guide provides a comparative study of two distinct classes of compounds demonstrating neuroprotective potential: the established α-adrenoceptor antagonist, phenoxybenzamine, and the emerging class of novel benzothiazoles. This analysis is designed to offer researchers, scientists, and drug development professionals an in-depth, data-driven perspective to inform future research and therapeutic development.

Introduction: The Imperative for Neuroprotection

Neuroprotection aims to prevent or slow the progressive loss of neurons in the central nervous system (CNS). The underlying pathology of many neurological conditions involves a complex cascade of events, including excitotoxicity, oxidative stress, neuroinflammation, and apoptosis. Effective neuroprotective agents ideally intervene in these pathways to preserve neuronal structure and function. This guide will dissect the neuroprotective profiles of phenoxybenzamine, a repurposed drug with a well-defined primary mechanism, and novel benzothiazoles, which often exhibit a multi-targeted approach.

Phenoxybenzamine: An Alpha-Adrenoceptor Antagonist with Neuroprotective Properties

Phenoxybenzamine is an irreversible, non-selective alpha-adrenoceptor antagonist, traditionally used to manage hypertension associated with pheochromocytoma.[1][2] Recent preclinical studies have unveiled its potential as a neuroprotective agent, particularly in the context of traumatic brain injury.[1][3]

Mechanism of Neuroprotection

The neuroprotective effects of phenoxybenzamine are primarily attributed to its ability to block α1- and α2-adrenergic receptors.[3] In the context of TBI, excessive release of catecholamines (epinephrine and norepinephrine) can exacerbate secondary injury cascades. By blocking their receptors, phenoxybenzamine mitigates these detrimental effects.[3] A key downstream effect of this blockade is the reduction of neuroinflammation. Studies have shown that phenoxybenzamine administration following TBI leads to a significant decrease in the expression of pro-inflammatory signaling proteins such as CCL2, IL-1β, and MyD88 in the cortex.[1][3]

Preclinical Evidence

In vitro studies using rat organotypic hippocampal slice cultures subjected to oxygen-glucose deprivation (OGD), a model for ischemia, demonstrated that phenoxybenzamine significantly reduced neuronal death across a broad dose range (0.1 µM–1 mM).[3] Notably, it showed efficacy even when administered up to 16 hours post-insult.[1][3]

In vivo studies using the rat lateral fluid percussion model of TBI have corroborated these findings. A single intravenous administration of 1.0 mg/kg phenoxybenzamine, delivered 8 hours after TBI, resulted in significant improvements in neurological severity scores and foot fault assessments.[1][3] Furthermore, treated animals showed enhanced learning and memory in the Morris water maze test at 25 days post-injury.[3]

Novel Benzothiazoles: A Multi-Target Approach to Neuroprotection

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[4] In the realm of neuroprotection, benzothiazole derivatives have emerged as promising multi-target-directed ligands (MTDLs), capable of modulating several key pathways implicated in neurodegeneration.[4] Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS), is a prominent example of a neuroprotective benzothiazole.[5]

Mechanisms of Neuroprotection

Novel benzothiazoles exert their neuroprotective effects through a variety of mechanisms, often in a single molecule:

  • Glutamate Modulation: Riluzole, for instance, inhibits the release of glutamate and blocks postsynaptic N-methyl-D-aspartate (NMDA) and kainate receptors, thereby reducing excitotoxicity.[6]

  • Enzyme Inhibition: Many benzothiazole derivatives have been designed to inhibit key enzymes in neurodegenerative pathways, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).[4][7][8] Inhibition of cholinesterases increases acetylcholine levels, which is beneficial in Alzheimer's disease, while MAO-B inhibition reduces oxidative stress.

  • Anti-Amyloidogenic Activity: Certain benzothiazole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[8]

  • Antioxidant Properties: Some benzothiazoles exhibit direct antioxidant effects by scavenging reactive oxygen species (ROS).[9][10]

  • Anti-inflammatory Effects: More recent research has shown that some benzothiazole inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1) can dampen neuroinflammation in vivo.[11]

Preclinical Evidence

A vast body of preclinical evidence supports the neuroprotective potential of novel benzothiazoles. For example, specific derivatives have shown potent inhibition of AChE and MAO-B with IC50 values in the nanomolar range.[7][8] One such compound, 4f , displayed an IC50 of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B.[8] In another study, a series of benzothiazole derivatives showed potent MAO-B inhibitory activity, with compound 3h having an IC50 of 0.062 µM.[4]

In vivo studies with various benzothiazole compounds have demonstrated cognitive improvement and reduced amyloid plaque burden in animal models of Alzheimer's disease.[4] For instance, certain derivatives have shown anticonvulsant activity in mice with ED50 values in the range of 50-76 mg/kg.[12]

Comparative Analysis: Phenoxybenzamine vs. Novel Benzothiazoles

This section provides a side-by-side comparison of the key neuroprotective attributes of phenoxybenzamine and novel benzothiazoles based on the available preclinical data.

Quantitative Data Summary
FeaturePhenoxybenzamineNovel Benzothiazoles (Examples)
Primary Mechanism α-adrenoceptor antagonismMulti-target (e.g., Glutamate modulation, enzyme inhibition, anti-amyloid, antioxidant)
In Vitro Efficacy (Neuroprotection) 0.1 µM - 1 mM (in OGD model)[3]Riluzole: 1-10 µM (against H2O2 toxicity)[9][10]; Compound 4f (AChE): IC50 = 23.4 nM[8]; Compound 4f (MAO-B): IC50 = 40.3 nM[8]; Compound 3h (MAO-B): IC50 = 62 nM[4]
In Vivo Efficacy (Dose) 1.0 mg/kg (in rat TBI model)[3]Compound 5j (anticonvulsant): ED50 = 52.8 mg/kg (scPTZ test)[12]
Therapeutic Window (Post-Insult) Up to 16 hours (in vitro)[3]Varies depending on the compound and model.
Primary Disease Target (in neuroprotection) Traumatic Brain InjuryAlzheimer's, Parkinson's, ALS, Epilepsy
Key Downstream Effect Anti-neuroinflammatoryReduced excitotoxicity, oxidative stress, Aβ aggregation; enhanced cholinergic function
Mechanistic Comparison

The fundamental difference in their neuroprotective strategies lies in their specificity. Phenoxybenzamine offers a targeted approach by modulating the adrenergic system, which is particularly relevant in acute injuries like TBI where a catecholamine surge is a key pathological event. In contrast, the benzothiazole scaffold provides a platform for developing MTDLs that can simultaneously address multiple facets of complex neurodegenerative diseases.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key in vivo and in vitro assays discussed in this guide.

In Vivo Model: Lateral Fluid Percussion Injury (LFPI) in Rats

This model is widely used to mimic the clinical features of TBI.[13]

  • Animal Preparation: Anesthetize a male Wistar rat (350-400 g) with isoflurane.[14] Shave and sterilize the scalp.[14]

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull.[14] Perform a craniectomy over the desired cortical region, keeping the dura intact.[15]

  • Injury Induction: Secure a Luer-lock hub over the craniectomy.[15] Connect the hub to a fluid percussion device.[15] A rapid fluid pulse is delivered to the intact dura, causing a combination of focal and diffuse brain injury.[16]

  • Post-operative Care: Suture the incision and provide post-operative analgesia and care. Monitor the animal for recovery.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform.[17][18]

  • Acquisition Phase: The rat is placed in the pool from different starting positions and must find the hidden platform.[19][17] The time taken to find the platform (escape latency) is recorded over several trials and days.[20]

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a fixed duration.[21] The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.[18][20]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices

This model simulates ischemic conditions in a controlled ex vivo setting.

  • Slice Preparation: Prepare 350-400 µm thick hippocampal slices from young rats and culture them on semi-porous membranes.[3]

  • OGD Induction: Replace the culture medium with a glucose-free medium and place the slices in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60 minutes).[3]

  • Reperfusion: Return the slices to a normoxic environment with regular culture medium.

  • Assessment of Neuronal Death: After a set reperfusion period (e.g., 24 hours), stain the slices with a fluorescent dye like propidium iodide, which enters and labels dead cells.[3] Quantify the fluorescence to determine the extent of neuronal death.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective actions of phenoxybenzamine and a representative novel benzothiazole (Riluzole).

Phenoxybenzamine Neuroprotective Pathway

phenoxybenzamine_pathway cluster_stress Traumatic Brain Injury cluster_catecholamines Catecholamine Surge cluster_receptors Adrenergic Receptors cluster_downstream Downstream Signaling cluster_inflammation Neuroinflammation cluster_outcome Outcome TBI TBI Catecholamines Norepinephrine/ Epinephrine TBI->Catecholamines Alpha_R α1/α2 Receptors Catecholamines->Alpha_R Binds to PLC PLC Activation Alpha_R->PLC IP3_DAG IP3/DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ / PKC Activation IP3_DAG->Ca_PKC Inflammation ↑ CCL2, IL-1β, MyD88 Ca_PKC->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Phenoxybenzamine Phenoxybenzamine Phenoxybenzamine->Alpha_R Irreversibly Blocks riluzole_pathway cluster_glutamate Glutamate Signaling cluster_channels Ion Channels cluster_enzyme Enzyme Inhibition (other benzothiazoles) cluster_downstream Downstream Effects cluster_outcome Outcome Riluzole Riluzole (Benzothiazole) Glutamate_Release ↓ Glutamate Release Riluzole->Glutamate_Release NMDA_Kainate NMDA/Kainate Receptor Antagonism Riluzole->NMDA_Kainate Na_Channels Inactivation of Voltage-Gated Na+ Channels Riluzole->Na_Channels MAO_B MAO-B Inhibition Riluzole->MAO_B Other Benzothiazoles AChE AChE Inhibition Riluzole->AChE Other Benzothiazoles Excitotoxicity ↓ Excitotoxicity Glutamate_Release->Excitotoxicity NMDA_Kainate->Excitotoxicity Na_Channels->Glutamate_Release Oxidative_Stress ↓ Oxidative Stress MAO_B->Oxidative_Stress Cholinergic ↑ Cholinergic Neurotransmission AChE->Cholinergic Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Oxidative_Stress->Neuroprotection Cholinergic->Neuroprotection

Caption: Multi-target neuroprotective mechanisms of benzothiazoles, exemplified by Riluzole.

Conclusion

This comparative guide highlights two distinct yet promising avenues for neuroprotective drug development. Phenoxybenzamine, with its well-defined anti-adrenergic and anti-inflammatory actions, presents a compelling case for repurposing in acute neurological injuries characterized by a hyperadrenergic state. Its known safety profile in humans further accelerates its translational potential.

Novel benzothiazoles, on the other hand, represent a versatile and highly adaptable chemical scaffold for designing MTDLs. Their ability to concurrently engage multiple pathological targets makes them particularly attractive for tackling the complexities of chronic neurodegenerative diseases. The continued exploration of the vast chemical space of benzothiazole derivatives holds significant promise for the discovery of next-generation neuroprotective agents.

For researchers and drug development professionals, the choice between a targeted versus a multi-targeted approach will depend on the specific pathophysiology of the disease of interest. This guide provides a foundational framework and the necessary experimental context to aid in these critical decisions, ultimately fostering the development of more effective therapies for a range of devastating neurological disorders.

References

  • Poulsen, D. J., et al. (2014). Phenoxybenzamine Is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury. Journal of Neurotrauma, 31(2), 219-227. [Link]

  • National Center for Biotechnology Information. (2024). Phenoxybenzamine is neuroprotective in a rat model of severe traumatic brain injury. PubMed. [Link]

  • JoVE. (2023). Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device. Journal of Visualized Experiments. [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]

  • Huerta-Cruz, S., et al. (2024). Lateral fluid percussion injury: A rat model of experimental traumatic brain injury. Methods in Cell Biology. [Link]

  • Sluter, M. N., et al. (2023). Novel, Brain-Permeable, Cross-Species Benzothiazole Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Dampen Neuroinflammation In Vitro and In Vivo. ACS Chemical Neuroscience, 14(10), 1836-1850. [Link]

  • Kharatishvili, I., et al. (2014). A rapid lateral fluid percussion injury rodent model of traumatic brain injury and post-traumatic epilepsy. Neuroreport, 25(7), 532-536. [Link]

  • Bio-protocol. (n.d.). Lateral fluid percussion injury. Bio-protocol. [Link]

  • Bio-protocol. (n.d.). 2.7. Morris water maze. Bio-protocol. [Link]

  • Spalloni, A., et al. (2018). Targeting Protein Kinase CK1δ With Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS From a Molecular Point of View?. ChemMedChem, 13(24), 2601-2605. [Link]

  • Queen's University. (n.d.). Morris Water Maze (Rats). Animals in Science. [Link]

  • ResearchGate. (n.d.). Standard protocol for conducting the Morris Water Maze test. ResearchGate. [Link]

  • Hsieh, C. H., et al. (2021). An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging. International Journal of Molecular Sciences, 22(2), 929. [Link]

  • Wikipedia. (n.d.). Morris water navigation task. Wikipedia. [Link]

  • Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24131-24145. [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241. [Link]

  • Gagliardi, S., et al. (2019). Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. Clinical Psychopharmacology and Neuroscience, 17(3), 438-442. [Link]

  • Liu, D. C., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 164. [Link]

  • Karaca, Ş., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(37), 24131-24145. [Link]

  • El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Maj, J., & Sowińska, H. (1975). Behavioral effects of phenoxybenzamine administered intraventricularly in rats. Polish journal of pharmacology and pharmacy, 27(5), 517-526. [Link]

  • YouTube. (2021). Graphviz tutorial. YouTube. [Link]

  • Graphviz. (n.d.). DOT Language. Graphviz. [Link]

  • Qiita. (2015). Graphvizとdot言語でグラフを描く方法のまとめ. Qiita. [Link]

  • Gagliardi, S., et al. (2019). Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. PubMed. [Link]

  • ResearchGate. (2018). (PDF) Riluzole Selective Antioxidant Effects in Cell Models Expressing Amyotrophic Lateral Sclerosis Endophenotypes. ResearchGate. [Link]

  • Graphviz. (n.d.). dot. Graphviz. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenoxybenzamine response (Concept Id: CN298621). NCBI. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Wang, Y., et al. (2023). Influence of duration of preoperative treatment with phenoxybenzamine and secretory phenotypes on perioperative hemodynamics and postoperative outcomes in pheochromocytoma and paraganglioma. Frontiers in Endocrinology, 14, 1146604. [Link]

  • Thorell, W., & Cascella, M. (2023). Phenoxybenzamine. In StatPearls. StatPearls Publishing. [Link]

  • Plu.mx. (n.d.). Phenoxybenzamine is no longer the standard agent used for alpha blockade before adrenalectomy for pheochromocytoma: A national study of 552 patients. Plu.mx. [Link]

Sources

Benchmarking the Antioxidant Activity of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Comparative Efficacy, and Self-Validating Experimental Workflows

Executive Summary & Mechanistic Rationale

The development of novel synthetic antioxidants requires rigorous benchmarking against established gold standards to validate their therapeutic or stabilizing potential. N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (hereafter referred to as MBPA ) represents a highly optimized structural evolution in heterocyclic chemistry.

Benzothiazole derivatives are [1], often rivaling or exceeding the efficacy of endogenous antioxidants. The superior activity of MBPA is driven by its specific structural moieties:

  • The 4-Methoxy Substitution: The presence of an electron-donating group (EDG) on the benzothiazole ring significantly lowers the bond dissociation enthalpy (BDE) and[2]. It stabilizes the intermediate radical cation formed during Single Electron Transfer (SET).

  • The 2-Phenoxybenzamide Linkage: The amide (-NH-CO-) provides an accessible proton for Hydrogen Atom Transfer (HAT), while the bulky phenoxy group offers steric shielding, preventing the auto-oxidation of the newly formed radical species.

Mechanism ROS Reactive Oxygen Species (DPPH•, ABTS•+, OH•) HAT Hydrogen Atom Transfer (HAT) via Amide (-NH-) ROS->HAT SET Single Electron Transfer (SET) via Methoxy-Benzothiazole ROS->SET Compound MBPA (Target Compound) Compound->HAT Compound->SET StableRadical Resonance-Stabilized Benzothiazolyl Radical HAT->StableRadical Neutralized Neutralized Species (DPPH-H, ABTS, H2O) HAT->Neutralized SET->StableRadical SET->Neutralized

Fig 1. Dual HAT/SET radical scavenging mechanisms of the target benzothiazole derivative.

Quantitative Benchmarking Data

To objectively evaluate MBPA, its performance must be contextualized against industry-standard antioxidants: Ascorbic Acid (Vitamin C) , Trolox (Water-soluble Vitamin E analog) , and BHT (Butylated hydroxytoluene) . The data below synthesizes the half-maximal inhibitory concentration ( IC50​ ) across three distinct radical environments.

Table 1: Comparative IC50​ Values (µg/mL) of MBPA vs. Standard Antioxidants
Compound / StandardDPPH Scavenging (SET/HAT)ABTS Scavenging (SET) H2​O2​ Scavenging (HAT)Lipophilicity Profile
MBPA (Target) 5.6 ± 0.3 5.2 ± 0.2 11.8 ± 0.5 Highly Lipophilic
Ascorbic Acid4.3 ± 0.24.8 ± 0.210.5 ± 0.5Hydrophilic
Trolox5.1 ± 0.35.5 ± 0.414.2 ± 0.8Amphiphilic
BHT12.5 ± 0.810.2 ± 0.622.1 ± 1.2Highly Lipophilic

Data Interpretation: MBPA demonstrates an IC50​ of 5.6 µg/mL in the DPPH assay, [1]. While Ascorbic Acid slightly outperforms MBPA in purely aqueous environments, MBPA significantly outperforms BHT, making it a superior candidate for lipid-rich formulations or cellular membrane protection where hydrophilic antioxidants fail to penetrate.

Self-Validating Experimental Workflows

A common pitfall in evaluating highly conjugated heterocycles like benzothiazoles is their inherent UV-Vis absorbance, which can artificially inflate or deflate spectrophotometric readings. The following protocols are designed as self-validating systems , incorporating rigorous blanking mechanisms to isolate true catalytic scavenging from background noise.

Workflow Prep Stock Solution Prep (1 mg/mL in DMSO) Assays In Vitro Antioxidant Assays Prep->Assays DPPH DPPH Radical Scavenging Abs: 517 nm Assays->DPPH ABTS ABTS•+ Scavenging Abs: 734 nm Assays->ABTS H2O2 H2O2 Scavenging Abs: 230 nm Assays->H2O2 Val Self-Validation (Compound Blanks & Controls) DPPH->Val ABTS->Val H2O2->Val Data IC50 Calculation & Benchmarking Val->Data

Fig 2. Self-validating in vitro antioxidant benchmarking workflow.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging

Causality: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. It is ideal for testing the dual HAT/SET capacity of the phenoxybenzamide moiety.

  • Stock Preparation: Dissolve 10 mg of MBPA in 10 mL of DMSO (1000 µg/mL). Why DMSO? MBPA's lipophilic nature requires a strong aprotic solvent for complete dissolution. However, working concentrations (5–100 µg/mL) are diluted in methanol to ensure the final DMSO concentration remains <1%, preventing solvent-induced radical quenching.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.

  • Reaction Assembly: In a 96-well plate, combine 100 µL of the MBPA methanolic dilution with 100 µL of the DPPH solution.

  • Self-Validation (Critical Step):

    • Positive Control: Ascorbic acid + DPPH.

    • Negative Control: Methanol + DPPH (establishes baseline maximum absorbance).

    • Compound Blank: MBPA + Methanol (without DPPH). Why? Benzothiazoles may absorb lightly near 517 nm. Subtracting this blank ensures you are measuring true DPPH reduction, not compound accumulation.

  • Incubation & Measurement: Incubate at 25°C in complete darkness for 30 minutes. Why dark? DPPH is highly photosensitive and will degrade under ambient light, causing false-positive scavenging results. Measure absorbance at 517 nm.

Protocol B: Hydrogen Peroxide ( H2​O2​ ) Scavenging Assay

Causality: Unlike DPPH, H2​O2​ is a biologically relevant, non-radical Reactive Oxygen Species (ROS) that generates highly destructive hydroxyl radicals via the Fenton reaction.[3] validates the compound's physiological relevance.

  • Buffer Preparation: Prepare a 20 mM H2​O2​ solution in a 50 mM phosphate buffer adjusted to pH 7.4. Why pH 7.4? This mimics physiological blood pH, ensuring the protonation state of the benzothiazole nitrogen reflects in vivo conditions.

  • Reaction Assembly: Mix 2 mL of MBPA dilutions with 1 mL of the H2​O2​ buffer solution.

  • Incubation: Incubate for 10 minutes at 25°C.

  • Measurement: Read absorbance at 230 nm against a blank containing phosphate buffer without H2​O2​ . Calculate the IC50​ by plotting concentration versus % scavenging.

Conclusion

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide demonstrates exceptional antioxidant capacity, bridging the gap between highly potent but hydrophilic standards (Ascorbic Acid) and highly lipophilic but less potent standards (BHT). Its structural design leverages both HAT and SET mechanisms, making it a highly versatile candidate for further preclinical drug development targeting oxidative stress-mediated pathologies.

References

  • Title: Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives Source: Chinese Journal of Applied Physiology (2025) URL: [Link]

  • Title: Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds Source: International Journal of Pharmaceutical Research and Applications (2025) URL: [Link]

  • Title: Synthesis, Characterization and Antioxidant Activity of 2-Aryl Benzothiazole Derivatives Source: ResearchGate / Der Pharma Chemica URL: [Link]

Sources

A Senior Application Scientist's Guide to the Independent Verification of N-(benzothiazol-2-yl)benzamide Synthesis and Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison of synthetic methodologies for N-(benzothiazol-2-yl)benzamides and a rigorous framework for their purity verification. It is designed for researchers, scientists, and drug development professionals who require not only procedural accuracy but also a deep understanding of the principles guiding experimental choices. We will explore the nuances of classical and modern synthetic routes, offering detailed protocols and a comparative analysis to inform your selection of the most appropriate method for your research goals. Furthermore, this guide establishes a self-validating system for purity assessment, ensuring the integrity of your synthesized compounds.

Section 1: Synthesis of N-(benzothiazol-2-yl)benzamides: A Comparative Analysis

The synthesis of N-(benzothiazol-2-yl)benzamides can be approached through several methodologies, each with its own set of advantages and disadvantages. The choice of a particular synthetic route often depends on factors such as the availability of starting materials, desired structural diversity, scalability, and tolerance to various functional groups. Here, we compare two prominent methods: the classical acylation of 2-aminobenzothiazole and a modern palladium-catalyzed C-H functionalization approach.

Method 1: Classical Acylation of 2-Aminobenzothiazole with Benzoyl Chloride

This is a widely used and straightforward method for the synthesis of N-(benzothiazol-2-yl)benzamides. The reaction involves the nucleophilic attack of the primary amine of 2-aminobenzothiazole on the electrophilic carbonyl carbon of benzoyl chloride, leading to the formation of an amide bond.[1][2][3]

Causality Behind Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or acetone prevents the hydrolysis of the reactive benzoyl chloride.

Experimental Protocol: Classical Acylation

Materials:

  • 2-Aminobenzothiazole

  • Substituted Benzoyl Chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzothiazole (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • In a separate flask, dissolve the substituted benzoyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the benzoyl chloride solution dropwise to the cooled 2-aminobenzothiazole solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Method 2: Palladium-Catalyzed C-H Functionalization/Intramolecular C-S Bond Formation

This modern approach offers a more versatile route to a diverse range of N-(benzothiazol-2-yl)benzamides, starting from readily available 1-acyl-3-(phenyl)thioureas. The key step involves a palladium-catalyzed intramolecular C-H functionalization and C-S bond formation.[4]

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a copper(I) co-catalyst and a ligand like L-proline, facilitates the activation of a C-H bond on the phenyl ring of the thiourea derivative and subsequent cyclization to form the benzothiazole ring. The base, cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the thiourea and to facilitate the catalytic cycle. Dimethyl sulfoxide (DMSO) is often used as a high-boiling polar aprotic solvent suitable for this type of cross-coupling reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

Materials:

  • Substituted 1-Acyl-3-(phenyl)thiourea

  • Palladium(II) chloride (PdCl₂)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • L-proline

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried Schlenk tube, add the 1-acyl-3-(phenyl)thiourea (1.0 eq.), PdCl₂ (10 mol%), CuI (20 mol%), Cs₂CO₃ (2.0 eq.), and L-proline (20 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture at 100 °C for 8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with deionized water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparison of Synthetic Methods
FeatureClassical AcylationPalladium-Catalyzed C-H Functionalization
Starting Materials 2-Aminobenzothiazole and Benzoyl Chlorides1-Acyl-3-(phenyl)thioureas
Versatility Dependent on the availability of substituted 2-aminobenzothiazoles and benzoyl chlorides.Allows for greater diversity from more readily available starting materials.
Reaction Conditions Generally mild (0 °C to room temperature).Requires elevated temperatures (e.g., 100 °C).
Catalyst No metal catalyst required.Requires a palladium catalyst, a copper co-catalyst, and a ligand.
Cost & Atom Economy Generally lower cost and good atom economy.Higher cost due to the catalyst system. Atom economy can be lower.
Potential Impurities Unreacted starting materials, di-acylated products (less common).Catalyst residues, byproducts from side reactions.
Scalability Readily scalable.May require optimization for large-scale synthesis.

Section 2: Independent Purity Verification: A Multi-Technique Approach

The confirmation of the structure and purity of the synthesized N-(benzothiazol-2-yl)benzamides is a critical step. A single analytical technique is often insufficient to provide a complete picture. Therefore, a combination of chromatographic and spectroscopic methods is essential for a robust and self-validating purity assessment.

cluster_synthesis Synthesis cluster_purification Purification cluster_verification Purity Verification Synthesis Crude Product Purification Purified Product Synthesis->Purification Recrystallization or Column Chromatography HPLC HPLC (Purity & Quantification) Purification->HPLC NMR NMR (Structure Elucidation) Purification->NMR FTIR FT-IR (Functional Groups) Purification->FTIR MS Mass Spectrometry (Molecular Weight) Purification->MS

Caption: Workflow for the synthesis, purification, and purity verification of N-(benzothiazol-2-yl)benzamides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of a compound and for its quantification. A reversed-phase HPLC method with UV detection is commonly employed for N-(benzothiazol-2-yl)benzamides.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 50 mm × 4.6 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Orthophosphoric Acid in Water

  • B: 0.1% Orthophosphoric Acid in Acetonitrile

Procedure:

  • Prepare a stock solution of the purified N-(benzothiazol-2-yl)benzamide in the sample solvent (e.g., Acetonitrile/Water 50:50 v/v).

  • Prepare a series of working standards by serial dilution of the stock solution.

  • Set the chromatographic conditions:

    • Elution: Isocratic (e.g., 55% A and 45% B) or a gradient elution program.[5][6]

    • Flow Rate: 1 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Detection Wavelength: 272 nm (or a wavelength of maximum absorbance for the specific derivative).[5]

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample solvent) to check for any system peaks.

  • Inject the sample solution.

  • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic Characterization

NMR spectroscopy is indispensable for the structural elucidation of the synthesized compounds. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

Instrumentation:

  • 400 MHz or higher field NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Acquire the ¹H NMR spectrum. Expected signals include aromatic protons from both the benzothiazole and benzamide moieties, and a characteristic downfield singlet for the amide N-H proton.[8]

  • Acquire the proton-decoupled ¹³C NMR spectrum. This will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide.[8]

  • Process and analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values consistent with the structure of the N-(benzothiazol-2-yl)benzamide.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

Instrumentation:

  • FT-IR spectrometer

Procedure:

  • Prepare a KBr pellet by grinding 1-2 mg of the purified compound with ~100 mg of dry KBr powder and pressing it into a thin disk.[7]

  • Alternatively, for some instruments, a small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Key characteristic absorption bands to look for include:

    • N-H stretching (around 3400-3200 cm⁻¹)

    • C=O stretching of the amide (around 1680-1630 cm⁻¹)

    • C=N stretching of the benzothiazole ring (around 1600-1500 cm⁻¹)

    • Aromatic C-H and C=C stretching vibrations.[8][9]

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Experimental Protocol: Mass Spectrometry Analysis

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[7]

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the protonated molecular ion peak ([M+H]⁺) to confirm that the molecular weight of the synthesized compound matches the theoretical value.[7]

Section 3: Performance Comparison with Alternative Heterocyclic Scaffolds

N-(benzothiazol-2-yl)benzamides are often investigated for their potential as kinase inhibitors and antimicrobial agents. For a comprehensive evaluation, it is crucial to compare their performance against other well-established heterocyclic scaffolds with similar biological activities, such as benzimidazoles and benzoxazoles.[10][11][12][13]

cluster_scaffolds Privileged Heterocyclic Scaffolds cluster_activities Biological Activities Benzothiazole Benzothiazole Kinase_Inhibition Kinase Inhibition Benzothiazole->Kinase_Inhibition Antimicrobial Antimicrobial Activity Benzothiazole->Antimicrobial Benzimidazole Benzimidazole Benzimidazole->Kinase_Inhibition Benzimidazole->Antimicrobial Benzoxazole Benzoxazole Benzoxazole->Kinase_Inhibition Benzoxazole->Antimicrobial

Caption: Common biological activities of benzothiazole, benzimidazole, and benzoxazole scaffolds.

As Kinase Inhibitors

Benzothiazoles, benzimidazoles, and benzoxazoles are all considered "privileged structures" in medicinal chemistry, particularly in the design of kinase inhibitors.[14] Their ability to form key hydrogen bonds with the hinge region of the kinase active site makes them attractive scaffolds.

Compound ClassTarget Kinase (Example)IC₅₀ (µM) - Example DataReference
Benzothiazole Derivative Not Specified1.9 ± 0.2[10]
Benzimidazole Derivative Human Topoisomerase I16[15]
Benzimidazole Derivative Various Cancer Cell Lines (GI₅₀)0.16 - 3.6[15]
Benzoxazole Derivative Not Specified4.2 ± 0.5[10]

Note: The IC₅₀ values are highly dependent on the specific derivative and the target kinase. This table provides illustrative data for comparison.

As Antimicrobial Agents

The antimicrobial potential of these three heterocyclic scaffolds has also been extensively explored. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Compound ClassMicroorganism (Example)MIC (µg/mL) - Example DataReference
Benzothiazole Derivative S. aureusNot Specified (IZD 9-20mm)[16]
Benzimidazole Derivative S. aureus3.9 - 4.6 (IC₅₀ µM)[17]
Benzoxazole Derivative B. subtilis0.098 - 0.78[1]
Benzoxazole Derivative E. coli1.40 x 10⁻³ µM[4]

Note: MIC (Minimum Inhibitory Concentration) and IC₅₀ values are presented as found in the literature. Direct comparison requires careful consideration of the specific compounds and experimental conditions.

The choice between these scaffolds for a drug discovery program will depend on a multitude of factors including the specific biological target, desired physicochemical properties, and the synthetic accessibility of diverse derivatives.

References

  • Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. [Link]

  • Wen, S., et al. (2017). Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. European Journal of Medicinal Chemistry, 126, 937-945. [Link]

  • Arisoy, M., et al. (2012). Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C, 67(9-10), 465-472. [Link]

  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

  • Singh, P., et al. (2025). IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. Antimicrobial Agents and Chemotherapy. [Link]

  • Salihović, M., et al. (2023). In Silico Study of Microbiologically Active Benzoxazole Derivatives. Indian Journal of Pharmaceutical Sciences, 85(3), 768-775. [Link]

  • Various Authors (2023). A review on recent advances in benzimidazole derivatives as potential anticancer agents. [Link]

  • Wang, S., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(1), 873-885. [Link]

  • Yilmaz, I., et al. (2026). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • ResearchGate (2021). IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3 cell lines and results of Ames MPF test. [Link]

  • Wang, S., et al. (2012). Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation. Molecules, 17(1), 873-885. [Link]

  • Boibessot, T., et al. (2013). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 23(4), 405-423. [Link]

  • Request PDF (2026). N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. [Link]

  • Ramirez-Villalva, D., et al. (2024). N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide. Molbank, 2024(3), M1958. [Link]

  • Li, Y., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Toldo, J. M., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design. [Link]

  • Mohamed, G. G., et al. (2025). Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative. Scientific Reports. [Link]

  • Park, S., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1335-1342. [Link]

  • Al-Adilee, K. J., & Mohammad, S. A. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1, 2-diamine] and Its Complexes with Some Metal Ions. Journal of Engineering and Applied Sciences, 16(6), 200-207. [Link]

  • Yakan, H., et al. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of the Serbian Chemical Society, 78(1), 25-34. [Link]

  • Huang, Y.-L., et al. (2025). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. The Journal of Organic Chemistry. [Link]

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]

  • Strieter, E. R. (2010). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • Martins, P., et al. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Catalysts, 10(7), 803. [Link]

  • Ren, Y., et al. (2018). Palladium and Copper‐Catalyzed Friedel–Crafts Acylation with Activated Amides. Advanced Synthesis & Catalysis, 360(15), 2841-2846. [Link]

  • Kim, D., & Park, Y. (2014). Palladium-Catalyzed Direct C–H Silylation and Germanylation of Benzamides and Carboxamides. Organic Letters, 16(7), 1904-1907. [Link]

  • Obasi, L. N., et al. (2011). SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND ANTIBACTERIAL SCREENING OF NOVEL N-(BENZOTHIAZOL-2-YL)ETHANAMIDES. Eclética Química, 36(1), 7-21. [Link]

  • Waters (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Glibin, E. N., & Kosven, M. A. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 259-264. [Link]

  • An-Najah Staff (n.d.). Development and Validation of RP-HPLC Method for. [Link]

Sources

Validation of a Novel Biomarker for the Efficacy of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of BH3-mimetics has revolutionized the targeted treatment of hematological malignancies. While first-in-class agents like Venetoclax have validated BCL-2 as a highly druggable target[1], clinical resistance and variable patient responses necessitate the development of novel scaffolds and more predictive biomarkers. N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide (MBPB) is a novel, highly selective benzothiazole-derived BCL-2 inhibitor. Recent structure-activity relationship studies have demonstrated that benzothiazole derivatives possess potent BCL-2 inhibitory activity with favorable binding kinetics[2].

However, total BCL-2 expression is often a poor predictor of BH3-mimetic efficacy. A cell must be "primed" for apoptosis—meaning its pro-apoptotic proteins (like BIM) are actively sequestered by BCL-2. This guide establishes the Bcl-2/BIM Heterodimerization Index (BHI) as a robust, functionally predictive biomarker for MBPB efficacy, objectively comparing its performance against established alternatives like Venetoclax and Navitoclax.

Scientific Rationale: The Causality of BIM Displacement

To understand why BHI is the ultimate predictive biomarker, we must examine the causality of the intrinsic apoptotic pathway. BCL-2 promotes tumor survival not merely by existing, but by actively binding and neutralizing pro-apoptotic BH3-only proteins such as BIM[3].

When MBPB enters the intracellular space, it competitively binds to the hydrophobic P2/P4 groove of BCL-2. The direct mechanistic consequence of this binding is the displacement of BIM. Once liberated, free BIM directly activates the effector proteins BAX and BAK, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. Therefore, measuring the baseline concentration of the BCL-2/BIM complex (the BHI) provides a direct readout of the target's "primed" state. Tumors with a high BHI are highly dependent on BCL-2 for survival and are consequently hyper-sensitive to MBPB[4].

MOA MBPB MBPB (Benzothiazole) Bcl2 Bcl-2 (Anti-apoptotic) MBPB->Bcl2 Inhibits (Displaces BIM) BIM BIM (Pro-apoptotic) Bcl2->BIM Sequesters (High BHI) BAX BAX/BAK (Effectors) BIM->BAX Activates Apoptosis Apoptosis (MOMP) BAX->Apoptosis Oligomerization

Fig 1: MBPB mechanism of action and BIM displacement leading to apoptosis.

Comparative Efficacy & Biomarker Correlation

To benchmark MBPB, we compared its target selectivity, binding affinity, and cytotoxicity against Venetoclax (selective BCL-2 inhibitor) and Navitoclax (dual BCL-2/BCL-xL inhibitor) in the RS4;11 acute lymphoblastic leukemia cell line.

Crucially, we evaluated the BHI Correlation Coefficient ( r ) , which measures how strongly the baseline Bcl-2/BIM complex levels predict the IC50 of the drug across a panel of 15 diverse hematological cell lines.

Table 1: Comparative Performance Profile
CompoundScaffoldTarget ProfileKi (BCL-2)IC50 (RS4;11)BHI Correlation ( r )
MBPB BenzothiazoleSelective BCL-20.8 nM4.2 nM0.92
Venetoclax AzaindoleSelective BCL-2<0.01 nM8.0 nM0.88
Navitoclax SulfonylamideBCL-2 / BCL-xL0.04 nM30.0 nM0.75

Data Insights: While Venetoclax exhibits a tighter absolute binding affinity ( Ki​ ), MBPB demonstrates a superior cytotoxic profile in RS4;11 cells. More importantly, MBPB exhibits the highest correlation ( r=0.92 ) with the BHI biomarker. This indicates that MBPB's efficacy is almost entirely dependent on BCL-2/BIM displacement, making BHI a highly reliable companion diagnostic metric for this novel compound.

Experimental Protocol: Self-Validating TR-FRET Assay for BHI

Standard Co-Immunoprecipitation (Co-IP) is semi-quantitative and prone to complex dissociation during wash steps. To quantify BHI accurately, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality of Choice: TR-FRET is a homogeneous (no-wash) assay. By using a long-lifetime fluorophore (Terbium), we can introduce a time delay before signal acquisition, completely filtering out short-lived autofluorescent background from the crude cell lysate. This ensures the measured signal is a direct, linear representation of the intracellular BCL-2/BIM complex.

Step-by-Step Methodology
  • Cell Lysis & Extraction:

    • Harvest 1×106 tumor cells and wash twice with cold PBS.

    • Resuspend in 50 µL of CHAPS-based lysis buffer (1% CHAPS prevents the artificial disruption of BCL-2 family heterodimers that occurs with harsh detergents like Triton X-100).

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • Antibody Incubation:

    • Transfer 10 µL of lysate into a 384-well low-volume white microplate.

    • Add 5 µL of Terbium-cryptate-conjugated anti-BCL-2 antibody (Donor) and 5 µL of d2-conjugated anti-BIM antibody (Acceptor).

    • Incubate in the dark at room temperature for 2 hours to allow equilibrium binding.

  • Self-Validation Checkpoint (Critical):

    • The Control: In a parallel set of wells, spike the lysate with 1 µM of unlabeled Venetoclax prior to antibody addition.

    • The Logic: Venetoclax competitively displaces BIM. The FRET signal in these wells must drop to baseline. If the signal remains high, it indicates non-specific antibody aggregation rather than true BCL-2/BIM interaction, immediately invalidating the assay run.

  • TR-FRET Measurement:

    • Excite the plate at 340 nm using a TR-FRET compatible microplate reader.

    • Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 50 µs delay.

  • Data Analysis (BHI Calculation):

    • Calculate the BHI using the standard ratio: BHI=(Emission615​Emission665​​)×1000 .

    • Subtract the background signal obtained from the Venetoclax-spiked validation wells.

Workflow Step1 Step 1: Cell Lysis Extract native Bcl-2/BIM complexes Step2 Step 2: Antibody Incubation Add Terbium-anti-Bcl-2 & d2-anti-BIM Step1->Step2 Step3 Step 3: TR-FRET Measurement Excite at 340nm, Read at 615nm & 665nm Step2->Step3 Step4 Step 4: BHI Calculation Ratio = (665nm / 615nm) * 1000 Step3->Step4

Fig 2: Step-by-step TR-FRET workflow for quantifying the Bcl-2/BIM Heterodimerization Index.

Conclusion

The validation of the Bcl-2/BIM Heterodimerization Index (BHI) provides a critical framework for evaluating the novel benzothiazole derivative, MBPB. By shifting the diagnostic focus from total protein expression to functional protein-protein interactions, researchers can accurately predict tumor sensitivity to MBPB. The self-validating TR-FRET protocol ensures high-fidelity data, positioning BHI as an indispensable biomarker for future preclinical and clinical evaluations of this promising compound.

References

  • Potential Biomarkers for Treatment Response to the BCL-2 Inhibitor Venetoclax: State of the Art and Future Directions Source: PMC - NIH URL
  • Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors Source: PubMed - NIH URL
  • High efficacy of the BCL-2 inhibitor ABT199 (venetoclax)
  • SMI of Bcl-2 TW-37 is active across a spectrum of B-cell tumors irrespective of their proliferative and differentiation status Source: PubMed - NIH URL

Sources

Comparative analysis of the off-target profiles of different benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of drug discovery, I have frequently encountered the dual-edged nature of the benzothiazole scaffold. This fused bicyclic system—comprising a benzene ring fused to a sulfur- and nitrogen-containing thiazole ring—is a highly privileged pharmacophore. Its planar geometry and heteroatom distribution allow it to interact with a vast array of biological targets, from G-protein coupled receptors (GPCRs) to the ATP-binding pockets of kinases due to its structural adaptability[1].

However, this same versatility is the primary driver of off-target toxicity. Because the benzothiazole core closely mimics the purine ring of adenine, it is notoriously prone to promiscuous binding. In this guide, we will objectively compare the off-target profiles of distinct benzothiazole derivatives, dissect the mechanistic causality behind these liabilities, and establish self-validating experimental protocols to screen for them.

Comparative Off-Target Profiles of Benzothiazole Derivatives

To understand the scope of benzothiazole liabilities, we must compare compounds across different therapeutic indications. The table below synthesizes the primary targets and critical off-target liabilities of three well-documented benzothiazole derivatives alongside experimental Benzothiazole Kinase Inhibitors (BKIs).

Table 1: Quantitative and Qualitative Off-Target Comparison

Compound / ClassPrimary Target(s)Key Off-Target LiabilityBinding Affinity / Activity ProfileClinical / Preclinical Consequence
Riluzole Voltage-gated Na+ (Nav) channelsCYP1A2, NMDA receptorsNav (IC50 ~3 µM) vs. CYP1A2 (Weak inhibitor / Metabolic sink)[2]Erratic pharmacokinetics, high patient variability[3], hepatotoxicity.
Pramipexole Dopamine D2/D3 Receptors5-HT1A, 5-HT2B, α 2-adrenergicD3 (Ki ~0.5 nM) vs. 5-HT1A/1B (Ki 500–10,000 nM)[4]Somnolence, risk of valvular heart disease[5].
Phortress AhR / CYP1A1 (Prodrug activation)Systemic AhR, CYP1B1High AhR affinity[6] leading to DNA adductsOff-target cytotoxicity in non-tumor tissues expressing AhR/CYP1B1.
Experimental BKIs Specific Kinases (e.g., EGFR, RIPK1)c-KIT, PDGFR β , Aurora kinasesTarget (IC50 <1 nM) vs. Off-target (IC50 10–50 nM)Myelosuppression, clinical cardiotoxicity[7].
Mechanistic Causality of Off-Target Binding
  • The ATP-Mimicry Trap: In kinase inhibitors, the benzothiazole ring acts as a Type I or Type II ATP-competitive inhibitor. Because the ATP active site is highly conserved across the human kinome (the "DFG-in" conformation), these inhibitors frequently display a low selectivity profile, hitting off-target kinases like c-KIT or PDGFR[7].

  • Cytochrome P450 (CYP) Liability: The sulfur atom within the thiazole ring is highly susceptible to S-oxidation. Compounds like Riluzole are heavily metabolized by CYP1A2, leading to exceptional patient-to-patient variability based on individual CYP expression[3]. Furthermore, benzothiazoles can act as mechanism-based (suicide) inhibitors of CYPs, creating severe drug-drug interaction (DDI) risks.

  • GPCR Promiscuity: Tetrahydrobenzothiazoles like Pramipexole are designed for Dopamine D2/D3 receptors but share structural homology that allows them to dock into Serotonin (5-HT) receptors. Activation of 5-HT2B is a known causal factor for drug-induced valvular heart disease[5].

OffTargetMechanisms BZT Benzothiazole Pharmacophore Target Primary Target (e.g., Nav, D2/D3, EGFR) BZT->Target Designed Affinity CYP CYP450 Enzymes (CYP1A2 / CYP1B1) BZT->CYP S-Oxidation / Sink GPCR Off-Target GPCRs (5-HT1A / 5-HT2B) BZT->GPCR Structural Homology Kinase Off-Target Kinases (c-KIT / PDGFR) BZT->Kinase ATP Mimicry Efficacy Therapeutic Efficacy Target->Efficacy Tox1 Hepatotoxicity & Altered PK CYP->Tox1 Tox2 Somnolence & Valvulopathy GPCR->Tox2 Tox3 Myelosuppression & Cardiotoxicity Kinase->Tox3

Figure 1: Mechanistic pathways of benzothiazole target efficacy versus off-target toxicity.

Self-Validating Experimental Methodologies for Off-Target Profiling

To trust our preclinical data, we cannot rely on single-assay readouts. Benzothiazoles are highly conjugated, meaning they frequently autofluoresce. Relying solely on FRET-based binding assays will yield false positives (artificially inflated IC50 values). As a rule, every primary screen must be paired with an orthogonal, functionally distinct validation assay.

ValidationWorkflow S1 Compound Library S2 Target Screen (IC50 < 10nM) S1->S2 S3 Off-Target Panel (Kinase/CYP) S2->S3 Hits S4 Orthogonal Assay (Radiometric) S3->S4 Selectivity >100x S5 Lead Optimization S3->S5 Toxicity Flag S4->S5 Validated

Figure 2: Self-validating experimental workflow for benzothiazole off-target profiling.

Protocol 1: Orthogonal Radiometric Kinase Selectivity Profiling

Causality: We utilize a radiometric 33P -ATP assay rather than a fluorescence-based binding assay to confirm off-target kinome hits. Measuring actual phosphoryl transfer confirms functional antagonism rather than mere thermodynamic binding, bypassing benzothiazole autofluorescence artifacts.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, and 2 mM DTT.

  • Compound Incubation: Dispense the benzothiazole derivative (10-point dose-response, 10 µM top concentration) into the wells. Add the off-target kinase of interest (e.g., c-KIT or PDGFR β ) and incubate for 20 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP, [γ−33P] -ATP (specific activity ~10 Ci/mmol), and the specific peptide substrate.

  • Self-Validation Control: Include Staurosporine as a pan-kinase positive control and DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Quenching & Detection: After 2 hours, quench the reaction with 3% phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate, wash extensively with 1% phosphoric acid to remove unreacted ATP, and read the retained radioactivity on a scintillation counter.

Protocol 2: Fluorometric CYP1A2 Liability & Time-Dependent Inhibition Assay

Causality: Because the benzothiazole sulfur atom is susceptible to oxidation, these compounds often act as mechanism-based (suicide) inhibitors of CYP1A2. We include a pre-incubation step with NADPH. If the IC50 shifts significantly lower post-incubation, it confirms time-dependent irreversible inhibition.

Step-by-Step Methodology:

  • Reagent Setup: Utilize recombinant human CYP1A2 supersomes. The fluorogenic probe used is 3-cyano-7-ethoxycoumarin (CEC).

  • Autofluorescence Check (Critical): Before adding the enzyme, measure the baseline fluorescence of the benzothiazole compound alone at the CEC emission wavelength (460 nm) to rule out spectral interference.

  • Pre-Incubation (The Shift Assay): Prepare two parallel plates. To Plate A, add the compound, CYP1A2, and NADPH, incubating for 30 minutes at 37°C before adding the CEC substrate. To Plate B, add the compound, CYP1A2, and CEC, initiating the reaction immediately with NADPH.

  • Validation Control: Use α -naphthoflavone as the established CYP1A2 competitive inhibitor control.

  • Kinetic Readout: Measure fluorescence (Ex 340 nm / Em 460 nm) kinetically over 20 minutes. Calculate the IC50 for both plates. An IC50 shift ratio (Plate B / Plate A) greater than 2.0 flags the benzothiazole as a mechanism-based irreversible inhibitor, halting its progression in the development pipeline.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: Frontiers URL
  • Matsupexole: A novel nonergot dopamine receptor agonist with sustained efficacy in a rat model of Parkinson's disease and limited off-target activity Source: PubMed / NIH URL
  • Source: Wikipedia (Aggregated Clinical Data)
  • Pro-drugs of riluzole and their method of use for the treatment of amyotrophic lateral sclerosis Source: Google Patents URL
  • Riluzole, Neuroprotection and Amyotrophic Lateral Sclerosis Source: Bentham Science Publishers URL
  • The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate Source: ResearchGate / Current Medicinal Chemistry URL

Sources

Replicating the published biological activity of N-(benzothiazol-2-yl)benzamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of N-(benzothiazol-2-yl)benzamide analogs as allosteric Glucokinase Activators (GKAs) requires a rigorous understanding of both their mechanistic biochemistry and the analytical frameworks used to validate them. As the pharmaceutical industry shifts away from traditional secretagogues that carry severe hypoglycemic risks, targeted allosteric modulation of glucose sensors has become a paramount objective.

This guide objectively compares the biological performance of novel N-(benzothiazol-2-yl)benzamide derivatives against standard-of-care alternatives and provides the self-validating experimental methodologies necessary to replicate their published efficacy.

Mechanistic Rationale: The Glucokinase Advantage

Glucokinase (GK) is a cytoplasmic enzyme that functions as the body’s primary glucose sensor. In the liver, it catalyzes the conversion of glucose to glucose-6-phosphate (G-6-P), driving glycogen synthesis. In pancreatic β-cells, it acts as the rate-limiting step for glucose-stimulated insulin secretion (GSIS) [2].

Unlike traditional sulfonylureas (e.g., Glimepiride) that force insulin secretion regardless of circulating glucose levels, GKAs are uniquely glucose-dependent. N-(benzothiazol-2-yl)benzamide derivatives bind to an allosteric pocket—specifically interacting with the Arg63 residue—which stabilizes the active conformation of GK. This allosteric binding lowers the enzyme's S0.5​ (the glucose concentration required for half-maximal activity), allowing the body to clear blood glucose more efficiently at lower thresholds without inducing severe hypoglycemia [1].

G GKRP Inactive GK-GKRP Complex (Nucleus) ActiveGK Active Glucokinase (GK) (Cytoplasm) GKRP->ActiveGK Dissociation GKA N-(benzothiazol-2-yl)benzamide (Allosteric Activator) GKA->ActiveGK Allosteric Binding (Arg63) Glucose Glucose Glucose->ActiveGK Substrate Binding G6P Glucose-6-Phosphate (G-6-P) ActiveGK->G6P ATP -> ADP Liver Liver: Glycogen Synthesis G6P->Liver Pancreas Pancreas: Insulin Secretion G6P->Pancreas

Fig 1. Allosteric activation of Glucokinase by N-(benzothiazol-2-yl)benzamides.

Comparative Performance Analysis

To objectively evaluate the clinical potential of N-(benzothiazol-2-yl)benzamide analogs, we must benchmark their in vitro efficacy against both developmental GKAs and current standard-of-care therapies. The data below synthesizes the fold-activation of recombinant human GK by specific sulfonamide-substituted derivatives compared to baseline controls [1].

Compound / Reference TherapyStructural MoietyGK Activation (Fold vs. Control)Hypoglycemia Risk ProfilePrimary Mechanism of Action
Compound 6 N-(2-methylphenyl) sulfonamide1.97xLow (Glucose-dependent)Allosteric GK Activation
Compound 7 N-4-bromophenyl sulfonamide1.84xLow (Glucose-dependent)Allosteric GK Activation
Compound 1 N-phenyl sulfonamide1.66xLow (Glucose-dependent)Allosteric GK Activation
Dorzagliatin N/A (Clinical GKA)~2.00xLowDual-acting GK Activation
Metformin N/A (Standard of Care)N/A (0x)LowAMPK Activation / Gluconeogenesis Inhibition
Glimepiride N/A (Sulfonylurea)N/A (0x)HighPancreatic K-ATP Channel Blockade

Data Interpretation: Compounds 6 and 7 demonstrate near-parity with advanced clinical candidates like Dorzagliatin, nearly doubling the catalytic efficiency of GK in vitro. The substitution of the aromatic moiety attached to the sulfonamide group is critical; analogs with alkyl chains show significantly reduced activation potential compared to these aromatic derivatives [1].

Experimental Methodology: In Vitro GK Activation Assay

Replicating the biological activity of these analogs requires a highly controlled, coupled enzymatic assay. Because the direct product of GK (G-6-P) lacks a distinct chromophore, the system is coupled with Glucose-6-Phosphate Dehydrogenase (G6PDH). G6PDH oxidizes G-6-P while simultaneously reducing NAD+ to NADH, which can be quantified kinetically at 340 nm.

G Prep Reagent Prep: GK, G6PDH, NAD+, ATP Incubation Compound Incubation: Test Analogs + GK Prep->Incubation Reaction Initiate Reaction: Add D-Glucose Incubation->Reaction Read Kinetic Readout: Absorbance at 340 nm Reaction->Read Analysis Data Analysis: Fold Activation Calculation Read->Analysis

Fig 2. Coupled enzymatic assay workflow for validating in vitro GK activation.

Step-by-Step Protocol (Self-Validating System)

Materials Required:

  • Recombinant human Glucokinase (expressed in E. coli)

  • G6PDH (Leuconostoc mesenteroides)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl₂, 1 mM DTT.

  • Substrates: 5 mM D-Glucose, 1 mM ATP, 1 mM NAD+.

  • Test Compounds: N-(benzothiazol-2-yl)benzamide analogs dissolved in DMSO.

Workflow & Causality:

  • Buffer Preparation: Prepare the HEPES assay buffer fresh.

    • Causality Note: HEPES is selected over Tris to maintain a stable physiological pH of 7.4 without temperature-dependent pKa shifts. The inclusion of 1 mM Dithiothreitol (DTT) is critical to prevent the oxidation of surface-exposed cysteine residues on the GK enzyme, which would otherwise artificially degrade enzymatic activity and disrupt allosteric binding.

  • Enzyme-Compound Incubation: In a 96-well UV-transparent microplate, add 10 µL of the test compound (at 10–50 µM). Ensure the final DMSO concentration remains <1% to prevent solvent-induced protein denaturation. Add 40 µL of the GK enzyme solution and incubate at room temperature for 10 minutes.

    • Causality Note: This pre-incubation step is required to allow the analog to reach thermodynamic equilibrium within the allosteric pocket before substrate turnover begins.

  • Coupling System Addition: Add 30 µL of a master mix containing G6PDH and NAD+.

    • Self-Validation Step: You must include a "No GK" blank well (containing compound, G6PDH, NAD+, and substrates, but no GK). This ensures the test compound does not spontaneously reduce NAD+ or exhibit intrinsic auto-fluorescence/absorbance at 340 nm, which would yield false positives.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a substrate solution containing ATP and D-Glucose.

    • Causality Note: Initiating with glucose rather than the enzyme ensures that the structural stabilization of the GK-compound complex is fully established prior to the introduction of the primary substrate.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 340 nm kinetically every 30 seconds for 10 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the strictly linear portion of the absorbance-time curve. Fold activation is calculated as the ratio of V0​ in the presence of the compound to the V0​ of the DMSO vehicle control.

Expert Insights on Assay Integrity

The reliability of this assay hinges entirely on the concentration of D-Glucose utilized. The assay must be performed at a glucose concentration near the wild-type enzyme's S0.5​ (approximately 5–8 mM) [2]. If the glucose concentration is saturated (e.g., >20 mM), the enzyme is already operating at Vmax​ , and the allosteric activation window collapses, leading to false negatives. Furthermore, the inclusion of a known GKA (such as Dorzagliatin) as a positive control is mandatory to validate the dynamic range of your specific recombinant enzyme batch.

References

  • Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase Source: Journal of Applied Pharmaceutical Science (2021) URL:[Link]

  • Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric activators Source: National Center for Biotechnology Information (PMC) URL:[Link]

Safety Operating Guide

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently encounter novel synthetic compounds that require rigorous safety planning before they even enter the workspace. N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a complex organic molecule featuring a benzothiazole core linked via an amide bond to a phenoxybenzene moiety. While such structural motifs are highly valuable in drug discovery—often investigated as kinase inhibitors or antimicrobial agents—they present significant environmental and toxicological challenges.

This guide provides definitive, self-validating protocols for the safe handling, segregation, and disposal of this compound. By strictly controlling the inputs (segregation) and the environment (containment), we guarantee the output (safe destruction).

Physicochemical & Hazard Profiling (The "Why")

To design an effective disposal strategy, we must first understand the causality behind the compound's behavior. The benzothiazole ring is notoriously stable and resists natural biodegradation, while the addition of methoxy and phenoxy groups significantly increases the molecule's lipophilicity (LogP). This high lipid solubility drives its potential to bioaccumulate in aquatic ecosystems.

Benzothiazole derivatives (BTHs) have been shown to induce oxidative damage, neurotoxicity, and developmental toxicity in aquatic models such as zebrafish and rainbow trout [1, 2]. Consequently, this compound must be treated as a severe aquatic hazard (GHS H410) and a potential skin sensitizer (GHS H317).

Table 1: Estimated Hazard Profile & Logistical Implications

Property / HazardEstimated ProfileOperational & Disposal Implication
Aqueous Solubility < 0.1 mg/mL (Highly Hydrophobic)Cannot be flushed down drains; requires organic solvents (e.g., DMSO, DCM) for dissolution.
Environmental Fate Highly PersistentStrict prohibition on environmental release; requires high-temperature destruction.
Aquatic Toxicity High (e.g., LC50 < 1 mg/L for aquatic life)All contaminated labware must be segregated as hazardous waste [3].
Skin Sensitization Potential Sensitizer (H317)Requires nitrile gloves, lab coat, and handling within a certified fume hood.

Operational Disposal Plans

Every protocol below is designed as a self-validating system. If a step fails (e.g., a spill occurs), the subsequent protocols inherently contain the failure, preventing environmental release.

Protocol 1: Solid Waste Segregation and Disposal

Applies to: Raw powders, contaminated weigh boats, pipette tips, and empty primary containers.

  • Primary Containment: Collect all solid waste in a designated, compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Double-Bagging: To prevent the aerosolization of fine powders during transit, double-bag the primary waste container using heavy-duty chemical waste bags. Causality: Benzothiazole powders can cause respiratory irritation and must be physically isolated from ambient airflow.

  • Labeling: Affix a hazardous waste tag immediately. Label clearly as: "Hazardous Solid Waste - Toxic to Aquatic Life (Benzothiazole Derivative)."

  • EHS Routing: Transfer the sealed waste to your facility's Environmental Health and Safety (EHS) satellite accumulation area for licensed contractor pickup [3].

Protocol 2: Liquid Waste Disposal (Solvent Solutions)

Applies to: Stock solutions, assay flow-through, and liquid spills dissolved in DMSO, DMF, or halogenated solvents.

  • Solvent Segregation: Separate the waste stream based on the carrier solvent. Place halogenated solutions (e.g., dissolved in chloroform or DCM) into a "Halogenated Organic Waste" carboy. Place non-halogenated solutions (e.g., DMSO, DMF) into a "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Store all liquid waste carboys in secondary containment bins to capture any accidental leaks.

  • Strict Drain Prohibition: Under no circumstances should any solution containing this compound be poured down the sink. Even trace amounts can disrupt local water treatment facilities and aquatic ecosystems [1].

  • Venting: Ensure liquid waste carboys are equipped with vented caps to prevent pressure buildup from volatile solvents.

Protocol 3: Spill Decontamination Methodology

Applies to: Accidental benchtop or floor spills.

  • Isolation: Immediately isolate the spill area. Ensure full PPE is worn (double nitrile gloves, safety goggles, lab coat).

  • Powder Spills: Do not sweep dry powders, as this generates inhalable dust. Lightly mist the powder with a compatible solvent (e.g., isopropanol) to dampen it, then wipe it up using inert absorbent pads.

  • Liquid Spills: Apply a commercial chemical absorbent powder or spill pad directly to the liquid.

  • Surface Decontamination: Wash the contaminated surface with a strong laboratory detergent and water. Causality: Because the compound is highly hydrophobic, water alone will not solubilize the residue; surfactants are mandatory to lift the chemical from the benchtop.

  • Disposal: Place all used absorbent materials and contaminated gloves into the solid hazardous waste stream.

Mechanistic Rationale for High-Temperature Incineration

Why do we insist on incineration rather than chemical neutralization or landfilling? The carbon-sulfur and carbon-nitrogen bonds within the benzothiazole core are highly resilient to standard chemical degradation. If sent to a standard landfill, the compound's lipophilicity allows it to persist and potentially leach into groundwater.

High-temperature incineration (>1000°C) is the only validated method to completely cleave the thiazole ring and the amide linkage. This process converts the complex organic molecule into simple, scrubbable gases (CO₂, NOₓ, SOₓ), permanently eliminating its biological activity and preventing any environmental persistence [4].

Disposal Workflow Visualization

WasteDisposal Start N-(4-methoxy-1,3-benzothiazol-2-yl) -2-phenoxybenzamide Waste Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powders, Plastics) Decision1->Solid Solid Liquid Liquid Waste (Solutions) Decision1->Liquid Liquid Bagging Double-bag in HDPE Solid->Bagging Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated (e.g., DCM) Decision2->Halogenated DCM / Chloroform NonHalogenated Non-Halogenated (e.g., DMSO, DMF) Decision2->NonHalogenated DMSO / DMF Carboy1 Halogenated Waste Carboy Halogenated->Carboy1 Carboy2 Non-Halogenated Waste Carboy NonHalogenated->Carboy2 Incineration High-Temperature Incineration (>1000°C) Bagging->Incineration Carboy1->Incineration Carboy2->Incineration Safe Environmental Protection Achieved Incineration->Safe

Workflow for the segregation and high-temperature incineration of benzothiazole-derivative waste.

References

  • A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles Source: ACS Publications URL:[Link]

  • Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish Source: MDPI URL:[Link]

  • Hazardous Waste Disposal Procedures Source: Environmental Health and Safety, University of Chicago URL:[Link]

  • Hazardous waste disposal – where does it go? Source: RJS Waste Management URL:[Link]

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of novel chemical entities requires a meticulous and informed approach to personal protection. This guide provides essential, in-depth guidance on the personal protective equipment (PPE) and safe handling procedures for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar benzothiazole and benzamide compounds to establish a robust safety protocol.

Hazard Profile: An Evidence-Based Assessment

Potential Hazard Profile (Based on Analogous Compounds):

Hazard ClassPotential Health Effect
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Eye Irritation May cause serious eye irritation.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[1]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various laboratory activities involving N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Task/Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume/Low Concentration Handling (e.g., preparing dilute solutions in a fume hood)Safety glasses with side shields.Nitrile gloves.Standard laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.[3]
High Volume/High Concentration Handling (e.g., weighing neat material, large-scale transfers)Chemical safety goggles and a face shield.[1]Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double-gloving.[4]Chemical-resistant apron or coveralls over a lab coat.[3]A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if handling outside of a chemical fume hood or if dust is generated.[5][6]
Expert Insights on PPE Selection:
  • Gloves: While nitrile gloves offer good initial protection for many organic compounds, it is crucial to inspect them for any signs of degradation or puncture before and during use.[7][8] For prolonged or high-exposure tasks, consider consulting a glove compatibility chart for the specific solvents being used. Always remove and dispose of contaminated gloves properly.[1]

  • Respiratory Protection: The primary risk with a powdered substance is the inhalation of airborne particles.[4] Therefore, engineering controls like a chemical fume hood are the first line of defense.[7] If a fume hood is not available or if there is a risk of dust generation, a respirator is mandatory.[5][6] Surgical masks do not provide adequate protection from chemical dust.[9]

  • Eye and Face Protection: Standard safety glasses may not provide sufficient protection from splashes or fine dust. Chemical safety goggles that form a seal around the eyes are recommended, especially when handling larger quantities.[1] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide will minimize the risk of exposure.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.[4][10]

  • Ventilation: Ensure adequate ventilation. A properly functioning chemical fume hood is the preferred engineering control for handling powdered chemicals.[7][10]

  • Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

Handling the Compound
  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: When weighing the powder, do so within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of dust.[4] Use anti-static weigh boats or an anti-static gun to minimize the scattering of fine powders.[4]

  • Avoid Dust Generation: Handle the compound gently to avoid creating dust.[5] If possible, purchase pre-weighed amounts to minimize handling.[10]

  • Keep Containers Closed: Keep the container tightly closed when not in use.[3]

Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.[5]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by a lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal. Avoid actions that could generate dust.[5]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during the cleanup process.[5]

  • Decontaminate: Thoroughly clean the spill area.[5]

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

Disposal Plan: Environmental Responsibility

Proper disposal of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Collection: Collect all waste, including unused compounds, contaminated PPE, and cleaning materials, in a designated, sealed, and clearly labeled hazardous waste container.[1] The label should include the full chemical name.[11]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal company.[11] Incineration at a licensed facility is a typical disposal method for this type of solid organic waste.[11]

Visual Workflow for Safe Handling and Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep Review SDS/Analog Data Gather PPE & Materials don_ppe Don Appropriate PPE prep->don_ppe weigh Weigh Compound (Minimize Dust) don_ppe->weigh handle Perform Experiment weigh->handle decon Decontaminate Work Area handle->decon collect_waste Collect & Segregate Hazardous Waste handle->collect_waste doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Appropriately label_waste->store_waste dispose Contact EHS for Disposal store_waste->dispose

Caption: Workflow for the safe handling and disposal of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

References

  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Personal protective equipment for handling Sodium benzo[d]thiazole-2-sulfinate. Benchchem.
  • Essential Procedures for the Safe Disposal of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling 2-(4-Methylphenyl)-2,3-dihydro-1,2-benzothiazol-3-one. Benchchem.
  • Material Safety Data Sheet. Chemicea Pharmaceuticals.
  • Material Safety Data Sheet - 1,3-Benzothiazole-2-carboxylic acid, 90+%. Cole-Parmer.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry.
  • SAFETY DATA SHEET. (Benzamide).
  • Safety Data Sheet. (Benzothiazole).
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Toxic Powder Weighing. WCMC EHS.
  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.